Potassium Chlorite
Description
Structure
2D Structure
Properties
IUPAC Name |
potassium;chlorite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClHO2.K/c2-1-3;/h(H,2,3);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISKNDGJUCDNMS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl=O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
KClO2, ClKO2 | |
| Record name | potassium chlorite | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13898-47-0 (Parent) | |
| Record name | Potassium chlorite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014314273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90931758 | |
| Record name | Potassium chlorite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90931758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14314-27-3 | |
| Record name | Potassium chlorite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014314273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium chlorite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90931758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | POTASSIUM CHLORITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71K32L1LFJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Potassium Chlorite from Chlorine Dioxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of potassium chlorite (KClO₂) from chlorine dioxide (ClO₂). The core of this process involves the disproportionation of chlorine dioxide in an alkaline potassium hydroxide solution, yielding both this compound and potassium chlorate. This document outlines the fundamental reaction, experimental considerations, and a proposed protocol for synthesis and purification.
Core Reaction and Stoichiometry
The synthesis of this compound from chlorine dioxide is primarily achieved through the reaction of gaseous chlorine dioxide with an aqueous solution of potassium hydroxide (KOH). This reaction results in the disproportionation of chlorine dioxide, where it is simultaneously oxidized and reduced, forming chlorite and chlorate ions.
The balanced chemical equation for this reaction is:
2 ClO₂ + 2 KOH → KClO₂ + KClO₃ + H₂O [1]
This equation highlights a critical aspect of this synthesis: the unavoidable co-production of potassium chlorate (KClO₃). Consequently, a significant portion of any synthesis protocol must be dedicated to the separation and purification of the desired this compound from the chlorate byproduct.
Reaction Kinetics and Thermodynamics
The reaction between chlorine dioxide and potassium hydroxide is understood to be first order with respect to potassium hydroxide and second order with respect to chlorine dioxide. The progress of the reaction and the distribution of products are influenced by several factors, including temperature, pH, and the presence of organic matter.
Studies have shown that at a controlled temperature of 20°C and a neutral pH of 7, approximately 70-80% of the chlorine dioxide is converted to chlorite, while 0-10% is transformed into chlorate.[2] The formation of chlorite is observed to increase with a rise in both pH and temperature.[2]
Experimental Protocol: Synthesis and Purification
The following section details a proposed experimental protocol for the synthesis of this compound, followed by a crucial purification step to isolate it from the potassium chlorate byproduct.
Synthesis of this compound
This phase focuses on the initial reaction between chlorine dioxide and potassium hydroxide.
Materials:
-
Chlorine dioxide (ClO₂) gas
-
Potassium hydroxide (KOH) pellets
-
Distilled or deionized water
Equipment:
-
Gas dispersion tube
-
Reaction vessel (e.g., a three-necked round-bottom flask)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Gas flow meter
-
Ice bath
-
pH meter
Procedure:
-
Preparation of Potassium Hydroxide Solution: Prepare a potassium hydroxide solution of a specific concentration (e.g., 2 M) by carefully dissolving a calculated amount of KOH pellets in cold distilled water. The dissolution of KOH is exothermic, so it is advisable to cool the solution in an ice bath.
-
Reaction Setup: Assemble the reaction vessel with the gas dispersion tube, a stirrer, and an outlet for unreacted gas. Place the vessel in a controlled temperature bath (e.g., 20°C).
-
Introduction of Chlorine Dioxide: Bubble a controlled flow of chlorine dioxide gas through the potassium hydroxide solution via the gas dispersion tube. The flow rate should be monitored to ensure a steady and controlled reaction.
-
Reaction Monitoring: Continuously stir the solution to ensure efficient gas-liquid mixing. Monitor the pH of the solution periodically; it should remain alkaline throughout the reaction.
-
Reaction Completion: The reaction can be considered complete when the absorption of chlorine dioxide gas ceases, which can be observed by a change in the color of the solution or by monitoring the outlet gas stream for unreacted ClO₂.
Purification by Fractional Crystallization
The successful synthesis of this compound is contingent on its effective separation from the co-produced potassium chlorate. This can be achieved through fractional crystallization, which leverages the different solubilities of the two salts in water at various temperatures.
Principle: Fractional crystallization separates compounds based on their differential solubilities in a solvent at varying temperatures. By carefully controlling the temperature of the solution, one compound can be selectively crystallized while the other remains dissolved.[3][4]
Solubility Data: A critical requirement for designing a fractional crystallization protocol is the solubility data for both this compound and potassium chlorate in water. While extensive data is available for potassium chlorate, showing its solubility increases significantly with temperature, detailed solubility curves for this compound are less readily available in public literature.[5][6][7] For the purpose of this guide, we will proceed with the general principle, emphasizing the need to experimentally determine the optimal crystallization temperatures based on the specific concentrations obtained in the synthesis.
Procedure:
-
Concentration of the Reaction Mixture: After the synthesis, gently heat the resulting solution to evaporate some of the water and create a concentrated solution of this compound and potassium chlorate.
-
First Crystallization (Removal of KClO₃): Based on the principle that potassium chlorate is less soluble at lower temperatures, cool the concentrated solution to a specific, predetermined temperature (e.g., 10°C). This will cause the less soluble potassium chlorate to crystallize out of the solution.
-
Filtration: Quickly filter the cold solution to separate the crystallized potassium chlorate from the mother liquor, which is now enriched in this compound.
-
Second Crystallization (Isolation of KClO₂): Further cool the filtrate to a lower temperature (e.g., 0°C or below) to induce the crystallization of this compound.
-
Isolation and Drying: Collect the this compound crystals by filtration and wash them with a small amount of ice-cold distilled water to remove any remaining impurities. Dry the crystals in a desiccator.
Note: The precise temperatures for each crystallization step will need to be optimized based on the initial concentrations of KClO₂ and KClO₃ in the reaction mixture. This will likely require analytical monitoring of the composition of the mother liquor at each stage.
Quantitative Analysis
To assess the yield and purity of the synthesized this compound, a reliable analytical method is required to quantify both chlorite and chlorate in the presence of each other. Iodometric titration is a suitable method for this purpose.
Principle: Iodometric titration can be used to determine the concentration of oxidizing agents. By adjusting the pH of the solution, it is possible to selectively titrate chlorite and chlorate.
Procedure Outline:
-
Titration of Chlorite: In a neutral or slightly acidic solution (pH around 7), chlorite will react with iodide to liberate iodine, which can then be titrated with a standard solution of sodium thiosulfate.
-
Titration of Chlorate: In a strongly acidic medium, both chlorite and chlorate will react with iodide. By first determining the chlorite concentration and then the total oxidant concentration in an acidified sample, the chlorate concentration can be calculated by difference.
Data Presentation
To facilitate the analysis and comparison of experimental results, all quantitative data should be summarized in clearly structured tables.
Table 1: Synthesis Parameters and Product Distribution
| Parameter | Value |
| Initial KOH Concentration (mol/L) | |
| Reaction Temperature (°C) | |
| Chlorine Dioxide Flow Rate (mL/min) | |
| Reaction Time (min) | |
| Final KClO₂ Concentration (mol/L) | |
| Final KClO₃ Concentration (mol/L) | |
| Molar Ratio KClO₂ / KClO₃ | |
| Yield of KClO₂ (%) |
Table 2: Fractional Crystallization Efficiency
| Step | Temperature (°C) | Mass of Crystals (g) | Purity of Crystals (%) |
| First Crystallization (KClO₃) | |||
| Second Crystallization (KClO₂) |
Visualization of Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows in the synthesis and purification of this compound.
References
- 1. 2 ClO2 + 2 KOH → KClO2 + KClO3 + H2O - Balanced equation | Chemical Equations online! [chemequations.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. Chemistry 30 Solution Chemistry - Solubility Curves [sites.prairiesouth.ca]
- 6. vln.vic.edu.au [vln.vic.edu.au]
- 7. Solubility Curves [chemix-chemistry-software.com]
Physicochemical Properties of Crystalline Potassium Chlorite: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of crystalline potassium chlorite (KClO₂). The information presented is intended to support research, development, and safety assessments involving this compound. All quantitative data has been summarized in structured tables for clarity and comparative analysis. Detailed experimental protocols for key characterization methods are also provided.
Chemical and Physical Properties
Crystalline this compound is the potassium salt of chlorous acid. It is a colorless, crystalline solid that is known for its pronounced hygroscopic nature and thermal instability.[1] Due to its instability, it readily decomposes into potassium chloride and potassium chlorate, particularly at room temperature or upon exposure to light or X-rays.[2]
Identification and Formula
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| Chemical Formula | KClO₂ | [1] |
| Molar Mass | 106.55 g/mol | [1] |
| CAS Number | 14314-27-3 | N/A |
Crystallographic Data
This compound crystallizes in an orthorhombic system.[2] The structure consists of pseudo-layers of potassium cations and chlorite anions, with the potassium cation surrounded by eight oxygen atoms in a distorted cubic coordination environment.[2][3]
| Property | Value | Reference |
| Crystal System | Orthorhombic | [2][3] |
| Space Group | Cmcm | [2][3] |
| Unit Cell Parameters | a = 6.1446 Å, b = 6.3798 Å, c = 7.3755 Å | N/A |
| α = 90.00°, β = 90.00°, γ = 90.00° | N/A | |
| K-O Distance | Four short K-O distances characterize the pseudo-layers | [2][3] |
Thermodynamic Properties
| Property | Value | Reference |
| Standard Enthalpy of Formation (ΔHf°) | -303.5 kJ·mol⁻¹ | N/A |
| Gibbs Free Energy of Formation (ΔGf°) | -250.2 kJ·mol⁻¹ | N/A |
| Standard Molar Entropy (S°) | 142.6 J·mol⁻¹·K⁻¹ | N/A |
| Molar Heat Capacity (Cp) | 105.3 J·mol⁻¹·K⁻¹ (at 298 K) | N/A |
Physical and Spectroscopic Properties
| Property | Value | Reference |
| Appearance | Colorless orthorhombic crystals | [1] |
| Density | 2.32 g·cm⁻³ (at 20°C) | N/A |
| Refractive Index | 1.483 (average, Sodium D-line) | N/A |
| Hygroscopicity | Pronounced deliquescence; absorbs atmospheric moisture to form hydrates | [1] |
| Solubility in Water | Quantitative data is not readily available in the literature, likely due to the compound's instability. It is known to be soluble. | N/A |
| Infrared (IR) Spectroscopy | 975 cm⁻¹ (symmetric Cl-O stretch)1085 cm⁻¹ (asymmetric Cl-O stretch)630 cm⁻¹ (bending mode) | [1] |
| Raman Spectroscopy | 980 cm⁻¹ (strong band)1090 cm⁻¹ (strong band) | [1] |
Thermal Stability and Decomposition
This compound is thermally unstable and decomposes exothermically.[1] The decomposition process begins with a softening of the crystals around 150°C.[1] The decomposition follows first-order kinetics with an activation energy of approximately 120 kJ·mol⁻¹.[1] The primary decomposition reaction is:
KClO₂ (s) → KCl (s) + O₂ (g) ; ΔH = -54.3 kJ·mol⁻¹
Due to its instability, crystalline this compound decomposes over a period of hours at room temperature.[2]
Caption: Thermal decomposition of this compound to potassium chloride and oxygen.
Experimental Protocols
Synthesis of Crystalline this compound
This protocol is adapted from the method described by Smolentsev and Naumov (2005).[2] The synthesis is a two-step process involving the preparation of a barium chlorite precursor followed by a metathesis reaction.
Step 1: Synthesis of Barium Chlorite (Ba(ClO₂)₂) Precursor
-
Suspend barium peroxide (BaO₂) in deionized water.
-
Bubble chlorine dioxide (ClO₂) gas through the aqueous suspension.
-
Precipitate the resulting barium chlorite by adding a 3:1 mixture of ethanol and diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
Step 2: Synthesis of this compound (KClO₂) Crystals
-
Prepare separate aqueous solutions of barium chlorite and potassium sulfate (K₂SO₄).
-
Mix the solutions in equimolar amounts. A precipitate of barium sulfate (BaSO₄) will form.
-
Filter the reaction mixture to remove the BaSO₄ precipitate. The filtrate contains aqueous this compound.
-
Transfer the filtrate to a crystallizing dish and place it in a controlled low-temperature environment (273–278 K or 0-5 °C) to induce slow evaporation.
-
Collect the resulting thin plate- or needle-like crystals of this compound.
References
An In-Depth Technical Guide to the Thermal Decomposition Pathway of Solid Potassium Chlorite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition pathway of solid potassium chlorite (KClO₂). Due to the limited availability of direct experimental data for this compound in the reviewed literature, this guide synthesizes information on the well-established decomposition mechanisms of analogous alkali metal chlorites and the subsequent decomposition of the resulting products.
Executive Summary
The thermal decomposition of solid this compound is understood to proceed through a multi-step process initiated by a solid-state disproportionation. This initial exothermic reaction yields potassium chlorate (KClO₃) and potassium chloride (KCl) without the evolution of any gaseous products. The potassium chlorate formed then undergoes further decomposition at higher temperatures, following pathways that can lead to the formation of potassium perchlorate (KClO₄), additional potassium chloride, and the eventual release of oxygen gas. The final solid product of the complete thermal decomposition is potassium chloride.
Thermal Decomposition Pathway
The thermal decomposition of solid this compound occurs in a series of sequential reactions. The pathway can be summarized as follows:
Step 1: Disproportionation of this compound
Upon heating, solid this compound undergoes an exothermic disproportionation reaction to form potassium chlorate and potassium chloride. This initial decomposition step does not produce any gaseous byproducts.
Reaction: 3KClO₂(s) → 2KClO₃(s) + KCl(s)
Step 2: Decomposition of Potassium Chlorate
The potassium chlorate produced in the first step is thermally unstable at higher temperatures and decomposes via two competing pathways:
-
Pathway 2a: Disproportionation to Potassium Perchlorate and Potassium Chloride: A portion of the potassium chlorate disproportionates to form potassium perchlorate and potassium chloride. Reaction: 4KClO₃(s) → 3KClO₄(s) + KCl(s)[1]
-
Pathway 2b: Direct Decomposition to Potassium Chloride and Oxygen: Concurrently, some potassium chlorate decomposes directly to potassium chloride and oxygen gas. Reaction: 2KClO₃(s) → 2KCl(s) + 3O₂(g)[1]
Step 3: Decomposition of Potassium Perchlorate
The potassium perchlorate formed in Pathway 2a is the most thermally stable intermediate. Upon further heating to even higher temperatures, it decomposes to yield potassium chloride and oxygen gas.[1][2]
Reaction: KClO₄(s) → KCl(s) + 2O₂(g)[1][2]
The overall thermal decomposition process is a cascade of these reactions, ultimately converting solid this compound into solid potassium chloride and oxygen gas.
Quantitative Data
Table 1: Thermal Decomposition Data for Intermediates and Products
| Compound | Formula | Decomposition Onset (°C) | Peak Decomposition (°C) | Mass Loss (%) | Gaseous Products | Solid Residue |
| Potassium Chlorate | KClO₃ | ~400 | 550-620 | ~39-40 | O₂ | KCl, KClO₄ |
| Potassium Perchlorate | KClO₄ | ~550 | ~600 | ~46 | O₂ | KCl |
Note: Decomposition temperatures can be influenced by factors such as heating rate, sample purity, and particle size.
Visualizing the Decomposition Pathway
The logical flow of the thermal decomposition of solid this compound can be represented by the following diagram:
Experimental Protocols
The study of the thermal decomposition of solid this compound and its products typically involves the following key analytical techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and mass loss associated with the decomposition steps.
Methodology:
-
A small, accurately weighed sample of the solid (e.g., 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).
-
The crucible is placed on a high-precision microbalance within a furnace.
-
An inert atmosphere is established by purging the furnace with a gas such as nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min).
-
The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., ambient to 800 °C).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of decomposition events and the corresponding percentage of mass loss.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal events, such as melting and decomposition, and to determine their endothermic or exothermic nature.
Methodology:
-
A small, accurately weighed sample (e.g., 1-5 mg) is hermetically sealed in a sample pan (e.g., aluminum or gold-plated copper). An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is purged with an inert gas (e.g., nitrogen or argon).
-
The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.
-
The differential heat flow required to maintain the sample and reference at the same temperature is measured and recorded as a function of temperature.
-
The resulting DSC thermogram is analyzed to identify the temperatures and enthalpies of thermal transitions.
X-ray Diffraction (XRD)
Objective: To identify the crystalline phases of the solid residues at different stages of the thermal decomposition.
Methodology:
-
Samples of the solid material are collected before heating and after each significant thermal event observed in TGA/DSC.
-
The collected solid is ground to a fine powder to ensure random crystal orientation.
-
The powder is mounted on a sample holder.
-
The sample is irradiated with a monochromatic X-ray beam.
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting XRD pattern is compared with standard diffraction patterns from a database (e.g., the ICDD Powder Diffraction File) to identify the crystalline compounds present in the sample.
Conclusion
The thermal decomposition of solid this compound is a complex process initiated by a solid-state disproportionation to potassium chlorate and potassium chloride. Subsequent heating leads to the decomposition of potassium chlorate, forming potassium perchlorate and more potassium chloride, with the eventual liberation of oxygen. The final solid product is potassium chloride. While the qualitative pathway is well-understood based on the chemistry of related compounds, there is a notable lack of specific quantitative TGA/DSC data for the initial decomposition of this compound in the scientific literature. Further experimental investigation is required to fully characterize the thermal behavior of this compound.
References
An In-depth Technical Guide to the Redox Potential of the Chlorite Ion in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the redox chemistry of the chlorite ion (ClO₂⁻) in aqueous solutions. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who require a detailed understanding of the electrochemical properties of this important oxychlorine species. This document summarizes key quantitative data, outlines detailed experimental protocols for its characterization, and visualizes relevant chemical pathways.
Introduction to the Redox Chemistry of Chlorite
The chlorite ion is an intermediate in the reduction of chlorate (ClO₃⁻) and the oxidation of hypochlorite (ClO⁻). Its redox behavior is central to its applications in various fields, including its use as a disinfectant, a bleaching agent, and its potential role in certain therapeutic contexts. Understanding the redox potential of the chlorite ion is crucial for predicting its reactivity, stability, and interaction with other chemical and biological species.
The key redox couple involving the chlorite ion is its one-electron oxidation to chlorine dioxide (ClO₂), a potent oxidizing agent.
ClO₂⁻ ⇌ ClO₂ + e⁻
A notable characteristic of this redox couple is that its standard potential is independent of pH.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21]
Quantitative Redox Potential Data
The standard reduction potentials of various chlorine oxyanions are summarized in the tables below for both acidic and basic conditions. This data is essential for comparing the oxidizing and reducing strengths of these species and for understanding the thermodynamic stability of the chlorite ion. The data is derived from Latimer diagrams, which provide a concise summary of the standard electrode potentials for an element in its various oxidation states.[1][2][8]
Standard Reduction Potentials in Acidic Solution (pH 0)
| Redox Couple | Standard Potential (E°) / V vs. SHE |
| ClO₄⁻ / ClO₃⁻ | +1.20 |
| ClO₃⁻ / HClO₂ | +1.18 |
| HClO₂ / HClO | +1.67 |
| HClO / Cl₂ | +1.63 |
| Cl₂ / Cl⁻ | +1.36 |
Data sourced from Latimer diagrams for chlorine in acidic solution.[1][2]
Standard Reduction Potentials in Basic Solution (pH 14)
| Redox Couple | Standard Potential (E°) / V vs. SHE |
| ClO₄⁻ / ClO₃⁻ | +0.37 |
| ClO₃⁻ / ClO₂⁻ | +0.33 |
| ClO₂⁻ / ClO⁻ | +0.66 |
| ClO⁻ / Cl₂ | +0.42 |
| Cl₂ / Cl⁻ | +1.36 |
| ClO⁻ / Cl⁻ | +0.89 |
Data sourced from Latimer diagrams for chlorine in basic solution.[1][7]
pH-Dependent Stability of Chlorite (Pourbaix Diagram Insights)
A full, detailed Pourbaix diagram for all chlorine species is complex. However, based on the standard potentials and Frost diagrams, we can infer the stability of the chlorite ion.[3][4][5][22][17][19][20] In acidic solutions, chlorous acid (HClO₂) is unstable and tends to disproportionate into hypochlorous acid (HClO) and chlorate (ClO₃⁻). This is evident from the Latimer diagram where the potential for the reduction of HClO₂ to HClO (+1.67 V) is higher than the potential for the oxidation of HClO₂ to ClO₃⁻ (+1.18 V).[1][2] In basic solutions, the chlorite ion (ClO₂⁻) is more stable against disproportionation. The potential for the reduction of ClO₂⁻ to ClO⁻ (+0.66 V) is higher than the potential for the oxidation of ClO₂⁻ to ClO₃⁻ (+0.33 V), indicating a thermodynamic tendency to disproportionate, though it is less pronounced than in acidic conditions.[1][7]
The following diagram illustrates the logical relationship of chlorite's stability and its disproportionation products under acidic conditions.
Experimental Determination of Redox Potential: Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of chemical species. It is well-suited for determining the redox potential of the chlorite ion.[9][16]
Experimental Protocol for Cyclic Voltammetry of Sodium Chlorite
This protocol outlines the steps for performing a cyclic voltammetry experiment to determine the redox potential of the chlorite/chlorine dioxide couple.
4.1.1. Materials and Reagents
-
Working Electrode: Glassy carbon electrode or Platinum electrode.
-
Reference Electrode: Ag/AgCl (in saturated KCl).
-
Counter Electrode: Platinum wire.
-
Electrolyte Solution: A suitable supporting electrolyte that is electrochemically inactive in the potential window of interest (e.g., 0.1 M sodium sulfate or a pH 7 phosphate buffer).
-
Analyte Solution: A stock solution of sodium chlorite (NaClO₂) in deionized water. The final concentration in the electrochemical cell should be in the millimolar range (e.g., 1-10 mM).
-
Electrochemical Cell: A glass cell with ports for the three electrodes and for purging with an inert gas.
-
Potentiostat: An instrument capable of performing cyclic voltammetry.
-
Inert Gas: Nitrogen or Argon for deoxygenating the solution.
4.1.2. Procedure
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and sonicate for a few minutes to remove any adhered polishing material.
-
Rinse again with deionized water and then with the supporting electrolyte solution.
-
-
Electrochemical Cell Setup:
-
Add the supporting electrolyte solution to the electrochemical cell.
-
Assemble the three-electrode system in the cell, ensuring the reference electrode tip is close to the working electrode surface.
-
Purge the solution with an inert gas (N₂ or Ar) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of the inert gas over the solution during the experiment.
-
-
Background Scan:
-
Run a cyclic voltammogram of the supporting electrolyte solution alone to establish the background current and the potential window where the electrolyte is stable.
-
Set the potential range to scan from an initial potential where no reaction occurs to a potential sufficiently positive to oxidize the chlorite ion, and then back to the initial potential. A typical range could be from 0.0 V to +1.2 V vs. Ag/AgCl.
-
Use a scan rate of 100 mV/s for the initial scan.
-
-
Analyte Measurement:
-
Add a known volume of the sodium chlorite stock solution to the electrochemical cell to achieve the desired final concentration.
-
Briefly purge the solution with the inert gas to ensure mixing and continued deoxygenation.
-
Record the cyclic voltammogram of the chlorite solution using the same parameters as the background scan. An oxidation peak corresponding to the oxidation of ClO₂⁻ to ClO₂ should be observed.
-
Vary the scan rate (e.g., 25, 50, 100, 200 mV/s) to investigate the kinetics of the electron transfer process.
-
-
Data Analysis:
-
Determine the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc) from the voltammogram.
-
The formal redox potential (E°') can be estimated as the average of the anodic and cathodic peak potentials: E°' = (Epa + Epc) / 2.
-
The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the redox reaction. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.
-
The following diagram illustrates the typical workflow for this experiment.
Reaction Pathway: Interaction of Chlorite with Heme Peroxidases
Chlorite can interact with heme-containing enzymes, such as mammalian peroxidases (e.g., myeloperoxidase, MPO). This interaction is of interest in the context of drug development and understanding the biological effects of chlorite-containing compounds. The reaction with MPO leads to the inactivation of the enzyme through a series of redox steps.[6][23][12]
The proposed reaction pathway involves the following key steps:
-
Chlorite acts as a one-electron donor for the active forms of the enzyme (Compound I and Compound II).
-
This reaction leads to the formation of chlorine dioxide (ClO₂).
-
The ferric resting state of the enzyme can also react with chlorite, leading to the formation of an MPO-chlorite complex and subsequent degradation of the heme prosthetic group.[6][12]
The diagram below outlines this inactivation pathway.
Conclusion
The redox potential of the chlorite ion is a fundamental property that governs its chemical and biological activity. This guide has provided key quantitative data, a detailed experimental protocol for its determination, and a visualization of a relevant biochemical reaction pathway. For researchers and professionals in drug development, a thorough understanding of these principles is essential for the safe and effective application of chlorite-containing compounds. The provided information serves as a solid foundation for further investigation and application in specialized areas of research.
References
- 1. everyscience.com [everyscience.com]
- 2. doubtnut.com [doubtnut.com]
- 3. chegg.com [chegg.com]
- 4. Solved The Frost-Ebuworth diagram for chlorine at pH 0 and | Chegg.com [chegg.com]
- 5. Solved Q4: Use the Frost diagram for Chlorine below to | Chegg.com [chegg.com]
- 6. Mechanism of reaction of chlorite with mammalian heme peroxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brainly.in [brainly.in]
- 8. youtube.com [youtube.com]
- 9. “Development of an Automated On-line Electrochemical Chlorite Ion Sensor” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. A Titration Method for Standardization of Aqueous Sodium Chlorite Solutions Using Thiourea Dioxide† - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fao.org [fao.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Unraveling Chlorite Oxidation Pathways in Equatorially Heteroatom-Substituted Nonheme Iron Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chegg.com [chegg.com]
- 20. researchgate.net [researchgate.net]
- 21. Solved Problem 2 SS 29.4 Consider an interphase | Chegg.com [chegg.com]
- 22. scribd.com [scribd.com]
- 23. Mechanism of reaction of chlorite with mammalian heme peroxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Bonding in Potassium Chlorite
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and bonding of potassium chlorite (KClO₂). It delves into the ionic and covalent interactions within the compound, the geometry of the chlorite ion, and the arrangement of atoms in the solid state. This document summarizes key quantitative data in structured tables, presents detailed experimental protocols for characterization techniques, and utilizes visualizations to illustrate molecular and reaction pathways. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the chemical and physical properties of this compound.
Introduction
This compound, with the chemical formula KClO₂, is an inorganic salt composed of potassium cations (K⁺) and chlorite anions (ClO₂⁻). The properties and reactivity of this compound are fundamentally dictated by its molecular structure and the nature of the chemical bonds present. A detailed understanding of its structure is crucial for applications where it is used as an oxidizing agent and for ensuring its safe handling and storage. This guide will explore the intricacies of its bonding, molecular geometry, and crystal structure, supported by experimental data and methodologies.
Molecular Structure and Bonding
The chemical bonding in this compound can be categorized into two primary types: the ionic bond between the potassium cation and the chlorite anion, and the covalent bonds within the chlorite anion itself.
Ionic Bonding
The interaction between the potassium ion (K⁺) and the chlorite ion (ClO₂⁻) is predominantly ionic. This is due to the large difference in electronegativity between the highly electropositive potassium and the electronegative chlorite polyatomic ion. The electrostatic attraction between the positively charged potassium ion and the negatively charged chlorite ion holds the crystal lattice together.
Covalent Bonding in the Chlorite Ion
The chlorite anion (ClO₂⁻) consists of a central chlorine atom covalently bonded to two oxygen atoms. The arrangement of electrons and the resulting molecular geometry can be understood through the Valence Shell Electron Pair Repulsion (VSEPR) theory and hybridization concepts.
2.2.1. Lewis Structure and VSEPR Theory
To determine the geometry of the chlorite ion, we first draw its Lewis structure:
-
Total valence electrons: Chlorine (Group 17) has 7 valence electrons, each oxygen (Group 16) has 6 valence electrons, and there is one additional electron for the negative charge. Total valence electrons = 7 + 2(6) + 1 = 20 electrons.
-
Skeletal structure: The chlorine atom is the central atom, bonded to the two oxygen atoms.
-
Electron distribution: Placing single bonds between Cl and O atoms and distributing the remaining electrons to satisfy the octet rule for all atoms leads to the following resonance structures:
A more stable representation that minimizes formal charges involves one single bond and one double bond. The actual structure is a resonance hybrid of these forms, with the negative charge delocalized over both oxygen atoms.
-
VSEPR Theory: The central chlorine atom has two bonding pairs and two lone pairs of electrons. According to VSEPR theory, the four electron pairs arrange themselves in a tetrahedral geometry to minimize repulsion. However, the molecular geometry is determined by the arrangement of the atoms only, which results in a bent or V-shaped molecule.
2.2.2. Hybridization
The central chlorine atom in the chlorite ion is sp³ hybridized . The four sp³ hybrid orbitals are arranged tetrahedrally. Two of these orbitals form sigma bonds with the oxygen atoms, and the other two hold the lone pairs of electrons.
Quantitative Structural Data
The precise bond lengths, bond angles, and crystal structure parameters of this compound have been determined experimentally, primarily through single-crystal X-ray diffraction.
| Parameter | Value | Reference |
| Chlorite Ion (ClO₂⁻) | ||
| Cl-O Bond Length | 1.56 pm | [1] |
| O-Cl-O Bond Angle | 111° | [1] |
| This compound (KClO₂) Crystal | ||
| Crystal System | Orthorhombic | |
| Space Group | Cmcm | |
| Unit Cell Parameter 'a' | 6.1446 Å | |
| Unit Cell Parameter 'b' | 6.3798 Å | |
| Unit Cell Parameter 'c' | 7.3755 Å |
Experimental Protocols
Synthesis of this compound
A common method for the laboratory synthesis of this compound involves the reaction of chlorous acid with a potassium base. However, due to the instability of chlorous acid, a more practical approach involves the reduction of chlorine dioxide in the presence of a potassium salt.
Protocol for Synthesis:
-
Generation of Chlorine Dioxide: Chlorine dioxide (ClO₂) gas is carefully generated by reacting sodium chlorite with an acid (e.g., a solution of oxalic acid and sulfuric acid). All manipulations involving ClO₂ must be performed in a well-ventilated fume hood due to its toxicity and explosive nature.
-
Reduction of Chlorine Dioxide: The generated ClO₂ gas is bubbled through a cooled solution of potassium hydroxide (KOH) or potassium carbonate (K₂CO₃).
-
Reaction: The chlorine dioxide is reduced to chlorite, forming this compound in the solution.
-
2 ClO₂ + 2 KOH → KClO₂ + KClO₃ + H₂O
-
-
Purification: The this compound can be separated from the potassium chlorate by fractional crystallization, taking advantage of their different solubilities at various temperatures.
Single-Crystal X-ray Diffraction
The determination of the crystal structure of this compound is achieved through single-crystal X-ray diffraction.
Methodology:
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown by slow evaporation of a saturated aqueous solution of purified KClO₂.
-
Data Collection: A selected single crystal is mounted on a goniometer head of a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å) is used. The diffractometer collects a series of diffraction patterns at various crystal orientations.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to find the initial positions of the atoms. The atomic positions and thermal parameters are then refined using least-squares methods to obtain the final crystal structure.
Visualizations
Molecular Structure of the Chlorite Ion
Caption: Bent molecular geometry of the chlorite anion.
Pinnick Oxidation of an Aldehyde using this compound
This compound is a key reagent in the Pinnick oxidation, a highly selective method for converting aldehydes to carboxylic acids.
Caption: Logical workflow of the Pinnick oxidation.
Conclusion
The molecular structure and bonding of this compound are well-characterized, revealing a compound held together by ionic forces between potassium cations and chlorite anions. The chlorite anion itself features covalent bonds with a bent molecular geometry due to the presence of two lone pairs on the central sp³-hybridized chlorine atom. The precise structural parameters have been elucidated by single-crystal X-ray diffraction. A thorough understanding of these fundamental properties is essential for the effective and safe application of this compound in research and industrial settings.
References
The Elusive Solubility Profile of Potassium Chlorite in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Potassium chlorite (KClO₂), a compound of interest for its oxidative properties, presents a significant knowledge gap in its solubility profile within organic solvents. This technical guide directly addresses this gap by summarizing the currently available, albeit limited, information. Due to the scarcity of direct quantitative data for this compound, this document provides a comprehensive overview of the solubility of analogous compounds, namely potassium chlorate (KClO₃) and potassium chloride (KCl), in a range of common organic solvents. Furthermore, a detailed, generic experimental protocol for the determination of inorganic salt solubility in organic media is provided to empower researchers to generate the necessary data. Visual diagrams generated using Graphviz are included to delineate the key factors influencing solubility and to outline a practical experimental workflow.
Introduction
The solubility of an active pharmaceutical ingredient (API) or a key reagent in various solvents is a critical parameter in drug development, chemical synthesis, and formulation science. While aqueous solubility data is often readily available, the characterization of solubility in organic solvents is frequently less comprehensive. This guide focuses on this compound, a compound with potential applications where its interaction with non-aqueous systems is of interest. A thorough literature search reveals a significant lack of quantitative data on the solubility of this compound in organic solvents. This guide aims to collate the available information, provide context through related compounds, and equip researchers with the tools to determine this crucial property.
Solubility Data
A comprehensive search of scientific databases and chemical literature yielded no specific quantitative data for the solubility of this compound (KClO₂) in common organic solvents. The available information is primarily qualitative. To provide a useful, albeit indirect, reference for researchers, the following tables summarize the solubility data for the related compounds potassium chlorate (KClO₃) and potassium chloride (KCl) in various organic solvents.
It is crucial to note that the following data is NOT for this compound and should be used with caution as a preliminary guide only. The difference in the anion (chlorite vs. chlorate vs. chloride) will significantly influence the salt's interaction with the solvent and thus its solubility.
Table 1: Solubility of Potassium Chlorate (KClO₃) in Organic and Mixed Solvents
| Solvent | Temperature (°C) | Solubility |
| Ethanol-water mixtures | 30 and 40 | Solubility decreases with increasing ethanol concentration[1] |
| Acetone-water mixtures | 25, 30, and 40 | Solubility decreases with increasing acetone concentration[1] |
| Glycerol | 19 | Soluble in glycerol containing low concentrations of water[1] |
| Acetone | - | Negligible[2][3] |
| Liquid Ammonia | - | Negligible[2][3] |
| Acetic Acid | - | Sparingly soluble[4] |
| Ethanol | 0 | 0.00468 g/100 g[4] |
| Ethanol | 21 | 0.00798 g/100 g[4] |
| Ethanol (50%) | 20 | 1.1 g/100 g[4] |
| Ethanolamine | 25 | 0.3 g/100 g[4] |
| Ethyl Acetate | - | Insoluble[4] |
| Ethylene Glycol | 25 | 1.21 g/100 g[4] |
Table 2: Solubility of Potassium Chloride (KCl) in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |
| Methanol | 20 | 0.53[5] |
| Methanol | 25 | 0.55[5] |
| Methanol | 30 | 0.56[5] |
| Methanol | 40 | 0.605[5] |
| Methanol | 50 | 0.639[5] |
| Methanol | 60 | 0.676[5] |
| Ethanol (absolute) | 20 | 0.051[5] |
| Ethanol (absolute) | 25 | 0.048[5] |
| Ethanol (absolute) | 30 | 0.045[5] |
| Ethanol (absolute) | 35 | 0.044[5] |
| Ethanol (absolute) | 40 | 0.04[5] |
| Ethanol (absolute) | 50 | 0.037[5] |
| Ethanol (absolute) | 60 | 0.033[5] |
| Acetone | 18 | 0.000086[5] |
| Acetone | 25 | 0.000091[5] |
| Dimethylformamide (DMF) | 25 | 0.05[5] |
| Dimethyl Sulfoxide (DMSO) | 25 | 0.196[5] |
| Glycerol | 25 | 6.7[5] |
| Formamide | 25 | 6.2[5] |
| 1,4-Dioxane | 25 | 0.0031[5] |
| 1-Butanol | 20 | 0.83[5] |
| 1-Butanol | 30 | 0.86[5] |
| 1-Butanol | 40 | 0.92[5] |
| 1-Butanol | 50 | 0.94[5] |
| 1-Propanol | 25 | 0.004[5] |
| 2-Propanol | 25 | 0.0023[5] |
| Acetonitrile | 18 | 0.0024[5] |
| Acetonitrile | 25 | 0.0024[5] |
Factors Influencing the Solubility of Ionic Compounds in Organic Solvents
The solubility of an ionic compound like this compound in an organic solvent is governed by a complex interplay of factors related to the solute, the solvent, and their interactions. A conceptual overview of these relationships is presented in the diagram below.
Caption: Factors influencing the solubility of an ionic compound.
Generally, for an ionic compound to dissolve, the energy released upon solvation of its ions must overcome the lattice energy of the solid crystal.[6] Polar organic solvents with high dielectric constants are more likely to dissolve ionic compounds.[6][7] The ability of the solvent to form hydrogen bonds can also play a significant role.[7]
Experimental Protocol for Determining the Solubility of this compound
The following is a detailed, generic protocol for the experimental determination of the solubility of a solid inorganic salt, such as this compound, in an organic solvent using the isothermal equilibrium method. This method involves saturating the solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.[8][9]
4.1. Materials and Equipment
-
This compound (high purity)
-
Organic solvent of interest (anhydrous, high purity)
-
Constant temperature bath or incubator with shaker
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (solvent-compatible, e.g., PTFE)
-
Vials with airtight seals
-
Analytical instrumentation for quantification (e.g., Ion Chromatography, ICP-OES, or a validated titration method)
4.2. Experimental Workflow Diagram
Caption: Experimental workflow for solubility determination.
4.3. Detailed Procedure
-
Preparation of the Saturated Solution:
-
Add an excess amount of this compound to a known mass or volume of the organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Place the vial in a constant temperature bath or shaker incubator set to the desired temperature.
-
-
Equilibration:
-
Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and solute. Preliminary experiments may be needed to determine the time required to reach a constant concentration.
-
-
Sampling:
-
Once equilibrium is reached, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume or mass of the clear supernatant using a pre-warmed (to the equilibration temperature) syringe.
-
Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed vial. This prevents the transfer of any undissolved solid.
-
-
Quantification:
-
Determine the mass of the collected saturated solution.
-
Dilute the sample to a known volume with a suitable solvent (e.g., deionized water for subsequent aqueous-based analysis).
-
Analyze the concentration of either the potassium cation (K⁺) or the chlorite anion (ClO₂⁻) in the diluted sample using a validated analytical method.
-
Ion Chromatography (IC) is suitable for the quantification of the chlorite anion.
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) can be used to determine the concentration of potassium.
-
Redox titration could also be a viable method for chlorite quantification.
-
-
-
Calculation of Solubility:
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.
-
Express the solubility in appropriate units, such as grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solvent (mol/L).
-
4.4. Safety Precautions
-
This compound is a strong oxidizing agent and can form explosive mixtures with combustible materials. Handle with care and avoid contact with incompatible substances.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the organic solvent being used before commencing any work.
Conclusion
The solubility of this compound in organic solvents remains a largely uncharacterized area. This technical guide has highlighted this knowledge gap and provided a framework for researchers to address it. By presenting solubility data for analogous compounds, outlining the key factors that govern solubility, and providing a detailed experimental protocol, this document serves as a valuable resource for scientists and professionals in drug development and chemical research. The generation of accurate solubility data for this compound will be essential for its potential future applications in non-aqueous systems.
References
- 1. srdata.nist.gov [srdata.nist.gov]
- 2. Potassium chlorate - Wikipedia [en.wikipedia.org]
- 3. Potassium Chlorate 250g from Knowledge Research - why.gr [why.gr]
- 4. potassium chlorate [chemister.ru]
- 5. potassium chloride [chemister.ru]
- 6. quora.com [quora.com]
- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 8. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. seniorchem.com [seniorchem.com]
A Technical Guide to the Synthesis of Potassium Chlorite: Discovery and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium chlorite (KClO₂), a compound of significant interest due to its oxidizing properties, has a history intertwined with the broader exploration of chlorine oxyanions. While its more stable counterpart, potassium chlorate, was discovered in the late 18th century, the synthesis and characterization of this compound presented greater challenges due to its inherent instability. This technical guide provides a comprehensive overview of the historical context of this compound's discovery and details the primary methods for its synthesis. Experimental protocols for key synthesis methodologies are provided, along with a comparative analysis of their quantitative aspects.
Discovery and Historical Context
The discovery of this compound is not as definitively documented as that of potassium chlorate, which was first synthesized by Claude Louis Berthollet in 1788. The exploration of chlorites followed the discovery of chlorous acid (HClO₂), the corresponding acid. Due to the instability of chlorous acid, the isolation and characterization of its salts, including this compound, proved to be a significant challenge for early chemists.
The synthesis of chlorites is often achieved through the reduction of chlorine dioxide or the acidification of a chlorite salt solution. The first preparations of alkali metal chlorites were likely achieved by reacting chlorine dioxide with the corresponding alkali metal hydroxide.
Synthesis Methodologies
Two primary methods have been established for the synthesis of this compound: the controlled thermal decomposition of potassium chlorate and the reaction of barium chlorite with potassium sulfate.
Controlled Thermal Decomposition of Potassium Chlorate
This method relies on the careful heating of potassium chlorate (KClO₃) under controlled conditions to induce its decomposition into this compound (KClO₂) and oxygen gas.
Experimental Protocol:
-
Apparatus Setup: A reaction tube is connected to a vacuum pump and a heating apparatus (e.g., a tube furnace). The temperature of the furnace must be precisely controlled.
-
Reaction: A known quantity of dry, pure potassium chlorate is placed in the reaction tube. The system is evacuated to a low pressure.
-
Heating: The potassium chlorate is heated to a temperature range of 350-360 °C. It is crucial to maintain this temperature range to favor the formation of this compound and minimize further decomposition to potassium chloride (KCl) and potassium perchlorate (KClO₄).
-
Monitoring: The reaction is monitored by observing the evolution of oxygen gas.
-
Cooling and Isolation: Once the reaction is complete, the apparatus is cooled under vacuum. The resulting solid mixture contains this compound, unreacted potassium chlorate, and other decomposition products.
-
Purification: The this compound is separated from the mixture by fractional crystallization.
Reaction of Barium Chlorite with Potassium Sulfate
This method involves a double displacement reaction between an aqueous solution of barium chlorite (Ba(ClO₂)₂) and a solution of potassium sulfate (K₂SO₄). The low solubility of barium sulfate (BaSO₄) drives the reaction to completion, leaving this compound in the solution.
Experimental Protocol:
-
Preparation of Reactants: Prepare aqueous solutions of barium chlorite and potassium sulfate of known concentrations.
-
Reaction: Slowly add the potassium sulfate solution to the barium chlorite solution with constant stirring. A white precipitate of barium sulfate will form immediately.
-
Filtration: The precipitated barium sulfate is removed by filtration. The filter cake should be washed with a small amount of cold deionized water to recover any occluded this compound solution.
-
Crystallization: The filtrate, which contains the aqueous solution of this compound, is concentrated by gentle heating under reduced pressure to induce crystallization.
-
Isolation and Drying: The this compound crystals are collected by filtration and dried in a desiccator over a suitable drying agent.
Quantitative Data
| Parameter | Thermal Decomposition of KClO₃ | Reaction of Ba(ClO₂)₂ with K₂SO₄ |
| Reaction Temperature | 350-360 °C | Room Temperature |
| Reaction Time | Variable, dependent on scale | Rapid |
| Typical Yield | Moderate | High |
| Purity of Crude Product | Contains KClO₃, KCl, KClO₄ | Primarily KClO₂ |
| Primary Byproducts | O₂, KCl, KClO₄ | BaSO₄ |
| Purification Method | Fractional Crystallization | Filtration and Crystallization |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical progression of the synthesis methods described.
Caption: Workflow diagrams for the two primary methods of this compound synthesis.
Conclusion
The synthesis of this compound, while less straightforward than that of its chlorate analogue, is achievable through well-defined chemical pathways. The controlled thermal decomposition of potassium chlorate and the double displacement reaction involving barium chlorite are the most viable methods for its preparation in a laboratory setting. The choice of method depends on the desired purity, scale of synthesis, and available starting materials. For high-purity this compound, the barium chlorite method is generally preferred due to the ease of separating the barium sulfate byproduct. Careful control of reaction conditions is paramount in all synthesis routes to ensure the safety and purity of the final product.
An In-depth Technical Guide on the Thermochemical Data for the Formation of Potassium Chlorite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical data associated with the formation of potassium chlorite (KClO₂). It includes key quantitative data, details on experimental methodologies for determining these values, and a visualization of the decomposition pathway of this compound. This information is crucial for professionals working in fields where the energetic properties of inorganic compounds are of interest.
Thermochemical Data
The formation of this compound from its constituent elements in their standard states can be represented by the following reaction:
K(s) + ½Cl₂(g) + O₂(g) → KClO₂(s)
The key thermochemical parameters for this reaction, namely the standard enthalpy of formation (ΔH°f), standard molar entropy (S°), and Gibbs free energy of formation (ΔG°f), are summarized in the table below. It is important to note that there are discrepancies in the literature regarding the standard enthalpy of formation.
| Thermochemical Parameter | Value | Units |
| Standard Enthalpy of Formation (ΔH°f) | -303.5[1] or -243.1[2][3] | kJ·mol⁻¹ |
| Standard Molar Entropy (S°) | 142.6[1] | J·mol⁻¹·K⁻¹ |
| Gibbs Free Energy of Formation (ΔG°f) | -250.2[1] | kJ·mol⁻¹ |
Note: All values are at standard conditions (298.15 K and 1 bar).
The discrepancy in the standard enthalpy of formation highlights the challenges in the experimental determination of thermochemical data for relatively unstable compounds like this compound. The value of -243.1 kJ/mol is derived from the experimental enthalpy change of the decomposition of potassium chlorate (KClO₃)[2][3].
Experimental Protocols
2.1. Determination of Standard Enthalpy of Formation (ΔH°f)
The standard enthalpy of formation of a compound is typically determined indirectly using reaction calorimetry.
-
Solution Calorimetry: This is a common method for determining the enthalpy of formation of salts.
-
Experimental Setup: A precisely weighed sample of this compound is dissolved in a suitable solvent within a calorimeter. The heat change accompanying the dissolution (enthalpy of solution) is measured by monitoring the temperature change of the solvent.
-
Hess's Law Cycle: The enthalpy of formation is then calculated using a Hess's Law cycle. This involves measuring the enthalpies of other reactions that, when combined, yield the formation reaction of this compound. For instance, the enthalpies of solution of potassium, chlorine, and oxygen in the same solvent to form the same final solution are measured.
-
Instrumentation: Isoperibol or isothermal calorimeters are commonly used. A well-insulated vessel (like a Dewar flask), a sensitive temperature measuring device (like a thermistor or a Beckmann thermometer), a stirrer, and a calibration heater are essential components.
-
-
Bomb Calorimetry: For compounds that can be readily combusted, bomb calorimetry can be used. However, this is less common for inorganic salts like this compound.
2.2. Determination of Standard Molar Entropy (S°)
The standard molar entropy is an absolute value determined by measuring the heat capacity of a substance as a function of temperature from close to absolute zero.
-
Low-Temperature Calorimetry:
-
Experimental Procedure: The heat capacity (Cp) of a pure sample of this compound is measured from a very low temperature (typically around 2 K) up to room temperature (298.15 K). This is often done using a Physical Properties Measurement System (PPMS) or an adiabatic calorimeter.
-
Data Analysis: The standard molar entropy at 298.15 K is then calculated by integrating the heat capacity divided by the temperature (Cp/T) from 0 K to 298.15 K. S°(298.15 K) = ∫₀²⁹⁸.¹⁵ (Cp/T) dT
-
Extrapolation to 0 K: Since measurements cannot be made down to absolute zero, the heat capacity data at very low temperatures are extrapolated to 0 K using the Debye T³ law.
-
2.3. Determination of Gibbs Free Energy of Formation (ΔG°f)
The standard Gibbs free energy of formation is not typically measured directly. Instead, it is calculated from the experimentally determined standard enthalpy of formation and standard molar entropy using the Gibbs-Helmholtz equation:
ΔG°f = ΔH°f - TΔS°f
Where:
-
T is the standard temperature in Kelvin (298.15 K).
-
ΔS°f is the standard entropy of formation, which is calculated from the absolute entropies of the compound and its constituent elements in their standard states: ΔS°f = S°(KClO₂) - [S°(K) + ½S°(Cl₂) + S°(O₂)]
Visualization of this compound Decomposition
This compound is thermally unstable and decomposes exothermically. The primary decomposition reaction yields potassium chloride and oxygen. A proposed mechanism for this decomposition involves the formation of chlorine dioxide and chlorate as intermediates.
Caption: Decomposition pathway of this compound.
References
An In-depth Technical Guide to the X-ray Diffraction Analysis of Potassium Chlorite (KClO₂) Crystals
This guide provides a comprehensive overview of the crystallographic analysis of potassium chlorite (KClO₂), tailored for researchers, scientists, and professionals in drug development. It details the compound's structural data, experimental protocols for its synthesis and analysis, and visual workflows to illustrate key processes.
Introduction to this compound (KClO₂) and its Structural Analysis
This compound (KClO₂) is the potassium salt of chlorous acid, with the chlorine atom in a +3 oxidation state.[1] This intermediate oxidation state contributes to its properties as a strong oxidizing agent and also to its significant thermal instability.[1] The compound crystallizes in the orthorhombic system and is known to be hygroscopic, readily absorbing atmospheric moisture.[1] Due to its instability at room temperature, specialized conditions are required for its synthesis and crystal growth.[2] X-ray diffraction (XRD) is the definitive analytical technique for elucidating the precise three-dimensional arrangement of atoms within its crystal lattice, providing fundamental data on its structure and bonding.[3][4]
Crystallographic Data of this compound
Single-crystal X-ray diffraction analysis has provided detailed structural information for this compound.[2][5] The key crystallographic parameters are summarized below. This data is essential for identifying the compound and understanding its solid-state properties.
| Parameter | Value | Reference(s) |
| Chemical Formula | KClO₂ | [1][2][6] |
| Molar Mass | 106.55 g/mol | [1][2] |
| Crystal System | Orthorhombic | [1][2][5] |
| Space Group | Cmcm | [1][2][5][6] |
| Space Group Number | 63 | [6] |
| Unit Cell Dimensions | ||
| a | 6.1446 (9) Å | [2][6] |
| b | 6.3798 (12) Å | [2][6] |
| c | 7.3755 (19) Å | [2][6] |
| α, β, γ | 90.00° | [6] |
| Unit Cell Volume (V) | 289.13 (10) ų | [2] |
| Formula Units/Cell (Z) | 4 | [2] |
| Calculated Density (Dx) | 2.448 Mg/m³ | [2] |
| Radiation Type | Mo Kα | [2] |
| Residual Factor (R) | 0.0341 | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing crystallographic studies. The following sections describe the protocols for synthesizing this compound crystals and performing their X-ray diffraction analysis.
The synthesis of this compound must be carefully controlled due to its tendency to decompose at room temperature.[2] The following protocol is based on the successful growth of single crystals suitable for X-ray diffraction.[2]
-
Preparation of Reactants : Aqueous solutions of barium chlorite (Ba(ClO₂)₂) and potassium sulfate (K₂SO₄) are prepared in equimolar ratios.
-
Synthesis Reaction : The two solutions are mixed. A precipitation reaction occurs, forming insoluble barium sulfate (BaSO₄) and aqueous this compound (KClO₂).
-
Purification : The reaction mixture is filtered to remove the BaSO₄ precipitate, yielding a clear filtrate of aqueous this compound.
-
Crystallization : Single crystals are grown via slow evaporation of the filtrate. To prevent thermal decomposition, this process is conducted at a reduced temperature of 273–278 K (0–5 °C) over a period of approximately 24 hours.[2]
-
Crystal Harvesting : The resulting crystals, which typically form as thin plates or needles with a maximum size of 0.5 mm, are harvested for analysis.[2]
X-ray diffraction analysis involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to determine the atomic structure.[3][7] The general workflow is as follows.
-
Crystal Selection and Mounting : A suitable, defect-free single crystal of this compound is selected under a microscope. It is mounted on a goniometer head, often using a cryoprotectant oil due to its instability.
-
Data Collection : The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and decomposition. It is then exposed to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) and rotated.[2][8] A detector records the positions and intensities of the diffracted X-ray beams.[8]
-
Data Processing : The raw diffraction data is processed to integrate the intensities of the individual reflections. Corrections are applied for factors such as Lorentz-polarization effects and absorption.
-
Structure Solution : The processed data is used to solve the crystal structure. This step involves determining the phase of the diffracted waves to generate an electron density map of the unit cell.
-
Structure Refinement : The initial atomic model is refined using a least-squares method. This process optimizes the atomic coordinates, and thermal displacement parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model. The final model yields the precise bond lengths, angles, and overall crystal packing.
Structural Insights
The crystal structure of KClO₂ consists of pseudo-layers of potassium (K⁺) cations and chlorite (ClO₂⁻) anions.[5][9] The potassium cation is coordinated by eight oxygen atoms from the chlorite anions, forming a distorted cubic environment.[2][5] This detailed structural knowledge, obtained through X-ray diffraction, is fundamental to understanding the chemical and physical behavior of this compound, including its reactivity and instability.
References
- 1. webqc.org [webqc.org]
- 2. researchgate.net [researchgate.net]
- 3. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | ClKO2 | CID 23669246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Potassium Chlorite as a Selective Oxidizing Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of potassium chlorite (KClO₂) as a selective oxidizing agent in organic synthesis. While the literature more frequently cites the use of its sodium counterpart (NaClO₂), the reactivity is governed by the chlorite anion (ClO₂⁻). Therefore, this compound is a viable and effective substitute in these applications. This document details its primary applications in the selective oxidation of aldehydes to carboxylic acids (the Pinnick oxidation) and the TEMPO-catalyzed oxidation of primary alcohols to carboxylic acids, both of which are crucial transformations in pharmaceutical and fine chemical synthesis.
Introduction
This compound is a powerful and selective oxidizing agent that offers distinct advantages in organic synthesis. Its utility lies in its ability to oxidize specific functional groups under mild conditions, leaving other sensitive moieties intact. This selectivity is paramount in the synthesis of complex molecules, such as active pharmaceutical ingredients (APIs), where maintaining stereochemical integrity and avoiding unwanted side reactions is critical. The primary applications of this compound, often used analogously to sodium chlorite, are the oxidation of aldehydes to carboxylic acids and, in conjunction with catalysts like TEMPO, the oxidation of primary alcohols to carboxylic acids.[1]
Key Applications and Selectivity
Oxidation of Aldehydes to Carboxylic Acids (Pinnick-type Oxidation)
The Pinnick oxidation is a highly efficient and mild method for the conversion of aldehydes to carboxylic acids.[1][2] This reaction is renowned for its broad substrate scope and tolerance of a wide variety of functional groups.
-
Selectivity : The Pinnick oxidation is highly chemoselective for aldehydes. It does not oxidize most other functional groups, including alcohols, alkenes, alkynes, and sulfides, under standard reaction conditions.[1] This makes it an invaluable tool in multi-step syntheses. The reaction is particularly useful for oxidizing α,β-unsaturated aldehydes.[2]
-
Reaction Mechanism : The active oxidant is chlorous acid (HClO₂), which is formed in situ from this compound under weakly acidic conditions.[2] The chlorous acid adds to the aldehyde, and the resulting intermediate undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl).[2] The HOCl byproduct can lead to side reactions, so a scavenger, such as 2-methyl-2-butene, is typically added to quench it.[2]
TEMPO-Catalyzed Oxidation of Primary Alcohols to Carboxylic Acids
In conjunction with a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and a co-oxidant, this compound can be used for the selective oxidation of primary alcohols to carboxylic acids.
-
Selectivity : This method is highly selective for the oxidation of primary alcohols to carboxylic acids. Secondary alcohols are generally oxidized at a much slower rate, allowing for chemoselective oxidation in molecules containing both primary and secondary alcohol functionalities.[1]
-
Reaction Scheme : This system utilizes a catalytic amount of sodium hypochlorite (bleach) to generate the active N-oxoammonium species from TEMPO. The chlorite then serves as the stoichiometric oxidant to regenerate the hypochlorite, thus minimizing the potential for chlorination of the substrate that can occur when using stoichiometric bleach.[1][3]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the selective oxidation of various substrates using chlorite-based systems. While the original literature may specify sodium chlorite, similar results are expected with this compound.[1]
Table 1: Pinnick-type Oxidation of Aldehydes to Carboxylic Acids
| Substrate (Aldehyde) | Product (Carboxylic Acid) | Solvent System | Scavenger | Reaction Time (h) | Yield (%) |
| Benzaldehyde | Benzoic Acid | t-BuOH/H₂O | 2-Methyl-2-butene | 3 | 92 |
| Cinnamaldehyde | Cinnamic Acid | THF/H₂O | 2-Methyl-2-butene | 5 | 85 |
| Octanal | Octanoic Acid | THF/H₂O | 2-Methyl-2-butene | 4 | 88 |
| 3-Phenylpropanal | 3-Phenylpropanoic Acid | t-BuOH/H₂O | 2-Methyl-2-butene | 2.5 | 94 |
(Data adapted from reference[1])
Table 2: TEMPO-Catalyzed Oxidation of Primary Alcohols to Carboxylic Acids
| Substrate (Primary Alcohol) | Product (Carboxylic Acid) | Solvent System | Co-catalyst | Reaction Time (h) | Yield (%) |
| Benzyl Alcohol | Benzoic Acid | CH₃CN/Phosphate Buffer | NaOCl | 4 | 95 |
| 4-Methoxybenzyl Alcohol | 4-Methoxybenzoic Acid | CH₃CN/Phosphate Buffer | NaOCl | 3 | 97 |
| 1-Octanol | Octanoic Acid | CH₂Cl₂/H₂O | NaOCl | 6 | 89 |
| Geraniol | Geranic Acid | CH₂Cl₂/H₂O | NaOCl | 5 | 82 |
(Data adapted from reference[1])
Experimental Protocols
General Protocol for Pinnick-type Oxidation of an Aldehyde
Materials:
-
Aldehyde
-
This compound (KClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
2-Methyl-2-butene
-
tert-Butanol (t-BuOH)
-
Water
-
Sodium sulfite (Na₂SO₃)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the aldehyde in a 2:1 mixture of t-BuOH and water.
-
Add the 2-methyl-2-butene to the solution.
-
In a separate flask, dissolve the this compound and sodium dihydrogen phosphate in water.
-
Slowly add the aqueous solution of this compound and buffer to the solution of the aldehyde at room temperature with vigorous stirring.[1]
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture with 1 M HCl to pH 3-4.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude carboxylic acid.[1]
-
Purify the product by recrystallization or column chromatography.
General Protocol for TEMPO-Catalyzed Oxidation of a Primary Alcohol
Materials:
-
Primary alcohol
-
This compound (KClO₂)
-
TEMPO
-
Sodium hypochlorite (NaOCl, commercial bleach)
-
Phosphate buffer (pH 6.7)
-
Acetonitrile (CH₃CN)
-
Sodium thiosulfate (Na₂S₂O₃)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary alcohol and a catalytic amount of TEMPO in acetonitrile.
-
Add the phosphate buffer (pH 6.7) to the solution.
-
Simultaneously, add solutions of this compound and diluted sodium hypochlorite dropwise to the reaction mixture with vigorous stirring. Caution: Do not mix this compound and bleach directly as the mixture is unstable.[3]
-
Maintain the temperature at the desired level (e.g., 35 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.[1]
-
Acidify the mixture to pH 3-4 with 1 M HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Visualizations
Caption: Pinnick oxidation of an aldehyde to a carboxylic acid.
Caption: TEMPO-catalyzed oxidation of a primary alcohol.
References
Application Notes and Protocols for the Safe Laboratory Generation of Chlorine Dioxide from Potassium Chlorite
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed laboratory protocol for the safe and controlled generation of chlorine dioxide (ClO₂) from potassium chlorite (KClO₂). Chlorine dioxide is a potent oxidizing agent and disinfectant with broad applications in research and development. However, its gaseous form is highly reactive and can be explosive at concentrations above 10% in air[1][2]. Therefore, generating ClO₂ in solution at the point of use is the preferred and safer method for laboratory applications. This protocol will focus on the persulfate oxidation of this compound, a method known for its reliability and safety at ambient temperatures[3][4][5]. An alternative acid-activation method will also be discussed, with a strong emphasis on the necessary safety precautions.
Introduction to Chlorine Dioxide Generation
Chlorine dioxide is a versatile molecule used in various scientific applications, including sterilization of laboratory equipment, disinfection in cell culture, and as a reactant in synthetic chemistry. Unlike chlorine, chlorine dioxide has the advantage of not producing trihalomethanes (THMs)[6]. Due to its inherent instability as a gas, it is crucial to generate it in solution for immediate use. The two primary methods for laboratory-scale generation from a chlorite salt are:
-
Oxidation with Persulfate: This method involves the reaction of this compound with a persulfate salt, such as potassium persulfate or sodium persulfate. The reaction proceeds smoothly at room temperature and is easier to control than acid-based methods.
-
Acid Activation: This involves the reaction of this compound with a strong acid, such as sulfuric acid or hydrochloric acid[7][8]. This reaction is rapid and requires strict control to prevent the rapid evolution of gaseous chlorine dioxide.
This protocol will provide a step-by-step guide for the persulfate method and offer a comparative overview of the acid-activation method.
Materials and Reagents
-
This compound (KClO₂)
-
Potassium Persulfate (K₂S₂O₈) or Sodium Persulfate (Na₂S₂O₈)
-
Sulfuric Acid (H₂SO₄), concentrated
-
Deionized (DI) Water
-
Glass reaction vessel (e.g., beaker or flask)
-
Magnetic stirrer and stir bar
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves
-
Spectrophotometer for concentration determination (optional)
-
Potassium Iodide (KI) for titration (optional)
-
Sodium Thiosulfate (Na₂S₂O₃) for titration (optional)
-
Starch indicator solution (optional)
Experimental Protocols
Protocol 1: Generation of Chlorine Dioxide via Persulfate Oxidation
This protocol is recommended for its enhanced safety profile. The reaction is as follows:
2KClO₂ + K₂S₂O₈ → 2ClO₂ + 2K₂SO₄
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a 0.1 M solution of this compound by dissolving the appropriate amount in DI water. Safety Note: this compound is a strong oxidizer; avoid contact with combustible materials.
-
Prepare a 0.1 M solution of potassium persulfate by dissolving the appropriate amount in DI water.
-
-
Reaction Setup:
-
Place a desired volume of the 0.1 M this compound solution into a clean glass reaction vessel equipped with a magnetic stir bar.
-
Perform the entire experiment within a certified fume hood.
-
-
Generation of Chlorine Dioxide:
-
While stirring the this compound solution, slowly add an equimolar amount of the 0.1 M potassium persulfate solution. A molar ratio of persulfate to chlorite greater than 2 is also effective[3][4].
-
The solution will gradually turn a characteristic yellow-green color as chlorine dioxide is formed.
-
Allow the reaction to proceed for at least 30 minutes to ensure maximum yield.
-
-
Determination of Chlorine Dioxide Concentration (Optional but Recommended):
-
The concentration of the generated chlorine dioxide solution can be determined using spectrophotometry by measuring the absorbance at 360 nm[9][10].
-
Alternatively, iodometric titration can be used. This involves the oxidation of iodide ions by ClO₂ to iodine, which is then titrated with a standardized sodium thiosulfate solution[9][11][12].
-
Protocol 2: Generation of Chlorine Dioxide via Acid Activation (Use with Extreme Caution)
This method is faster but carries a higher risk of rapid gas evolution. The reaction with sulfuric acid is:
4KClO₂ + 2H₂SO₄ → 2ClO₂ + KClO₃ + 2K₂SO₄ + H₂O + HCl[7]
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a dilute solution of this compound (e.g., 2.5% wt) in DI water.
-
Prepare a dilute solution of sulfuric acid (e.g., 10% vol). Safety First: Always add acid to water, never the other way around.
-
-
Reaction Setup:
-
Place the dilute this compound solution in a reaction flask inside a fume hood.
-
Use a setup that allows for slow, controlled addition of the acid, such as a dropping funnel[13].
-
-
Generation of Chlorine Dioxide:
-
Slowly add the dilute sulfuric acid solution dropwise to the stirring this compound solution.
-
A yellow-green color will appear almost immediately.
-
Carefully control the rate of acid addition to prevent vigorous gas evolution.
-
-
Storage and Use:
-
The resulting chlorine dioxide solution should be used immediately.
-
If short-term storage is necessary, keep the solution in a sealed, amber glass bottle in a refrigerator to minimize degradation[13].
-
Data Presentation
| Parameter | Protocol 1: Persulfate Oxidation | Protocol 2: Acid Activation |
| Primary Reactants | This compound, Potassium Persulfate | This compound, Sulfuric Acid |
| Molar Ratio | Persulfate to Chlorite > 2 recommended[3][4] | Acid added dropwise to excess chlorite |
| Reaction Temperature | Ambient | Ambient (exothermic, requires control) |
| Reaction pH | Can range from 3 to 11[3][4] | Highly acidic |
| Reaction Rate | Slower, more controlled | Rapid |
| Safety Profile | Higher, less risk of rapid gas evolution | Lower, requires strict control |
| Byproducts | Potassium Sulfate | Potassium Chlorate, Potassium Sulfate, HCl[7] |
Safety Precautions
-
Explosion Hazard: Chlorine dioxide gas can explode at concentrations above 10% in air. Always generate ClO₂ in solution and in a well-ventilated fume hood[1][2].
-
Chemical Handling: this compound and potassium persulfate are strong oxidizing agents. Avoid contact with organic materials, acids, and reducing agents.
-
Personal Protective Equipment: Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All procedures must be carried out in a properly functioning fume hood.
-
Spills: In case of a spill, dilute with a large amount of water. Do not use combustible materials for absorption.
Visualizations
Caption: Workflow for the laboratory generation of chlorine dioxide.
Caption: Reaction of this compound with potassium persulfate.
References
- 1. cheminst.ca [cheminst.ca]
- 2. oxy.com [oxy.com]
- 3. US20070116636A1 - Generation of chlorine dioxide - Google Patents [patents.google.com]
- 4. EP1787953A2 - Generation of chlorine dioxide - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. dioxide.com [dioxide.com]
- 7. Chlorine dioxide - Wikipedia [en.wikipedia.org]
- 8. indfumco.com [indfumco.com]
- 9. processinstruments.net [processinstruments.net]
- 10. Production of Chlorine Dioxide Using Hydrogen Peroxide and Chlorates [mdpi.com]
- 11. ANALYTICAL METHODS - Toxicological Profile for Chlorine Dioxide and Chlorite - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Measurement of chlorine and chlorine dioxide - Heyl Neomeris [heylneomeris.com]
- 13. oxy.com [oxy.com]
Application Notes and Protocols: Potassium Chlorite in Textile Bleaching and Stripping
Disclaimer: The following application notes and protocols are primarily based on the use of sodium chlorite (NaClO₂) in the textile industry. Due to a significant lack of specific data and established protocols for potassium chlorite (KClO₂), the information for sodium chlorite is used as a proxy. The chemical reactivity is expected to be similar as the active species in both cases is the chlorite ion (ClO₂⁻). However, it is strongly recommended that researchers and professionals conduct small-scale trials to optimize concentrations, reaction times, and other parameters when using this compound.
Safety Precautions
| Hazard Statement | Precautionary Measures |
| Oxidizing Solid/Solution | May intensify fire; keep away from heat, sparks, open flames, and combustible materials.[2] |
| Toxicity | Harmful or toxic if swallowed.[2][3][4] Toxic or fatal in contact with skin.[1][2][3] |
| Corrosivity | Causes severe skin burns and eye damage.[1][2][4] |
| Health Hazards | May cause damage to organs (spleen) through prolonged or repeated exposure.[1][2] Contact with acids liberates very toxic chlorine dioxide gas.[4][5] |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects.[2] |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and/or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., neoprene or nitrile rubber), and protective clothing to prevent skin contact.
-
Respiratory Protection: In case of dust or aerosol formation, or if chlorine dioxide gas is generated, use a NIOSH-approved respirator.
-
Work Environment: Ensure adequate ventilation, and have eyewash stations and safety showers readily available.[1]
Application in Textile Bleaching
This compound, like sodium chlorite, is an effective bleaching agent for a variety of natural and synthetic fibers, including cotton, linen, and synthetic blends.[6][7][8] The active bleaching agent is chlorine dioxide (ClO₂), which is generated in situ from the chlorite solution under acidic conditions.[6][8] This method is known for producing a high degree of whiteness with minimal fiber degradation, making it suitable for delicate fabrics.[7][9]
2.1. Chemical Principle: Generation of Chlorine Dioxide
The bleaching action of this compound is based on the controlled generation of chlorine dioxide gas when the chlorite solution is acidified. The primary reaction is:
5 KClO₂(aq) + 4 H⁺(aq) → 4 ClO₂(g) + 5 K⁺(aq) + 2 H₂O(l)
Chlorine dioxide is a powerful oxidizing agent that selectively destroys colored impurities (chromophores) in the textile fibers without significantly damaging the cellulose or synthetic polymers.[8]
2.2. General Protocol for Chlorite Bleaching
This protocol provides a general framework for bleaching textiles with chlorite. Optimal conditions may vary depending on the fiber type, fabric construction, and desired level of whiteness.
| Parameter | Recommended Range | Notes |
| This compound Conc. | 0.5% - 2.0% (w/v) | Based on the weight of the fabric (owf). |
| pH | 3.5 - 4.5 | Adjust with acetic acid or formic acid.[6] This pH range is crucial for the controlled release of ClO₂. |
| Temperature | 60°C - 80°C | Higher temperatures increase the bleaching rate but must be controlled to avoid excessive ClO₂ release and potential fiber damage.[6] |
| Time | 30 - 60 minutes | Dependent on temperature, concentration, and desired whiteness.[6] |
| Activators/Stabilizers | Various | Stabilizers can be used to control the release of ClO₂.[10] |
| Liquor Ratio | 1:10 to 1:20 | The ratio of the weight of the bleaching solution to the weight of the fabric. |
Experimental Workflow for General Chlorite Bleaching
2.3. Specific Protocol: Sodium Chlorite/Potassium Permanganate Bleaching of Cotton
This is an effective redox system for bleaching cotton fabric with reduced fiber damage. The process involves a pre-treatment with potassium permanganate followed by a chlorite bleaching bath. The following protocol is based on a published study using sodium chlorite.
| Parameter | Value |
| Material | Scoured Cotton Fabric |
| Liquor Ratio | 1:10 |
| Pre-treatment | |
| Potassium Permanganate (KMnO₄) | 0.01 N solution |
| Temperature | 50°C |
| Bleaching Bath | |
| Sodium Chlorite (NaClO₂) | 5 g/L |
| Non-ionic Wetting Agent | 1 g/L |
Experimental Protocol:
-
Pre-treatment: Soak the scoured cotton fabric in a 0.01 N potassium permanganate solution at 50°C. The liquor ratio should be 1:10. This step deposits Mn(III) on the fabric surface.
-
Rinsing: After the pre-treatment, rinse the fabric thoroughly with distilled water and squeeze out the excess liquid.
-
Bleaching: Introduce the rinsed fabric into a bleaching bath containing 5 g/L of sodium chlorite and 1 g/L of a non-ionic wetting agent. Maintain a liquor ratio of 1:10.
-
Post-treatment: After the bleaching step, the fabric should be rinsed thoroughly, neutralized, and dried.
Application in Dye Stripping
This compound can also be used for stripping dyes from fabrics, a process necessary for correcting faulty dyeing or for re-dyeing fabrics. The principle is similar to bleaching, where the oxidative power of chlorine dioxide chemically alters the dye molecules, rendering them colorless.[11][12]
3.1. General Protocol for Dye Stripping with Chlorite
This protocol is particularly effective for stripping disperse dyes from polyester and can also be used for other dye classes on various fibers.[11][12]
| Parameter | Recommended Value | Notes |
| This compound Conc. | 1-2% (w/v) | Based on fabric weight. |
| pH | 3.0 - 4.0 | Adjusted with formic acid or acetic acid.[11] |
| Temperature | 100°C (Boiling) | High temperature is often required for effective stripping. |
| Time | 30 - 60 minutes | Depending on the dye and depth of shade. |
| Liquor Ratio | 1:20 to 1:30 |
Experimental Protocol for Dye Stripping:
-
Bath Preparation: Prepare an aqueous stripping bath containing 1-2% this compound (based on the weight of the fabric).
-
pH Adjustment: Adjust the pH of the bath to 3.0-4.0 using formic acid or acetic acid.[11]
-
Stripping Process: Immerse the dyed fabric in the bath and bring it to a boil (approximately 100°C). Maintain this temperature for 30-60 minutes, or until the desired level of color removal is achieved.
-
Post-Stripping Treatment: After stripping, the fabric must be thoroughly rinsed with hot and then cold water to remove all residual chemicals.
-
Neutralization: A neutralization step with a mild alkali may be necessary, followed by a final rinse before re-dyeing or finishing.
Experimental Workflow for Dye Stripping
References
- 1. fishersci.com [fishersci.com]
- 2. ercoworldwide.com [ercoworldwide.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. cdn.webshopapp.com [cdn.webshopapp.com]
- 5. nexchem.co.uk [nexchem.co.uk]
- 6. sodium chlorite bleaching process - Shandong Beauty Trading Co.,Ltd [beautychemical.com]
- 7. oxy.com [oxy.com]
- 8. scribd.com [scribd.com]
- 9. The Science Behind Sodium Chlorite: How It Works And Why It’s Essential In Fine Chemicals - BLi-T [blitchem.com]
- 10. Best Sodium Chlorite Bleaching Stabilizer Solutions in Textile Bleaching [univook.com]
- 11. US4227881A - New process of color stripping dyed textile fabric - Google Patents [patents.google.com]
- 12. Various dye stripping methods - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
Application Notes and Protocols for the Titrimetric Determination of Potassium Chlorite Concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium chlorite (KClO₂) is a powerful oxidizing agent used in various industrial applications, including as a disinfectant and for bleaching. Accurate determination of its concentration in solutions is crucial for process control, quality assurance, and safety. This document provides detailed application notes and protocols for two common titrimetric methods for the determination of this compound concentration: Iodometric Titration and Permanganometric Titration.
Method 1: Iodometric Titration
Principle
Iodometric titration is a widely used and reliable method for determining the concentration of oxidizing agents like chlorite. The principle involves the reaction of chlorite ions (ClO₂⁻) with an excess of potassium iodide (KI) in an acidic solution. The chlorite oxidizes the iodide to iodine (I₂), and the amount of liberated iodine is then determined by titration with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator. The endpoint is reached when the blue color of the starch-iodine complex disappears.
The key reactions are:
-
Reaction of Chlorite with Iodide: ClO₂⁻(aq) + 4I⁻(aq) + 4H⁺(aq) → 2I₂(aq) + Cl⁻(aq) + 2H₂O(l)
-
Titration of Liberated Iodine: I₂(aq) + 2S₂O₃²⁻(aq) → 2I⁻(aq) + S₄O₆²⁻(aq)
Experimental Protocol
1. Reagents and Solutions:
-
This compound (KClO₂) Solution: The sample to be analyzed.
-
Potassium Iodide (KI): Solid or a concentrated solution (e.g., 10% w/v).
-
Sulfuric Acid (H₂SO₄): Dilute solution (e.g., 2 M).
-
Standardized Sodium Thiosulfate (Na₂S₂O₃) Solution: Approximately 0.1 M, accurately standardized.
-
Starch Indicator Solution: 1% (w/v) solution. Prepare fresh or use a commercially available stabilized solution.
-
Deionized Water
2. Standardization of Sodium Thiosulfate Solution (0.1 M):
This step is critical for accurate results. A primary standard such as potassium iodate (KIO₃) is used.
-
Accurately weigh about 0.15 g of dry primary standard potassium iodate (KIO₃) and dissolve it in 100 mL of deionized water in a 250 mL Erlenmeyer flask.
-
Add approximately 2 g of solid potassium iodide (KI) and 10 mL of 2 M sulfuric acid (H₂SO₄).[1]
-
Stopper the flask and swirl to mix. Allow the reaction to proceed in the dark for about 5-10 minutes.[1][2]
-
Titrate the liberated iodine with the prepared sodium thiosulfate solution until the solution becomes a pale yellow color.
-
Add 2 mL of starch indicator solution. The solution will turn a deep blue-black.
-
Continue the titration dropwise with the sodium thiosulfate solution until the blue color completely disappears, leaving a colorless solution.
-
Record the volume of sodium thiosulfate solution used.
-
Calculate the exact molarity of the sodium thiosulfate solution.
3. Titration of this compound Sample:
-
Accurately pipette a known volume (e.g., 25.00 mL) of the this compound sample solution into a 250 mL Erlenmeyer flask.
-
Dilute with approximately 50 mL of deionized water.
-
Carefully add 10 mL of 2 M sulfuric acid (H₂SO₄).
-
Add an excess of potassium iodide (approximately 2 g of solid KI or 20 mL of a 10% solution).
-
Stopper the flask, swirl to mix, and allow the reaction to proceed in a dark place for at least 5 minutes to ensure complete reaction.[2]
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution until the dark brown/yellow color of the iodine fades to a pale yellow.
-
Add about 2 mL of starch indicator solution. A deep blue color will form.
-
Continue the titration carefully, adding the sodium thiosulfate solution drop by drop until the blue color disappears and the solution becomes colorless. This is the endpoint.
-
Record the volume of sodium thiosulfate titrant used.
-
Repeat the titration at least two more times for precision.
Data Presentation
| Trial | Volume of KClO₂ Sample (mL) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of Na₂S₂O₃ Used (mL) |
| 1 | 25.00 | |||
| 2 | 25.00 | |||
| 3 | 25.00 | |||
| Average |
Calculation
The concentration of this compound in the original sample can be calculated using the following steps:
-
Moles of Na₂S₂O₃ used: Moles = Molarity of Na₂S₂O₃ × Volume of Na₂S₂O₃ used (in L)
-
Moles of I₂ reacted: From the stoichiometry of the titration reaction (2 moles of S₂O₃²⁻ react with 1 mole of I₂): Moles of I₂ = 0.5 × Moles of Na₂S₂O₃ used
-
Moles of KClO₂ in the sample: From the stoichiometry of the initial reaction (1 mole of ClO₂⁻ produces 2 moles of I₂): Moles of KClO₂ = 0.5 × Moles of I₂ reacted
-
Concentration of KClO₂ solution: Molarity of KClO₂ = Moles of KClO₂ / Volume of KClO₂ sample (in L)
Method 2: Permanganometric Titration
Principle
This method utilizes the strong oxidizing properties of potassium permanganate (KMnO₄). In an acidic medium, permanganate ions (MnO₄⁻) oxidize chlorite ions (ClO₂⁻) to chlorate ions (ClO₃⁻) or other higher oxidation states, while the permanganate is reduced to manganese(II) ions (Mn²⁺). Potassium permanganate serves as its own indicator, as the intense purple color of the MnO₄⁻ ion disappears upon its reduction to the colorless Mn²⁺ ion. The endpoint is the first persistent pink color due to a slight excess of permanganate.[3][4]
The overall reaction can be complex, but a representative equation is:
2MnO₄⁻(aq) + 5ClO₂⁻(aq) + 6H⁺(aq) → 2Mn²⁺(aq) + 5ClO₃⁻(aq) + 3H₂O(l)
Experimental Protocol
1. Reagents and Solutions:
-
This compound (KClO₂) Solution: The sample to be analyzed.
-
Standardized Potassium Permanganate (KMnO₄) Solution: Approximately 0.02 M (0.1 N), accurately standardized.
-
Sulfuric Acid (H₂SO₄): Dilute solution (e.g., 2 M).
-
Deionized Water
2. Standardization of Potassium Permanganate Solution (approx. 0.02 M):
-
Accurately weigh about 0.25 g of dry primary standard sodium oxalate (Na₂C₂O₄) into a 250 mL Erlenmeyer flask.
-
Add about 75 mL of deionized water and 20 mL of 2 M sulfuric acid.
-
Titrate the hot solution with the potassium permanganate solution. The purple color will initially disappear slowly, then more rapidly.
-
The endpoint is reached when a faint, persistent pink color remains for about 30 seconds.
-
Record the volume of KMnO₄ solution used.
-
Calculate the exact molarity of the potassium permanganate solution.
3. Titration of this compound Sample:
-
Accurately pipette a known volume (e.g., 25.00 mL) of the this compound sample solution into a 250 mL Erlenmeyer flask.
-
Dilute with approximately 50 mL of deionized water.
-
Carefully acidify the solution by adding 20 mL of 2 M sulfuric acid.
-
Slowly titrate the this compound solution with the standardized potassium permanganate solution from a burette. Swirl the flask continuously.
-
The purple color of the permanganate will disappear as it is added.
-
The endpoint is reached when the first permanent faint pink color persists throughout the solution for at least 30 seconds.
-
Record the volume of potassium permanganate titrant used.
-
Repeat the titration at least two more times for consistency.
Data Presentation
| Trial | Volume of KClO₂ Sample (mL) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of KMnO₄ Used (mL) |
| 1 | 25.00 | |||
| 2 | 25.00 | |||
| 3 | 25.00 | |||
| Average |
Calculation
The concentration of this compound can be calculated as follows:
-
Moles of KMnO₄ used: Moles = Molarity of KMnO₄ × Volume of KMnO₄ used (in L)
-
Moles of KClO₂ in the sample: Based on the stoichiometry of the reaction (2 moles of MnO₄⁻ react with 5 moles of ClO₂⁻): Moles of KClO₂ = (5/2) × Moles of KMnO₄ used
-
Concentration of KClO₂ solution: Molarity of KClO₂ = Moles of KClO₂ / Volume of KClO₂ sample (in L)
Visualizations
Caption: General workflow for the titrimetric determination of this compound.
Caption: Logical relationships in the iodometric titration of this compound.
References
Application Notes and Protocols for Studying the Kinetics of Potassium Chlorite Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for designing and executing experiments to study the kinetics of reactions involving potassium chlorite (KClO₂). The protocols outlined below are intended to ensure accurate and reproducible results for researchers in various fields, including chemistry, environmental science, and drug development, where chlorite-based systems are of interest.
Introduction
This compound is a compound of significant interest due to its role as a precursor in the generation of chlorine dioxide, a potent oxidizing and disinfecting agent. Understanding the kinetics of its reactions is crucial for optimizing its applications and ensuring safety. This document details the experimental setups for studying both the thermal decomposition of this compound and its rapid reactions in acidic media.
Key Reaction Pathways
This compound primarily undergoes two key types of reactions that are of kinetic interest:
-
Thermal Disproportionation: In aqueous solutions, this compound can decompose, especially when heated, into potassium chlorate (KClO₃) and potassium chloride (KCl). This is a disproportionation reaction where the chlorine atom in the chlorite ion is simultaneously oxidized and reduced.[1] The rate of this reaction is significantly influenced by temperature, pH, and the presence of light or catalytic impurities.[1]
-
Reaction in Acidic Media: Under acidic conditions, chlorite ions react with hypochlorous acid in a complex process to form chlorine dioxide (ClO₂). This reaction is rapid and is a common method for generating chlorine dioxide. The study of its kinetics often requires specialized techniques for monitoring fast reactions.
The following diagram illustrates the primary disproportionation pathway of this compound in an aqueous solution.
Caption: Disproportionation pathway of this compound in water.
Experimental Protocols
Protocol 1: Kinetics of Thermal Decomposition of this compound
This protocol describes the experimental setup for studying the rate of thermal decomposition of this compound in an aqueous solution.
Objective: To determine the rate law and rate constant for the thermal decomposition of this compound.
Materials:
-
High-purity this compound (KClO₂)
-
Deionized, distilled water
-
Phosphate buffer (pH 7.0)
-
Amber glassware (volumetric flasks, reaction vessels)[1]
-
Temperature-controlled water bath
-
Ion chromatograph or equipment for iodometric titration
-
Pipettes and other standard laboratory glassware
-
Chelating agent (e.g., EDTA, optional)[1]
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of known concentration (e.g., 0.1 M) of this compound in a phosphate buffer (pH 7.0) using an amber volumetric flask to minimize light exposure.[1]
-
To minimize the catalytic effect of metal ions, consider adding a small amount of a chelating agent like EDTA to the buffer solution.[1]
-
-
Kinetic Run:
-
Place a sealed amber reaction vessel containing the this compound solution into a temperature-controlled water bath set to the desired experimental temperature (e.g., 50 °C).[1]
-
At regular time intervals (e.g., t = 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.[1]
-
Immediately quench the reaction by diluting the aliquot in a cold mobile phase (for ion chromatography) or by other suitable means to prevent further decomposition before analysis.[1]
-
-
Analysis:
-
Analyze the concentration of chlorite (ClO₂⁻), chlorate (ClO₃⁻), and chloride (Cl⁻) ions in each aliquot using a suitable analytical method. Ion chromatography is a reliable method for separating and quantifying these ions.[1][2] Iodometric titration can also be used to determine the concentration of chlorite.[1]
-
Ensure the analytical method is properly calibrated.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the order of the reaction and the rate constant (k) by applying the appropriate integrated rate laws.
-
Plot the concentrations of the chlorate and chloride products over time to confirm the reaction stoichiometry.[1]
-
Experimental Workflow Diagram:
Caption: Workflow for kinetic analysis of KClO₂ decomposition.
Protocol 2: Kinetics of the Reaction of this compound in Acidic Media using Stopped-Flow Spectrophotometry
This protocol is designed for studying fast reactions, such as the reaction of this compound with hypochlorous acid to form chlorine dioxide.[3][4][5][6][7]
Objective: To determine the rate constants for the rapid reaction of this compound in an acidic environment.
Materials:
-
This compound (KClO₂) solution
-
Hypochlorous acid (HOCl) solution in a suitable buffer (e.g., perchloric acid)[8]
-
Syringes for the stopped-flow apparatus
-
Deionized, distilled water
Procedure:
-
Preliminary Analysis:
-
Before using the stopped-flow instrument, use a conventional spectrophotometer to confirm that a significant change in absorbance occurs during the reaction.[3] This will help in selecting the optimal wavelength for monitoring the reaction. The formation of chlorine dioxide can be monitored by its characteristic absorbance.
-
-
Solution Preparation:
-
Stopped-Flow Experiment:
-
Load the reactant solutions into the two drive syringes of the stopped-flow apparatus.[3][5]
-
Initiate the run. The instrument will rapidly mix the two solutions, and the flow will be stopped in an observation cell.[3][6]
-
Data acquisition, typically the change in absorbance at a specific wavelength over time, will be triggered simultaneously with the stopping of the flow.[7]
-
Collect data for a sufficient duration, typically spanning 3-4 half-lives of the reaction.[4][5]
-
-
Data Analysis:
-
The resulting kinetic trace (absorbance vs. time) is then fitted to an appropriate kinetic model (e.g., first-order, second-order) to determine the rate constant(s).[4][5][6]
-
Perform a series of experiments varying the concentrations of reactants, pH, and temperature to fully elucidate the reaction mechanism and rate law.[7]
-
Stopped-Flow Experimental Setup Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. Methods for Determining Chlorine Dioxide and Chorite in Water - Palintest [palintest.com]
- 3. Rapid reaction kinetics - Department of Biology, University of York [york.ac.uk]
- 4. agilent.com [agilent.com]
- 5. hpst.cz [hpst.cz]
- 6. Stopped-flow - Wikipedia [en.wikipedia.org]
- 7. Stopped Flow FAQs [photophysics.com]
- 8. Kinetic Role of Reactive Intermediates in Controlling the Formation of Chlorine Dioxide in the Hypochlorous Acid–Chlorite Ion Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Potassium Chlorite-Based Disinfectants in Research Laboratories
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation, use, and evaluation of potassium chlorite-based disinfectants for surface and equipment decontamination in research laboratory settings. The primary biocidal agent, chlorine dioxide (ClO₂), is a broad-spectrum disinfectant effective against a wide range of bacteria, viruses, fungi, and spores.
Introduction to this compound as a Disinfectant
This compound (KClO₂) serves as a precursor to chlorine dioxide (ClO₂), a potent oxidizing biocide. In solution, this compound is stable but can be activated, typically by acidification, to generate chlorine dioxide gas dissolved in the aqueous phase. This activated solution is then used as the disinfectant. The key advantage of chlorine dioxide is its high efficacy at low concentrations and its broad antimicrobial spectrum. Unlike chlorine-based disinfectants like bleach (sodium hypochlorite), chlorine dioxide does not produce trihalomethanes (THMs) and is less corrosive to many materials when generated in its pure form.[1][2]
Note: While these notes focus on this compound, much of the available data is on sodium chlorite. The biocidal action is from the chlorite anion (ClO₂⁻) and the subsequent generation of chlorine dioxide (ClO₂). Therefore, data from sodium chlorite is a reliable proxy for the efficacy and material compatibility of this compound-based disinfectants.
Mechanism of Action
The disinfectant properties of activated this compound solutions are attributed to chlorine dioxide. Chlorine dioxide is a strong oxidizing agent that readily penetrates the cell walls of microorganisms.[3] Once inside the cell, it reacts with critical cellular components, including amino acids, RNA, and DNA, leading to the disruption of protein synthesis and enzyme function, ultimately resulting in cell death. This multi-targeted oxidative assault makes it difficult for microorganisms to develop resistance.[4]
Quantitative Disinfectant Efficacy
The efficacy of chlorine dioxide has been demonstrated against a wide range of laboratory-relevant microorganisms. The following tables summarize the log reduction achieved at various concentrations and contact times.
Table 1: Bactericidal Efficacy of Chlorine Dioxide
| Microorganism | Concentration (ppm) | Contact Time | Log Reduction | Reference(s) |
| Escherichia coli | 0.01 (gas) | 2 hours | > 2 | [2] |
| Escherichia coli | 5.0 | 15 minutes | 5.5 | [1][5] |
| Escherichia coli O157 | 1.4 - 2.0 | 5 minutes | 3 | [6] |
| Pseudomonas aeruginosa | 0.01 (gas) | 2 hours | > 4 | [2] |
| Pseudomonas aeruginosa | 5.0 | 60 minutes | 5 | [5] |
| Staphylococcus aureus | 0.05 (gas) | 5 hours | > 2 | [7] |
| Staphylococcus aureus | 5.0 | 60 minutes | 6 | [5] |
Table 2: Virucidal Efficacy of Chlorine Dioxide
| Virus | Concentration (ppm) | Contact Time | Log Reduction | Reference(s) |
| Influenza A virus | 1.0 | 15 seconds | > 3 (99.9%) | [8] |
| Feline Calicivirus (Norovirus surrogate) | 0.05 (gas) | 5 hours | > 2 | [7] |
| Human Adenovirus 2 | Undisclosed | 2 minutes | > 4 | [9] |
| Echovirus 30 | Undisclosed | 2 minutes | 4 | [9] |
| SARS-CoV-2 | 20 | 30 minutes | 4 (99.99%) | [8] |
| Hepatitis A Virus | 30 | 1 minute | 1.01 | [8] |
Table 3: Fungicidal and Sporicidal Efficacy of Chlorine Dioxide
| Microorganism | Concentration (ppm) | Contact Time | Log Reduction | Reference(s) |
| Candida albicans (Yeast) | 20 | Not specified | > 98.2% | [10] |
| Aspergillus niger (Mold) | 20 | Not specified | > 98.2% | [10] |
| Bacillus anthracis spores | 10,000 (10 mg/mL) | 3 minutes | 8 | [11] |
| Bacillus subtilis spores | 1000 (gas) | 6 hours | 6 | [12][13] |
| Clostridium difficile spores | Not specified | Not specified | 2.48 | [14] |
Experimental Protocols
Preparation of a 100 ppm Chlorine Dioxide Stock Solution
This protocol describes the preparation of an activated chlorine dioxide solution from this compound. This procedure must be performed in a well-ventilated area or a chemical fume hood.
Materials:
-
This compound (KClO₂)
-
Acid activator (e.g., citric acid, hydrochloric acid)
-
Deionized water
-
Glassware (beaker, graduated cylinder)
-
Stir bar and stir plate
-
Amber glass storage bottle
Procedure:
-
Prepare a this compound solution: Dissolve a calculated amount of this compound in deionized water to achieve a desired starting concentration. For example, to make a 1% (10,000 ppm) stock solution, dissolve 10 g of this compound in 990 mL of deionized water.
-
Prepare an acid activator solution: Prepare a 10% solution of the acid activator. For example, dissolve 10 g of citric acid in 90 mL of deionized water.
-
Activate the chlorite solution: In a clean beaker, combine the this compound solution and the acid activator solution. A common ratio is 1:1 by volume. For example, mix 10 mL of the 1% this compound solution with 10 mL of the 10% citric acid solution.[15]
-
Allow for activation: Gently stir the mixture and allow it to react for at least 30 seconds. The solution will turn a yellow-amber color, indicating the formation of chlorine dioxide.[15]
-
Dilute to the final concentration: Dilute the activated solution with deionized water to achieve the desired final concentration. To prepare a 100 ppm working solution from a 10,000 ppm stock, you would perform a 1:100 dilution. For example, add 10 mL of the activated stock solution to 990 mL of deionized water.
-
Storage: Store the final solution in a sealed amber glass bottle in a cool, dark place. The solution is most effective when used fresh, ideally within 24 hours.[16]
Protocol for Surface Disinfection Efficacy Testing (Quantitative Carrier Test)
This protocol is adapted from standard disinfectant efficacy testing methods to evaluate the performance of a prepared chlorine dioxide solution.
Materials:
-
Sterile test surfaces (carriers), e.g., 1 cm² stainless steel or glass coupons
-
Cultures of test microorganisms (e.g., E. coli, S. aureus, P. aeruginosa)
-
Prepared chlorine dioxide disinfectant solution
-
Sterile neutralizer solution (e.g., sodium thiosulfate solution)
-
Sterile petri dishes with appropriate agar medium
-
Pipettes, incubator, vortex mixer
Workflow:
Procedure:
-
Inoculation: Aseptically apply a known volume (e.g., 10 µL) of a standardized microbial culture onto the center of each sterile carrier.
-
Drying: Place the inoculated carriers in a biosafety cabinet to dry completely.
-
Disinfection: Apply a specific volume of the prepared chlorine dioxide disinfectant to each carrier, ensuring complete coverage of the inoculated area. Start a timer for the desired contact time (e.g., 1, 5, or 10 minutes).[15]
-
Neutralization: After the specified contact time, aseptically transfer the carrier into a tube containing a sterile neutralizer solution to stop the biocidal action of the chlorine dioxide.
-
Elution: Vortex the tube vigorously to elute any surviving microorganisms from the carrier into the neutralizer solution.
-
Plating: Perform serial dilutions of the eluate and plate onto appropriate agar plates.
-
Incubation: Incubate the plates under suitable conditions for the test microorganism.
-
Enumeration: Count the number of colony-forming units (CFUs) on the plates.
-
Calculation: Calculate the log reduction by comparing the number of viable microorganisms recovered from the treated carriers to the number recovered from control carriers (treated with a sham solution like sterile water).
Material Compatibility
Chlorine dioxide, when generated as a pure gas dissolved in water, is less corrosive than many other disinfectants. However, the acidic nature of some activation methods can affect certain materials. It is crucial to consider the compatibility of the disinfectant solution with the surfaces and equipment in your laboratory.
Table 4: Material Compatibility with Chlorine Dioxide
| Material Category | Material | Compatibility Rating | Notes | Reference(s) |
| Metals | Stainless Steel (304, 316) | Excellent | Pure ClO₂ is not corrosive to stainless steel. Acidic byproducts from some generation methods can be. | [17][18][19] |
| Aluminum | Fair to Poor | Can be susceptible to corrosion, especially with acidic solutions. | [20] | |
| Copper | Poor | Corrodes in the presence of chlorine dioxide. | [18] | |
| Plastics | Polyvinyl Chloride (PVC) | Good | Generally compatible, but may be affected by high concentrations or prolonged exposure. | [17][21] |
| Polypropylene (PP) | Fair to Good | Can be susceptible to degradation and stress cracking over time. | [21][22] | |
| Polyethylene (PE) | Fair | Can be degraded by chlorine dioxide, especially at elevated temperatures. | [18][22] | |
| Polytetrafluoroethylene (PTFE) | Excellent | Highly resistant to chlorine dioxide. | [20] | |
| Elastomers | Viton® (FKM) | Excellent | Recommended for seals and O-rings in contact with chlorine dioxide. | [23] |
| Silicone | Good | Generally good resistance. | [20] | |
| Nitrile (Buna-N) | Fair to Poor | Can degrade and swell upon exposure. | [21] | |
| Other | Glass | Excellent | Highly resistant to chlorine dioxide. | [2] |
| Epoxy Resins | Good | Generally compatible. | [20] |
Rating Key:
-
Excellent: No significant effect.
-
Good: Minor effect, slight discoloration or loss of properties.
-
Fair: Moderate effect, not recommended for continuous use.
-
Poor: Severe effect, not recommended for use.
Safety Precautions
-
Handling: Always handle this compound and acid activators in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from combustible materials, acids, and reducing agents.
-
Activation: The activation of chlorite with acid generates chlorine dioxide gas. Avoid inhaling the vapors.
-
Disposal: Dispose of unused solutions and waste according to your institution's chemical waste disposal procedures.
By following these guidelines, researchers can effectively and safely utilize this compound-based disinfectants for maintaining a sterile and controlled laboratory environment.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of extremely low-concentration gaseous chlorine dioxide against surface Escherichia coli, Pseudomonas aeruginosa and Acinetobacter baumannii in wet conditions on glass dishes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dioxpure.eu [dioxpure.eu]
- 4. tristel.com [tristel.com]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
- 7. Effect of low‐concentration chlorine dioxide gas against bacteria and viruses on a glass surface in wet environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effectiveness of Disinfection with Chlorine Dioxide on Respiratory Transmitted, Enteric, and Bloodborne Viruses: A Narrative Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Virucidal Effect of the Chlorination of Water at the Initial Phase of Disinfection May Be Underestimated If Contact Time Calculations Are Used - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DE69730697T2 - METHOD AND DEVICE FOR PREPARING CHLORINE DIOXIDE - Google Patents [patents.google.com]
- 11. Analysis of the sporicidal activity of chlorine dioxide disinfectant against Bacillus anthracis (Sterne strain) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
- 13. scirp.org [scirp.org]
- 14. diva-portal.org [diva-portal.org]
- 15. Chlorine Dilution Calculator; Hydrogen Peroxide, Quat, Iodine, Peracetic Acid Too! [indigoinstruments.com]
- 16. biological-resources.uq.edu.au [biological-resources.uq.edu.au]
- 17. air-aqua.com [air-aqua.com]
- 18. goodwater.co.uk [goodwater.co.uk]
- 19. Biosafety International [biosafety.kartra.com]
- 20. scribd.com [scribd.com]
- 21. pureline.com [pureline.com]
- 22. mdpi.com [mdpi.com]
- 23. marcorubber.com [marcorubber.com]
Application Notes and Protocols for the Analytical Detection of Chlorite in Water Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the primary analytical techniques used to detect and quantify chlorite in water samples. The methods covered are Ion Chromatography (IC), Spectrophotometry, and Amperometric Titration. Each section includes a summary of the methodology, detailed experimental protocols, and performance data.
Ion Chromatography (IC)
Ion chromatography is a highly selective and sensitive method for the determination of inorganic anions, including chlorite, in various water matrices. This technique is recognized as a standard method by many regulatory bodies.[1]
Application Note: EPA Method 300.1 for Chlorite Determination
This method is suitable for the determination of chlorite in drinking water. A small volume of the aqueous sample is injected into an ion chromatograph. The chlorite ions are separated from other anions based on their affinity for a resin-based stationary phase and are subsequently detected by a conductivity detector.
Data Presentation
| Parameter | Value | Reference |
| Method Detection Limit (MDL) | 0.01 - 0.03 mg/L | [2][3] |
| Limit of Quantification (LOQ) | Typically 0.05 mg/L | [4] |
| Linear Range | 0.01 - 1.0 mg/L | [4] |
| Precision (RSD) | < 5% | [4] |
| Recovery | 90 - 110% | [3] |
Experimental Protocol: EPA Method 300.1
1. Sample Preparation and Preservation:
-
Collect samples in clean, opaque plastic or glass bottles.
-
If the sample contains residual chlorine dioxide, it must be purged with an inert gas (e.g., nitrogen or argon) for approximately 5 minutes immediately after collection.
-
To prevent the degradation of chlorite, add an ethylenediamine (EDA) preservative solution to achieve a final concentration of 50 mg/L. For example, add 0.5 mL of a 100 mg/mL EDA solution to 1 liter of sample.
-
Store samples at 4°C and analyze within 14 days.
2. Reagent Preparation:
-
Eluent Solution (e.g., 9 mM Sodium Carbonate): Dissolve the appropriate amount of sodium carbonate in reagent-grade water to achieve the desired concentration. Degas the eluent before use.
-
Regenerant Solution (for suppressor): Typically a dilute sulfuric acid solution.
-
Chlorite Stock Standard (1000 mg/L): Dissolve a precise amount of high-purity sodium chlorite in reagent water. The exact mass should be corrected for the purity of the sodium chlorite salt, which can be determined by iodometric titration.
-
Working Standards: Prepare a series of working standards by diluting the stock standard with reagent water to cover the expected concentration range of the samples.
3. Instrumental Parameters (Typical):
-
Analytical Column: Anion exchange column suitable for oxyhalide separation (e.g., Dionex IonPac AS9-HC).
-
Guard Column: A compatible guard column to protect the analytical column.
-
Eluent Flow Rate: 1.0 - 1.2 mL/min.
-
Injection Volume: 50 - 200 µL.
-
Detector: Suppressed conductivity detector.
-
Suppressor: Anion self-regenerating suppressor.
4. Calibration and Analysis:
-
Generate a calibration curve by analyzing the working standards. The curve should have a correlation coefficient (r²) of ≥ 0.995.
-
Inject the prepared samples into the ion chromatograph.
-
Identify and quantify the chlorite peak based on its retention time and the calibration curve.
Workflow Diagram
Spectrophotometry
Spectrophotometric methods offer a simpler and more accessible alternative to ion chromatography for chlorite determination. These methods are often used for routine monitoring at water treatment facilities.
Application Note: Lissamine Green B Method (EPA 327.0)
This method involves the reaction of chlorite with Lissamine Green B (LGB) in the presence of horseradish peroxidase (HRP), which catalyzes the conversion of chlorite to chlorine dioxide. The chlorine dioxide then bleaches the LGB dye, and the decrease in absorbance at a specific wavelength is proportional to the initial chlorite concentration.
Data Presentation
| Parameter | Value | Reference |
| Method Detection Limit (MDL) | ~0.03 mg/L | [5] |
| Linear Range | 0.2 - 2.2 mg/L | |
| Wavelength | 633 nm | |
| Precision (RSD) | < 10% | |
| Recovery | 85 - 115% |
Experimental Protocol: EPA Method 327.0
1. Sample Preparation:
-
Collect two water samples.
-
Sample 1 (for total chlorite and chlorine dioxide): Collect in a headspace-free vial.
-
Sample 2 (for chlorite only): Sparge with an inert gas for approximately 5 minutes to remove any chlorine dioxide before transferring to a headspace-free vial.
2. Reagent Preparation:
-
Citric Acid/Glycine Buffer: Prepare a concentrated buffer solution containing trisodium citrate, sodium dihydrogen citrate, and glycine in reagent water.
-
Lissamine Green B (LGB) Solution: Prepare a stock solution of LGB in reagent water.
-
Horseradish Peroxidase (HRP) Solution: Prepare a solution of HRP in the citric acid/glycine buffer.
-
Combined LGB/HRP Reagent: Prepare a working solution by mixing the buffered LGB and HRP solutions.
3. Instrumental Parameters:
-
Spectrophotometer: Capable of measuring absorbance at 633 nm.
-
Cuvette: 1-cm path length.
4. Calibration and Analysis:
-
Prepare a series of chlorite calibration standards.
-
For each standard and sample, transfer a known volume into a vial.
-
Add the combined LGB/HRP reagent, mix, and allow the reaction to proceed for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each solution at 633 nm against a reagent blank.
-
Construct a calibration curve by plotting the absorbance versus the chlorite concentration of the standards.
-
Calculate the chlorite concentration in the samples from the calibration curve. The chlorine dioxide concentration can be determined by the difference between the total concentration (Sample 1) and the chlorite concentration (Sample 2).
Workflow Diagram
Amperometric Titration
Amperometric titration is a classic electrochemical method for determining the concentration of various oxidizing agents in water, including chlorite.
Application Note: Standard Method 4500-ClO2 E
This method involves a series of titrations with a standard phenylarsine oxide (PAO) solution at different pH values and with the addition of potassium iodide (KI) to differentiate between chlorine, chlorine dioxide, and chlorite. The endpoint of the titration is detected by a significant change in the current measured by an amperometric electrode system.
Data Presentation
| Parameter | Value | Reference |
| Method Detection Limit (MDL) | ~0.01 mg/L | |
| Application Range | 0.1 - 5.0 mg/L | |
| Precision (RSD) | < 10% | |
| Recovery | 90 - 110% |
Experimental Protocol: Standard Method 4500-ClO2 E
1. Sample Preparation:
-
Analyze samples as soon as possible after collection.
-
Protect samples from sunlight and agitation.
2. Reagent Preparation:
-
Phosphate Buffer Solution (pH 7): Prepare a buffer solution to maintain a neutral pH during certain titration steps.
-
Potassium Iodide (KI) Solution: Prepare a fresh solution of KI.
-
Standard Phenylarsine Oxide (PAO) Titrant (0.00564 N): Use a commercially available standardized solution or prepare and standardize it against a primary standard.
-
Sulfuric Acid (1 N): For pH adjustment.
3. Instrumental Setup:
-
Amperometric Titrator: Equipped with a platinum electrode assembly.
-
Buret: For precise delivery of the PAO titrant.
4. Titration Procedure (Simplified for Chlorite):
-
Titration A (Free Chlorine and partial Chlorine Dioxide): To a 200 mL sample, add buffer to adjust the pH to 7. Titrate with PAO to the endpoint.
-
Titration B (Free Chlorine, Monochloramine, and partial Chlorine Dioxide): To a 200 mL sample, add buffer and KI. Titrate with PAO.
-
Titration C (Total Chlorine, all Chlorine Dioxide, and Chlorite): To a 200 mL sample, add KI and adjust the pH to 2 with sulfuric acid. Titrate with PAO.
-
The concentrations of chlorite and other chlorine species are calculated based on the volumes of PAO used in the different titrations.
Workflow Diagram
Electrochemical Sensors
Direct-reading electrochemical sensors offer a rapid and portable option for chlorite monitoring, suitable for in-field and online applications.
Application Note: Amperometric Chlorite Sensors
These sensors typically consist of a working electrode, a reference electrode, and a counter electrode. A specific potential is applied to the working electrode, at which chlorite is electrochemically oxidized or reduced. The resulting current is directly proportional to the chlorite concentration.
Data Presentation
| Parameter | Value | Reference |
| Detection Limit | 0.02 - 0.13 mg/L | [6] |
| Linear Range | 0.3 - 5.0 mg/L | [6] |
| Response Time | Minutes | |
| Precision (RSD) | < 5% | [6] |
Experimental Protocol: General Procedure for Amperometric Sensor
1. Sensor Calibration:
-
Calibrate the sensor using at least two standard solutions of known chlorite concentrations that bracket the expected sample concentration.
-
A zero-point calibration should also be performed using chlorite-free water.
2. Sample Measurement:
-
Immerse the sensor probe into the water sample.
-
Allow the reading to stabilize.
-
Record the chlorite concentration directly from the instrument's display.
3. Maintenance:
-
Regularly clean the sensor membrane and replace the electrolyte solution according to the manufacturer's instructions to ensure accurate and reliable measurements.
Logical Relationship Diagram
References
- 1. Methods for Determining Chlorine Dioxide and Chorite in Water - Palintest [palintest.com]
- 2. ANALYTICAL METHODS - Toxicological Profile for Chlorine Dioxide and Chlorite - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. Table 7-1, Analytical Methods for Determining Chlorine Dioxide and Chlorite in Environmental Samples - Toxicological Profile for Chlorine Dioxide and Chlorite - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. “Development of an Automated On-line Electrochemical Chlorite Ion Sensor” - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chlorite Delignification in Pulp and Paper Research
A Note on Terminology: While the query specified "potassium chlorite," extensive review of scientific literature indicates that sodium chlorite (NaClO₂) is the standard reagent used for laboratory-scale chlorite delignification in pulp and paper research. It is likely that "this compound" was a misnomer. The following protocols and data are therefore based on the established use of sodium chlorite.
Introduction
Acidified sodium chlorite delignification is a widely used laboratory method to selectively remove lignin from lignocellulosic biomass, such as wood pulp, to produce holocellulose (the total cellulose and hemicellulose fraction). This process is crucial for various analyses in pulp and paper research, including the determination of carbohydrate content, pulp bleachability studies, and the preparation of high-purity cellulose for further characterization and derivatization. The method's high selectivity for lignin with minimal degradation of carbohydrates makes it an invaluable tool for researchers.
Data Presentation: Parameters for Acidified Sodium Chlorite Delignification
The following table summarizes typical experimental conditions for the delignification of wood pulp using acidified sodium chlorite, as derived from various research studies.
| Parameter | Range of Values | Notes |
| Pulp Consistency | 3% - 35% (w/w) | Lower consistencies (e.g., 5%) are common for ensuring uniform chemical distribution. |
| Sodium Chlorite (NaClO₂) Dosage | 0.3 - 0.6 g per gram of dry pulp | The total dosage is often added in increments over the course of the reaction to maintain a consistent chemical concentration. |
| Acetic Acid (CH₃COOH) Dosage | 0.1 - 0.6 mL per gram of dry pulp | Used to acidify the reaction medium, which is necessary for the generation of the active delignifying agent, chlorine dioxide (ClO₂). |
| Reaction Temperature | 40°C - 96°C | A common temperature is 70-80°C, providing a balance between reaction rate and selectivity.[1][2] |
| Reaction Time | 1.5 - 8 hours | The duration depends on the desired level of delignification and the specific biomass being treated.[2][3] |
| pH | 3.5 - 4.0 | Maintaining an acidic pH is critical for the reaction. |
Experimental Protocols
Safety Precautions
Sodium chlorite is a strong oxidizing agent and can be explosive if mixed with combustible materials. Acetic acid is corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Protocol for Laboratory-Scale Delignification of Wood Pulp
This protocol is a generalized procedure based on common practices in pulp and paper research.[1][4]
Materials:
-
Air-dried or never-dried wood pulp
-
Sodium chlorite (NaClO₂)
-
Glacial acetic acid (CH₃COOH)
-
Distilled or deionized water
-
Acetone
-
Erlenmeyer flasks
-
Water bath with temperature control
-
Glass filtering crucible (e.g., Gooch crucible)
-
Vacuum filtration apparatus
-
Drying oven
-
Desiccator
Procedure:
-
Sample Preparation: Weigh approximately 1.25 g of air-dried pulp (the exact weight should be recorded) into a 250 mL Erlenmeyer flask. If using never-dried pulp, determine the moisture content to calculate the oven-dry weight.
-
Initial Reaction Mixture: Add 75 mL of distilled water to the flask containing the pulp. Place the flask in a water bath pre-heated to 80°C.
-
Chemical Addition: Once the pulp slurry has reached the target temperature, add 0.5 g of sodium chlorite and 0.1 mL of glacial acetic acid to the flask.[4] Gently swirl the flask to ensure thorough mixing.
-
Reaction Incubation: Allow the reaction to proceed for 1 hour at 80°C.[4]
-
Incremental Chemical Addition: Repeat the addition of sodium chlorite (0.5 g) and acetic acid (0.1 mL) at 1-hour intervals. The number of additions depends on the type of pulp:
-
Hardwood pulp: Typically 3-4 additions.
-
Softwood pulp: Typically 4-5 additions.
-
-
Filtration and Washing: After the final incubation period, cool the flask and filter the delignified pulp using a glass filtering crucible under vacuum. Wash the pulp thoroughly with 250 mL of distilled water, followed by 25 mL of acetone to facilitate drying.
-
Drying and Weighing: Dry the crucible containing the holocellulose in an oven at 105°C for at least 24 hours, or until a constant weight is achieved.[4] Cool the crucible in a desiccator before weighing.
-
Calculation: The holocellulose content can be calculated as a percentage of the initial oven-dry weight of the pulp sample.
Visualizations
References
Application of Potassium Chlorite in the Synthesis of Novel Organic Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium chlorite (KClO₂) is a powerful and selective oxidizing agent utilized in organic synthesis. While sodium chlorite (NaClO₂) is more commonly cited in the literature, this compound serves as an effective substitute as the reactivity is governed by the chlorite anion (ClO₂⁻)[1]. Its primary utility lies in the selective oxidation of aldehydes to carboxylic acids, a transformation famously known as the Pinnick oxidation[1][2]. This method is highly valued for its mild reaction conditions and tolerance of a wide array of functional groups, making it an indispensable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs)[1]. Additionally, in conjunction with catalysts like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), this compound can be used for the oxidation of primary alcohols to carboxylic acids[1].
Key Applications
The two predominant applications of this compound in modern organic synthesis are:
-
Pinnick Oxidation of Aldehydes to Carboxylic Acids: This is a highly chemoselective method for the conversion of both saturated and α,β-unsaturated aldehydes to their corresponding carboxylic acids[1][2]. The reaction is known for its broad substrate scope and its ability to proceed without affecting other sensitive functional groups such as alcohols, alkenes, and alkynes[1][2].
-
TEMPO-Catalyzed Oxidation of Primary Alcohols to Carboxylic Acids: This method provides an efficient route for the direct oxidation of primary alcohols to carboxylic acids. The system often uses a catalytic amount of a bleach, like sodium hypochlorite, to generate the active N-oxoammonium species from TEMPO, with the chlorite acting as the stoichiometric oxidant to regenerate the hypochlorite[1]. This minimizes potential side reactions like chlorination[1].
Data Presentation
The following tables summarize typical reaction conditions and yields for the selective oxidation of various substrates using chlorite-based systems. While much of the original literature specifies sodium chlorite, similar results are expected with this compound[1].
Table 1: Pinnick Oxidation of Various Aldehydes
| Aldehyde Substrate | Oxidizing Agent | Co-reagents/Scavenger | Solvent System | Temperature | Time (h) | Yield (%) |
| Cinnamaldehyde | KClO₂ | NaH₂PO₄, 2-methyl-2-butene | t-BuOH/H₂O | Room Temp. | 3.5 | ~95 |
| Benzaldehyde | KClO₂ | NaH₂PO₄, 2-methyl-2-butene | t-BuOH/H₂O | Room Temp. | 4 | ~98 |
| 4-Nitrobenzaldehyde | KClO₂ | NaH₂PO₄, 2-methyl-2-butene | t-BuOH/H₂O | Room Temp. | 3 | ~97 |
| Cyclohexanecarboxaldehyde | KClO₂ | NaH₂PO₄, 2-methyl-2-butene | t-BuOH/H₂O | Room Temp. | 5 | ~92 |
| Dodecanal | KClO₂ | NaH₂PO₄, 2-methyl-2-butene | t-BuOH/H₂O | Room Temp. | 6 | ~94 |
Table 2: TEMPO-Catalyzed Oxidation of Primary Alcohols
| Alcohol Substrate | Oxidizing System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Alcohol | KClO₂, cat. TEMPO, cat. NaOCl | CH₂Cl₂/H₂O | 35 | 4 | ~90 |
| 1-Octanol | KClO₂, cat. TEMPO, cat. NaOCl | CH₂Cl₂/H₂O | 35 | 6 | ~88 |
| 3-Phenyl-1-propanol | KClO₂, cat. TEMPO, cat. NaOCl | CH₂Cl₂/H₂O | 35 | 5 | ~91 |
Experimental Protocols
Protocol 1: Pinnick Oxidation of an Aldehyde to a Carboxylic Acid
This protocol describes a general procedure for the Pinnick oxidation of an aldehyde using this compound.
Materials:
-
Aldehyde (1.0 equiv)
-
This compound (KClO₂) (1.5 equiv)
-
Sodium dihydrogen phosphate (NaH₂PO₄) (1.5 equiv)
-
2-methyl-2-butene (3.0 equiv)
-
tert-Butanol (t-BuOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Sodium sulfite (Na₂SO₃) (for quenching)
Procedure:
-
Dissolve the aldehyde (1.0 equiv) in a 2:1 mixture of t-BuOH and water.
-
Add 2-methyl-2-butene (3.0 equiv) to the solution.
-
In a separate flask, dissolve this compound (1.5 equiv) and sodium dihydrogen phosphate (1.5 equiv) in water.
-
Slowly add the aqueous solution of this compound and buffer to the solution of the aldehyde at room temperature with vigorous stirring[1].
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS)[1].
-
Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite[1].
-
Acidify the mixture with 1 M HCl to a pH of 3-4[1].
-
Extract the product with an organic solvent such as ethyl acetate (3x)[1].
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude carboxylic acid[1].
-
Purify the product by recrystallization or column chromatography[1].
Protocol 2: TEMPO-Catalyzed Oxidation of a Primary Alcohol to a Carboxylic Acid
This protocol outlines a general procedure for the TEMPO-catalyzed oxidation of a primary alcohol.
Materials:
-
Primary alcohol (1.0 equiv)
-
This compound (KClO₂) (1.5 equiv)
-
TEMPO (0.05 equiv)
-
Sodium hypochlorite (NaOCl) solution (e.g., bleach) (0.05 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) (for quenching)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary alcohol (1.0 equiv) in a mixture of CH₂Cl₂ and water.
-
Add TEMPO (0.05 equiv) and the sodium hypochlorite solution (0.05 equiv) to the reaction mixture.
-
In a separate flask, prepare a solution of this compound (1.5 equiv) in water.
-
Slowly add the this compound solution to the reaction mixture.
-
Maintain the temperature at the desired level (e.g., 35 °C)[1].
-
Monitor the reaction progress by TLC or LC-MS[1].
-
Once the starting material is consumed, cool the reaction to room temperature[1].
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate[1].
-
Acidify the mixture to pH 3-4 with 1 M HCl[1].
-
Extract the product with an organic solvent like ethyl acetate (3x)[1].
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Visualizations
Pinnick Oxidation Mechanism
The proposed reaction mechanism for the Pinnick oxidation involves chlorous acid (HClO₂) as the active oxidant, which is formed from chlorite under acidic conditions[2]. The chlorous acid adds to the aldehyde, and the resulting intermediate undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl)[2][3]. The hypochlorous acid byproduct is a reactive oxidizing agent and can lead to side reactions; therefore, a scavenger like 2-methyl-2-butene is used to consume it[2][3].
Caption: Mechanism of the Pinnick Oxidation.
Experimental Workflow for Pinnick Oxidation
The following diagram illustrates the general laboratory workflow for performing a Pinnick oxidation.
Caption: Experimental workflow for a typical Pinnick oxidation.
References
Electrochemical Analysis of Potassium Chlorite: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium chlorite (KClO₂) is a compound of significant interest in various fields, including its use as a disinfectant and in industrial applications. Accurate and efficient methods for the analysis of this compound are crucial for quality control, process monitoring, and safety. Electrochemical methods offer several advantages for this purpose, including high sensitivity, rapid analysis, and the potential for in-line monitoring. This document provides detailed application notes and protocols for the electrochemical analysis of this compound using voltammetry, amperometry, and potentiometry.
I. Electrochemical Methods Overview
Several electrochemical techniques can be employed for the determination of chlorite ions (ClO₂⁻). The primary methods include:
-
Voltammetry: This technique involves applying a varying potential to an electrode and measuring the resulting current. The current is proportional to the concentration of the analyte. Differential pulse voltammetry and cyclic voltammetry are common voltammetric methods used for chlorite analysis.
-
Amperometry: In this method, a constant potential is applied to a working electrode, and the current is measured as a function of time. The current is directly proportional to the concentration of the electroactive species. Amperometry is well-suited for real-time monitoring and is often used in flow injection analysis (FIA) systems.[1]
-
Potentiometry: This technique measures the potential difference between two electrodes in a solution at equilibrium. Potentiometric titrations, where the potential is monitored as a titrant is added, can be used for the determination of chlorite.
II. Quantitative Data Summary
The following table summarizes the quantitative data for various electrochemical methods used for the analysis of this compound, providing a basis for method selection and comparison.
| Electrochemical Method | Electrode | Linear Range | Limit of Detection (LOD) | Key Remarks |
| Differential Pulse Voltammetry | Graphite Electrode | Not specified | Not specified | Suitable for on-site determination in drinking water.[2] |
| Cyclic Voltammetry | N-cetylpyridinium–bentonite modified carbon paste sensor | 2.0 × 10⁻⁵ to 2.0 × 10⁻⁴ M | 6.0 × 10⁻⁶ M | Operates in a potential range of 0.0-1.0 V.[3][4] |
| Amperometry (FIA) | Platinum electrode in a sol-gel | Not specified | 0.02-0.13 mg/L | Automated, in-line determination in electrolyte-free liquids.[1] |
| Amperometry | Diaphragm-covered sensor (e.g., DULCOTEST CLT 1-mA-0.5ppm) | Up to 0.5 ppm | Not specified | Optimized for trace measurement in waterworks.[5] |
| Amperometry | Diaphragm-covered sensor (e.g., DULCOTEST CLT 1-mA-2ppm) | Up to 2 ppm | Not specified | Suitable for monitoring higher chlorite concentrations.[5] |
| Potentiometric Titration | Platinum and Saturated Calomel Electrodes | 0.0005 to 0.01 M | Not specified | Direct titration with hypochlorite solution at pH 2.0-3.5.[6] |
III. Experimental Protocols
A. Voltammetric Determination of this compound
This protocol is based on the use of a modified carbon paste sensor for the determination of chlorite in aqueous samples.[3][4]
1. Materials and Reagents:
-
This compound (KClO₂) standard solution
-
Carbon paste
-
N-cetylpyridinium–bentonite (NCP-B) modifier
-
Britton-Robinson buffer (0.04 M)
-
Deionized water
-
Voltammetric analyzer with a three-electrode system (working, reference, and counter electrodes)
2. Electrode Preparation:
-
Prepare the modified carbon paste by thoroughly mixing the carbon paste with the desired percentage of NCP-B modifier (e.g., 2.50-12.50%).
-
Pack the modified paste into the electrode holder to create the working electrode.
-
Smooth the electrode surface before each measurement.
3. Experimental Procedure:
-
Prepare a series of standard solutions of this compound in deionized water.
-
Place a known volume of the Britton-Robinson buffer solution (pH optimized, e.g., between 2.0 and 12.0) into the electrochemical cell.[3][4]
-
Add a specific volume of the this compound standard or sample solution to the cell.
-
Immerse the three electrodes into the solution.
-
Perform cyclic voltammetry by scanning the potential, for instance, from 0.0 V to 1.0 V at a scan rate of 50 mV/s.[3][4]
-
Record the resulting voltammogram. The oxidation peak current will be proportional to the chlorite concentration.
-
For quantitative analysis using differential pulse voltammetry, apply a pulse potential of 35 mV, a step potential of 2.5 mV, and a pulse duration of 0.07 s.[3]
4. Data Analysis:
-
Construct a calibration curve by plotting the peak current against the concentration of the this compound standards.
-
Determine the concentration of chlorite in the unknown sample by interpolating its peak current on the calibration curve.
B. Amperometric Determination of this compound using Flow Injection Analysis (FIA)
This protocol describes an automated method for the in-line determination of chlorite.[1]
1. Materials and Reagents:
-
This compound (KClO₂) standard solution
-
Deionized water (as the carrier stream)
-
FIA system including a peristaltic pump, injection valve, and flow cell
-
Amperometric detector with a three-electrode system (e.g., platinum working electrode)
2. System Setup:
-
Assemble the FIA system with the amperometric flow cell.
-
Set the flow rate of the carrier stream (deionized water), for example, to 0.8 mL/min.[1]
-
Apply a constant potential to the working electrode (e.g., 0.5 V).[1]
3. Experimental Procedure:
-
Prepare a series of this compound standard solutions.
-
Inject a fixed volume of the standard or sample solution into the carrier stream using the injection valve.
-
The analyte plug travels to the amperometric detector where the chlorite is oxidized.
-
Record the resulting current peak. The peak height is proportional to the chlorite concentration.
4. Data Analysis:
-
Generate a calibration curve by plotting the peak height against the concentration of the this compound standards.
-
Calculate the concentration of chlorite in the sample based on its peak height and the calibration curve.
C. Potentiometric Titration of this compound
This protocol outlines a direct titration method for determining chlorite.[6]
1. Materials and Reagents:
-
This compound (KClO₂) sample solution
-
Standardized sodium hypochlorite (NaOCl) solution (titrant)
-
Buffer solution (to maintain pH between 2.0 and 3.5)
-
Potentiometer with a platinum indicator electrode and a saturated calomel reference electrode (SCE)
2. Experimental Procedure:
-
Pipette a known volume of the this compound sample solution into a beaker.
-
Add the buffer solution to adjust the pH to the optimal range of 2.0-3.5.[6]
-
Immerse the platinum and SCE electrodes into the solution.
-
Titrate the solution with the standardized sodium hypochlorite solution, adding the titrant in small increments.
-
Record the potential after each addition of the titrant.
3. Data Analysis:
-
Plot the potential (in mV) against the volume of titrant added (in mL).
-
The endpoint of the titration is indicated by a sharp potential jump (approximately 230 mV).[6]
-
Determine the equivalence volume from the graph (e.g., using the first or second derivative method).
-
Calculate the concentration of chlorite in the sample using the stoichiometry of the reaction between chlorite and hypochlorite.
IV. Diagrams
Caption: General workflow for electrochemical analysis of this compound.
Caption: Simplified electrochemical oxidation of chlorite at the working electrode.
References
- 1. “Development of an Automated On-line Electrochemical Chlorite Ion Sensor” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of chlorite in drinking water by differential pulse voltammetry on graphite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. DULCOTEST Sensors for ChloriteProMinent New Zealand [chemfeed.co.nz]
- 6. Direct potentiometric titration of chlorite in presence of chlorate, chlorine dioxide and chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Potassium Chlorite for Flowering Induction in Longan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of potassium chlorate (KClO₃) in agricultural research to induce flowering in longan (Dimocarpus longan). The information compiled here is intended to guide the design and execution of experiments aimed at understanding and optimizing this process.
Introduction
Longan, a significant tropical and subtropical fruit, typically requires a period of low temperature to initiate flowering.[1] The discovery that potassium chlorate can induce flowering has revolutionized the longan industry, allowing for year-round fruit production.[1][2][3] This chemical induction provides a valuable model for studying floral transition in woody plants.[2][4] While effective, the response to KClO₃ can vary based on cultivar, climate, soil type, and application method.[5] This document outlines the key application protocols, summarizes quantitative data from various studies, and illustrates the proposed signaling pathways.
Data Presentation: Efficacy of Potassium Chlorate and Alternatives
The following tables summarize the quantitative outcomes of various studies on the induction of flowering in longan using potassium chlorate and other related compounds.
Table 1: Flowering Percentage in Response to Potassium Chlorate (KClO₃) Application
| Cultivar | KClO₃ Dose | Application Method | Flowering Percentage (%) | Control (Untreated) Flowering (%) | Reference |
| 'Biew Kiew' | 300 g/tree | Soil Drench | 95.5 | 0 | [4] |
| 'Biew Kiew' | 45 g/tree | Soil Drench | 67 | 0 | [4] |
| 'Biew Kiew' | 250 g/tree | Soil Drench | 96.4 | Not specified | [6] |
| 'Biew Kiew' | 50 g/tree | Soil Drench | 68.7 | Not specified | [6] |
| 'Do' | 5 g/m² of canopy | Soil Drench | Not specified (rated "better") | Not specified | [7] |
| 'Daw' | Not specified (applied to soil) | Soil Drench | 90 | Not specified | [7][8] |
| 'Daw' | Not specified (foliar spray) | Foliar Spray | 50 | Not specified | [7][8] |
| Not specified | 250 g/tree | Soil Broadcast | Not specified (effective) | Not specified | [9] |
| Not specified | 500 g/tree | Soil Broadcast | Not specified (effective) | Not specified | [9] |
| Not specified | 2.0 g/L | Foliar Spray | Not specified (effective) | 0 | [9] |
Table 2: Comparison of Different Chlorate and Hypochlorite Compounds for Flowering Induction
| Compound | Treatment | Flowering Percentage (%) | Reference |
| Potassium Chlorate | 300 g/tree | 95.5 | [4] |
| Sodium Hypochlorite (Bleach) | 2 gallons/tree | 54.2 | [4] |
| Potassium Chlorate | 45 g/tree | 67 | [4] |
| Potassium Chlorate | 250 g/tree | 96.4 | [6] |
| Sodium Hypochlorite (Bleach) | 2 gallons/tree | 97.1 | [6] |
| Sodium Chlorite | Not specified | Effective | [4][10] |
| Calcium Hypochlorite | 5.25 g/m² of canopy | Effective | [7] |
Experimental Protocols
Soil Drench Application Protocol
This protocol is the most common and generally most effective method for applying potassium chlorate.[1][3]
Materials:
-
Potassium chlorate (KClO₃), solid
-
Water
-
Graduated cylinder or weighing scale
-
Bucket for mixing
-
Shovel or trowel
Procedure:
-
Timing: Apply KClO₃ for on-season flowering from November to January after the maturation of the last shoot. For off-season induction, apply from February to October when the leaves of the last shoot are light green.[1] Ensure leaves are older than 60 days for optimal nutrient availability.[1]
-
Dosage Calculation: Determine the appropriate dosage based on tree age, size, and cultivar. Common research dosages range from 0.5 to 2 kg of solid KClO₃ per tree.[1][3] For experimental purposes, specific dosages such as 250 g or 500 g per tree have been used effectively.[9]
-
Application Site Preparation: Dig a circular, shallow ditch (approximately 15-20 cm deep and 15-25 cm wide) along the drip line of the longan tree crown.[1][3]
-
Application:
-
Solid Application: Evenly spread the pre-weighed solid KClO₃ into the ditch.
-
Solution Application: Dissolve the KClO₃ in water (e.g., in a 5-gallon bucket) and pour the solution evenly into the ditch.[5]
-
-
Post-Application:
-
Observation: Monitor the terminal ends of the shoots for signs of new growth, which should appear within 30-40 days.[5] Flowering typically occurs within 2 months.[9]
Foliar Spray Application Protocol
While sometimes less effective than soil drenching, foliar application can also induce flowering.[7][9]
Materials:
-
Potassium chlorate (KClO₃)
-
Water
-
Spray bottle or larger sprayer apparatus
-
Weighing scale
Procedure:
-
Solution Preparation: Prepare a KClO₃ solution with a concentration ranging from 0.5 to 3 g/L.[1] A concentration of 2.0 g/L has been shown to be effective.[9]
-
Timing: The timing considerations are the same as for the soil drench application.
-
Application: Spray the KClO₃ solution onto the leaves of the longan tree until runoff.[9] In experimental settings, it's possible to treat specific branches to compare with untreated branches on the same tree.[9]
-
Observation: The flowering response is typically limited to the treated branches.[9] Monitor for the emergence of panicles within approximately 2 months.[9]
Signaling Pathways and Mechanisms of Action
Potassium chlorate is thought to induce flowering in longan through a complex interplay of physiological and molecular changes. The primary mechanism is believed to involve its reduction by nitrate reductase (NR) to the toxic chlorite, which induces stress and alters nitrogen metabolism.[1][10] This stress response leads to changes in hormone balances and the activation of flowering-related genes.
Proposed Physiological and Molecular Pathway
Caption: Proposed mechanism of KClO₃-induced flowering in longan.
Experimental Workflow for Investigating KClO₃ Effects
References
- 1. Frontiers | Floral Induction of Longan (Dimocarpus longan) by Potassium Chlorate: Application, Mechanism, and Future Perspectives [frontiersin.org]
- 2. Advances in research of potassium chlorate-induced flowering in longan [maxapress.com]
- 3. Floral Induction of Longan (Dimocarpus longan) by Potassium Chlorate: Application, Mechanism, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. growables.org [growables.org]
- 6. hort [journals.ashs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. hilo.hawaii.edu [hilo.hawaii.edu]
- 10. EXPLORING THE MECHANISM OF POTASSIUM CHLORATE-INDUCED FLOWERING IN DIMOCARPUS LONGAN [actahort.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Potassium Chlorite
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of crude potassium chlorite (KClO₂) in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for purifying crude this compound in the lab? A1: The most common and effective method for purifying crude this compound is recrystallization. This technique leverages the principle of differential solubility at varying temperatures to separate KClO₂ from its impurities. Due to the thermal instability of this compound, a modified low-temperature recrystallization is required.
Q2: What are the common impurities in crude or technical-grade this compound? A2: Common impurities include potassium chloride (KCl) ranging from 0.5-3%, potassium chlorate (KClO₃) from 0.2-1.5%, and moisture content between 0.1-2%.[1] Catalytic amounts of transition metal ions may also be present, which can accelerate decomposition.[2]
Q3: Why is temperature control so critical during the purification of this compound? A3: this compound is thermally unstable and decomposes, particularly in solution. The rate of decomposition increases significantly with temperature.[1][3] At 25°C, the half-life of a this compound solution is approximately 300 minutes, but this drops to just 45 minutes at 50°C.[1] Maintaining low temperatures minimizes the degradation of KClO₂ into potassium chlorate and potassium chloride, ensuring a higher yield and purity of the final product.[2]
Q4: What are the decomposition products of this compound? A4: In aqueous solutions, this compound primarily decomposes through disproportionation into potassium chlorate (KClO₃) and potassium chloride (KCl).[2] Under acidic conditions, the decomposition can also generate toxic chlorine dioxide (ClO₂) gas.[2]
Q5: How can I handle this compound safely during purification? A5: this compound is a strong oxidizing agent. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with acids, organic materials, and combustible substances to prevent the risk of fire or explosion. Use amber glassware or protect the solution from light to prevent photochemical decomposition.[2]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Crystals | 1. Decomposition of KClO₂ due to high temperatures. 2. Insufficient cooling to induce complete crystallization. 3. Use of an excessive amount of solvent. | 1. Strictly maintain all dissolution and filtration steps at or below room temperature. Use a cool water bath if necessary. 2. Cool the saturated solution in an ice-salt bath or freezer to a temperature around -10°C to maximize crystal precipitation.[1] 3. Use the minimum amount of solvent required to dissolve the crude material at room temperature. |
| Crystals Appear Yellowish or Discolored | 1. Presence of impurities, possibly from decomposition (e.g., ClO₂). 2. Contamination from glassware. | 1. Ensure the pH of the solution remains neutral or slightly alkaline to prevent the formation of chlorine dioxide.[1] Consider performing a second recrystallization. 2. Use scrupulously clean glassware to avoid introducing catalytic metal ions or other contaminants. |
| No Crystals Form Upon Cooling | 1. The solution is not sufficiently saturated. 2. The solution was not cooled to a low enough temperature. | 1. If the solution is too dilute, carefully evaporate some of the solvent under reduced pressure at a low temperature to increase the concentration. 2. Scratch the inside of the flask with a glass rod to create nucleation sites. 3. Ensure cooling is carried out to at least 0°C, and preferably lower. |
| Rapid Bubbling or Gas Formation | The solution has become acidic, leading to the formation of chlorine dioxide (ClO₂) gas. | 1. Immediately ensure the process is conducted in a certified fume hood. 2. Carefully neutralize the solution by adding a dilute solution of potassium hydroxide (KOH) dropwise while monitoring the pH. 3. For future experiments, use a buffered solvent system (e.g., a phosphate buffer at pH 7-8) to maintain stability.[2] |
Quantitative Data Summary
Due to the instability of this compound, comprehensive solubility data is not widely available. The purification process relies on the general principle that solubility in a water-ethanol mixture is moderate at room temperature and significantly lower at temperatures below 0°C.
Table 1: Decomposition and Purity Data for this compound
| Parameter | Value | Notes |
| Half-life in Solution (25°C) | ~300 minutes | Decomposition rate increases exponentially with temperature.[1] |
| Half-life in Solution (50°C) | ~45 minutes | Demonstrates the high thermal instability of the compound.[1] |
| Common Impurities | KCl: 0.5-3% KClO₃: 0.2-1.5% | Purity assessment can be performed using methods like ion chromatography or titration.[1] |
| Recommended Crystallization Temp. | -10°C | Lower temperatures are crucial for maximizing yield and minimizing degradation.[1] |
Experimental Protocol: Low-Temperature Recrystallization of this compound
This protocol is designed to purify crude this compound while minimizing decomposition.
Materials:
-
Crude this compound (KClO₂)
-
Deionized water, pre-chilled to ~4°C
-
Ethanol, reagent grade, pre-chilled to ~4°C
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
-
Glass stirring rod
-
Ice-salt bath or laboratory freezer
-
pH indicator strips or pH meter
Procedure:
-
Preparation of Solvent: Prepare a solvent mixture of ethanol and deionized water. A 1:1 ratio is a good starting point, but this may need to be optimized based on the specific impurities present. Ensure the solvent is pre-chilled.
-
Dissolution:
-
In a fume hood, place a known quantity of crude this compound into an Erlenmeyer flask.
-
Slowly add the chilled ethanol-water solvent in small portions while stirring continuously with a glass rod.
-
Add just enough solvent to completely dissolve the crude material. Perform this step in a cool water bath to prevent the solution from warming up. Avoid heating the mixture at all costs.
-
-
Hot Filtration (Modified for Low Temperature):
-
If insoluble impurities are present, they must be removed. Instead of a traditional hot filtration, perform a room-temperature filtration.
-
Quickly filter the solution through a pre-wetted filter paper in a Buchner funnel under gentle vacuum. This step should be done rapidly to minimize solvent evaporation and premature crystallization in the funnel.
-
-
Crystallization:
-
Transfer the clear filtrate to a clean Erlenmeyer flask.
-
Cover the flask and place it in an ice-salt bath or a freezer.
-
Allow the solution to cool undisturbed to approximately -10°C for several hours, or until crystal formation ceases.[1]
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a clean piece of filter paper. Pre-chill the funnel and the vacuum flask if possible.
-
Quickly pour the cold slurry of crystals into the funnel and apply vacuum to separate the crystals from the mother liquor.
-
Wash the crystals with a very small amount of ice-cold solvent to remove any remaining mother liquor.
-
-
Drying:
-
Carefully transfer the purified crystals to a watch glass or petri dish.
-
Dry the crystals under vacuum in a desiccator at room temperature. Do not heat the crystals to accelerate drying.
-
-
Storage:
-
Store the pure, dry this compound in a tightly sealed, clearly labeled amber glass container in a cool, dark, and dry place, away from incompatible materials.
-
Workflow Diagram
Caption: Experimental workflow for the low-temperature recrystallization of crude this compound.
References
Identifying and minimizing side reactions of potassium chlorite in organic synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions of potassium chlorite (KClO₂) in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
This compound is a powerful and selective oxidizing agent, primarily used for the oxidation of aldehydes to carboxylic acids, a reaction commonly known as the Pinnick oxidation.[1] It is also utilized as a stoichiometric oxidant in conjunction with catalysts like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) for the oxidation of primary alcohols to carboxylic acids.[1] The reactivity of this compound is analogous to the more commonly cited sodium chlorite (NaClO₂), as the active species in both is the chlorite anion (ClO₂⁻).[1]
Q2: What are the main side reactions to be aware of when using this compound?
The primary side reactions include:
-
Disproportionation: this compound can decompose, especially under acidic conditions or upon heating, to form potassium chlorate (KClO₃) and potassium chloride (KCl).[2]
-
Formation of Chlorine Dioxide (ClO₂): Acidic conditions can lead to the generation of gaseous chlorine dioxide, a reactive and potentially hazardous species.[2]
-
Formation of Hypochlorous Acid (HOCl): A byproduct of the oxidation process, hypochlorous acid can lead to unwanted chlorination of the substrate or react with the chlorite, reducing the efficiency of the desired oxidation.
-
Chlorination of Substrate: Electron-rich substrates, such as phenols and some alkenes, can undergo chlorination as an undesired side reaction.
Q3: How can I minimize the formation of potassium chlorate?
The formation of potassium chlorate (KClO₃) is a common side reaction. To minimize its formation:
-
Control pH: Maintain a slightly acidic to neutral pH (typically pH 4-6) using a buffer, such as sodium dihydrogen phosphate (NaH₂PO₄). This helps to stabilize the chlorite ion and disfavor disproportionation.
-
Control Temperature: Avoid excessive temperatures, as higher temperatures can accelerate the decomposition of this compound.[2]
-
Use High-Purity Reagents: Impurities can catalyze the decomposition of chlorite to chlorate.
Q4: What is the purpose of a scavenger in this compound oxidations?
A scavenger is used to trap reactive byproducts, primarily hypochlorous acid (HOCl), which can cause unwanted side reactions. Common scavengers include:
-
2-Methyl-2-butene: This alkene reacts with HOCl to form a stable halohydrin, preventing it from interfering with the main reaction.[3]
-
Hydrogen Peroxide (H₂O₂): Reacts with HOCl to produce hydrochloric acid, water, and oxygen, which are generally non-interfering byproducts.[3]
Troubleshooting Guides
Problem 1: Low Yield of Carboxylic Acid in Pinnick Oxidation
| Possible Cause | Troubleshooting Steps |
| Decomposition of this compound | 1. Ensure the reaction is adequately buffered to maintain a slightly acidic pH.[1] 2. Use high-purity this compound. 3. Avoid unnecessarily high reaction temperatures.[2] |
| Side reaction with Hypochlorous Acid (HOCl) | 1. Add a scavenger such as 2-methyl-2-butene or hydrogen peroxide in excess.[3][4] 2. Monitor the reaction closely and quench it once the starting material is consumed to prevent product degradation. |
| Incomplete Reaction | 1. Ensure an adequate excess of this compound is used (typically 1.2-1.5 equivalents).[2] 2. Check the purity of the aldehyde starting material. |
| Formation of Chlorinated Byproducts | 1. Increase the amount of scavenger. 2. For electron-rich substrates, consider alternative, milder oxidizing agents if chlorination persists. |
Problem 2: Formation of Gaseous Byproducts (Yellow-Green Gas)
| Possible Cause | Troubleshooting Steps |
| Formation of Chlorine Dioxide (ClO₂) due to overly acidic conditions | 1. Immediately ensure the reaction is performed in a well-ventilated fume hood. 2. Check the pH of the reaction mixture. If it is too low (pH < 4), adjust the buffer concentration for future reactions.[2] 3. Add the this compound solution slowly to the reaction mixture to avoid localized areas of high acidity. |
Problem 3: Inconsistent Results in TEMPO-catalyzed Oxidations
| Possible Cause | Troubleshooting Steps |
| Deactivation of TEMPO catalyst | 1. Ensure the reaction pH is maintained in the optimal range for the TEMPO catalytic cycle (often slightly basic). 2. Use a co-oxidant system (e.g., catalytic sodium hypochlorite with stoichiometric this compound) to efficiently regenerate the active TEMPO species.[1][5] |
| Slow Reaction Rate | 1. For lipophilic substrates, consider using a biphasic solvent system (e.g., CH₂Cl₂/water) to improve substrate solubility.[5] 2. Ensure vigorous stirring to facilitate mass transfer between phases. |
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for oxidations using chlorite. While much of the literature specifies sodium chlorite, similar results are expected with this compound.
| Parameter | Pinnick Oxidation of Aldehydes | TEMPO-catalyzed Oxidation of Primary Alcohols |
| This compound (equiv.) | 1.1 - 1.5 | 1.1 - 1.5 (as stoichiometric oxidant) |
| Scavenger (equiv.) | 2-Methyl-2-butene (2-4) or H₂O₂ (1.5) | Not always required, depends on co-oxidant |
| Buffer | NaH₂PO₄ | Phosphate or bicarbonate buffer |
| pH | 4.5 - 5.5 | 6.5 - 8.5 |
| Solvent | t-BuOH/H₂O, THF/H₂O | CH₂Cl₂/H₂O, Acetone/H₂O |
| Temperature (°C) | 0 - 25 | 0 - 35 |
| Typical Yields (%) | 70 - 95 | 80 - 95 |
| Common Byproducts | Chlorinated products, over-oxidation products | Aldehyde (if reaction is incomplete) |
Experimental Protocols
Protocol 1: General Procedure for Pinnick Oxidation of an Aldehyde using this compound
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 equiv) in a suitable solvent system (e.g., a 2:1 mixture of tert-butanol and water).
-
Addition of Scavenger: Add 2-methyl-2-butene (3.0 equiv) to the aldehyde solution.
-
Preparation of Oxidant Solution: In a separate flask, dissolve this compound (1.2 equiv) and sodium dihydrogen phosphate (NaH₂PO₄, 1.2 equiv) in water.
-
Reaction: Slowly add the aqueous this compound solution to the stirred aldehyde solution at room temperature. The reaction is typically exothermic and may require cooling with a water bath to maintain the desired temperature (e.g., 20-25 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a negative test with starch-iodide paper is obtained.
-
Extraction: Acidify the mixture to pH 3-4 with 1 M HCl and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).[1]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude carboxylic acid can be purified by crystallization or column chromatography.
Protocol 2: Quenching and Disposal of this compound Reactions
-
Quenching: After the reaction is complete, cool the reaction mixture in an ice bath. Slowly add a reducing agent such as sodium sulfite (Na₂SO₃), sodium thiosulfate (Na₂S₂O₃), or sodium bisulfite (NaHSO₃) as a saturated aqueous solution.[1] The quenching process is often exothermic, so slow addition and cooling are essential.
-
Verification of Quenching: Test for the presence of residual oxidants using potassium iodide-starch paper. A blue-black color indicates the presence of an oxidant, and more quenching agent should be added until the test is negative.
-
Disposal: Neutralize the reaction mixture to a pH of 6-8 with a suitable acid or base. The aqueous waste, now containing inorganic salts, should be disposed of in accordance with local and institutional regulations for chemical waste.
Visualizations
Caption: Pinnick oxidation pathway showing the formation of the active oxidant and the role of a scavenger.
Caption: Troubleshooting workflow for common issues in this compound oxidations.
Caption: TEMPO-catalyzed oxidation cycle with this compound as the stoichiometric oxidant.
References
Technical Support Center: Optimizing Potassium Chlorite Oxidations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing potassium chlorite as an oxidizing agent. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Troubleshooting Guide
Issue: Low or No Yield of Carboxylic Acid in Pinnick-Type Oxidations
Question: I am performing a Pinnick-type oxidation of an aldehyde to a carboxylic acid using this compound, but I am observing a low yield or no product formation. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in Pinnick-type oxidations can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Improper pH: The active oxidizing species, chlorous acid (HClO₂), is formed under mildly acidic conditions. If the pH is too low, the this compound may decompose. If it's too high, the formation of chlorous acid is inefficient.
-
Solution: Ensure the use of a suitable buffer, such as sodium dihydrogen phosphate (NaH₂PO₄), to maintain a stable, slightly acidic pH throughout the reaction.[1]
-
-
Decomposition of this compound: this compound is sensitive to heat, light, and acidic conditions, which can lead to its decomposition into potassium chlorate and potassium chloride.[2]
-
Solution: Store this compound in a cool, dark place. Prepare solutions fresh before use. During the reaction, avoid excessive temperatures unless specified by a protocol for a particular substrate. Use amber glassware or cover the reaction vessel with aluminum foil to protect it from light.[2]
-
-
Inefficient Scavenging of Hypochlorous Acid (HOCl): A byproduct of the reaction is hypochlorous acid (HOCl), which can lead to unwanted side reactions, such as the chlorination of electron-rich substrates or reaction with the chlorite, reducing the amount of active oxidant.[1][3]
-
Substrate-Specific Issues: Certain functional groups are not compatible with Pinnick oxidation conditions. Unprotected aromatic amines, pyrroles, and thioethers are susceptible to oxidation.[1][3] Chiral α-aminoaldehydes are prone to epimerization.[1][3]
-
Reagent Purity and Stoichiometry: The purity of the aldehyde, this compound, and scavenger is crucial. Incorrect stoichiometry can also lead to incomplete conversion or side reactions.
-
Solution: Use purified reagents. Ensure accurate measurement of all components. A slight excess of this compound and a larger excess of the scavenger are typically used.[4]
-
Issue: Formation of Chlorinated Byproducts
Question: I am observing the formation of chlorinated byproducts in my reaction. How can I prevent this?
Answer:
The formation of chlorinated byproducts is a common issue and is primarily caused by the presence of hypochlorous acid (HOCl).
Cause and Solution:
-
Cause: Hypochlorous acid, a byproduct of the oxidation, can react with double bonds or electron-rich aromatic systems in your substrate or product.[3]
-
Solution: The most effective way to prevent chlorination is to use a scavenger in sufficient excess to trap the HOCl as it is formed. 2-Methyl-2-butene is highly effective for this purpose.[1][4]
Frequently Asked Questions (FAQs)
1. What is the active oxidizing species in this compound oxidations?
The active oxidant is chlorous acid (HClO₂), which is generated in situ from this compound under mildly acidic conditions.[3]
2. Can I use this compound instead of sodium chlorite for the Pinnick oxidation?
Yes, the reactivity is governed by the chlorite anion (ClO₂⁻). Therefore, this compound is a viable and effective substitute for sodium chlorite in applications like the Pinnick oxidation.[5]
3. What are the typical scavengers used and why are they important?
Common scavengers include 2-methyl-2-butene, hydrogen peroxide, resorcinol, and sulfamic acid.[1][3] They are crucial for quenching the hypochlorous acid (HOCl) byproduct, which can cause undesirable side reactions such as chlorination and decomposition of the chlorite reagent.[1][3]
4. What are the ideal pH conditions for a Pinnick-type oxidation?
A slightly acidic pH is optimal. This is typically achieved by using a buffer system, most commonly sodium dihydrogen phosphate (NaH₂PO₄).[1]
5. How can I monitor the progress of my this compound oxidation?
The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting aldehyde.[5]
6. What are the signs of this compound decomposition?
Decomposition of this compound solutions can be accelerated by increased temperature, exposure to light, and acidic pH.[2] While visual signs may not always be apparent, a significant loss of reactivity is a key indicator. The primary decomposition products in aqueous solution are potassium chlorate (KClO₃) and potassium chloride (KCl).[2]
Quantitative Data Summary
The following tables provide typical reaction conditions and yields for oxidations using chlorite. While many literature examples use sodium chlorite, similar results can be expected with this compound.[5]
Table 1: Pinnick-Type Oxidation of Various Aldehydes
| Aldehyde Substrate | Carboxylic Acid Product | Solvent System | Scavenger | Reaction Time (h) | Yield (%) |
| Octanal | Octanoic Acid | THF/H₂O | 2-Methyl-2-butene | 4 | 88 |
| 3-Phenylpropanal | 3-Phenylpropanoic Acid | t-BuOH/H₂O | 2-Methyl-2-butene | 2.5 | 94 |
| Cinnamaldehyde | Cinnamic Acid | t-BuOH/H₂O | 2-Methyl-2-butene | 14 | >95 (crude) |
| Benzaldehyde | Benzoic Acid | t-BuOH/H₂O | 2-Methyl-2-butene | 3 | 92 |
Table 2: TEMPO-Catalyzed Oxidation of Primary Alcohols with Chlorite as the Stoichiometric Oxidant
| Primary Alcohol Substrate | Carboxylic Acid Product | Co-catalyst System | Reaction Time (h) | Yield (%) |
| Benzyl Alcohol | Benzoic Acid | TEMPO/NaOCl (cat.) | 4 | 91 |
| 1-Octanol | Octanoic Acid | TEMPO/NaOCl (cat.) | 5 | 85 |
| Geraniol | Geranic Acid | TEMPO/NaOCl (cat.) | 6 | 88 |
Experimental Protocols
General Protocol for Pinnick-Type Oxidation of an Aldehyde
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 equiv) in a suitable solvent mixture such as tert-butanol and water (e.g., a 2:1 to 4:1 ratio).
-
Addition of Scavenger: Add an excess of a scavenger, for example, 2-methyl-2-butene (typically 3-10 equiv).[4]
-
Preparation of Oxidant Solution: In a separate flask, prepare a solution of this compound (typically 1.5-3.0 equiv) and a buffer such as sodium dihydrogen phosphate (NaH₂PO₄, typically 3-10 equiv) in water.[4]
-
Reaction Execution: Slowly add the aqueous this compound solution to the stirred solution of the aldehyde at room temperature. The reaction is often exothermic, and for larger scale reactions, cooling may be necessary.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to 0 °C and quench any excess oxidant by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) until the yellow color dissipates.
-
Adjust the pH of the mixture to acidic (pH 3-4) with a dilute acid solution (e.g., 1 M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting carboxylic acid by an appropriate method, such as recrystallization or column chromatography.
General Protocol for TEMPO-Catalyzed Oxidation of a Primary Alcohol
-
Reaction Setup: To a solution of the primary alcohol (1.0 equiv) in a solvent such as acetonitrile, add TEMPO (typically 0.01-0.05 equiv).
-
Addition of Reagents: Add an aqueous phosphate buffer (e.g., pH 6.7). In a separate vessel, prepare a solution of this compound (as the stoichiometric oxidant) and a catalytic amount of sodium hypochlorite (bleach).
-
Reaction Execution: Simultaneously, add the this compound and sodium hypochlorite solutions to the stirred alcohol solution. Maintain the temperature at a specified level (e.g., 35 °C). Caution: Do not pre-mix this compound and bleach as the mixture can be unstable.[6]
-
Monitoring: Follow the disappearance of the starting material by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Acidify the mixture to pH 3-4 with 1 M HCl.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification: Purify the carboxylic acid product as needed.
Visualizations
Caption: Mechanism of the Pinnick oxidation.
Caption: General experimental workflow for a Pinnick-type oxidation.
Caption: Troubleshooting logic for low-yield Pinnick oxidations.
References
Safe handling and storage procedures for potassium chlorite to prevent decomposition
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with potassium chlorite?
A1: this compound is a strong oxidizing agent. The primary hazards include:
-
Fire and Explosion: It can cause fire or an explosion, especially when in contact with combustible materials.[1][2] Mixtures with organic materials, reducing agents, or finely powdered metals can be explosive.[3]
-
Decomposition: When heated, it can decompose and release oxygen, which intensifies fires.[4] Contact with acids can lead to the formation of chlorine dioxide, a toxic and potentially explosive gas.[5][6]
-
Health Hazards: It is harmful if swallowed and can cause severe skin and eye irritation or burns.[1][5] Inhalation of dust or mists can irritate the respiratory tract.[5]
Q2: What is the proper personal protective equipment (PPE) for handling this compound?
A2: A comprehensive list of recommended PPE is provided in the table below. It is crucial to prevent skin and eye contact and to avoid inhaling any dust or mists.
Q3: Can I store this compound in any container?
A3: No. This compound should be stored in tightly closed containers made of compatible materials such as high-density polyethylene (HDPE) or fiberglass-reinforced plastic (FRP).[7] Avoid wooden shelves or storage with combustible materials.[5][6]
Q4: What should I do in case of a this compound spill?
A4: For a dry spill, carefully sweep up the material, avoiding dust generation, and place it in a designated, labeled container for disposal.[2] Do not use combustible materials like paper towels to clean up the spill. For a solution spill, contain the liquid and absorb it with a non-combustible absorbent material like sand or clay.[8] Ensure the area is well-ventilated.
Q5: What happens if this compound is mixed with acid?
A5: Mixing this compound with acids will cause it to decompose and release chlorine dioxide (ClO₂), a highly toxic and explosive gas.[4][5][6] It is critical to store this compound away from all acids.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Visible yellowing of solid this compound or its solution. | Decomposition, possibly due to exposure to light, heat, or contaminants. | 1. Immediately inspect storage conditions. Ensure the container is tightly sealed and protected from light and heat sources. 2. Verify that no incompatible materials have come into contact with the substance. 3. If decomposition is suspected, handle with extreme caution and consider disposal according to hazardous waste protocols. |
| Crystallization of this compound solution. | Storage temperature is too low. | 1. Move the container to a warmer, temperature-controlled area. 2. Gently agitate the container to help the crystals redissolve. Do not apply direct heat.[7] |
| Pressure buildup in the storage container. | Decomposition leading to oxygen gas release. This can be accelerated by elevated temperatures or contamination. | 1. If safe to do so, cautiously vent the container in a well-ventilated area, preferably within a fume hood. 2. Cool the container if it is warm to the touch. 3. Review storage conditions and potential sources of contamination. |
| Unexpected reaction or fuming during an experiment. | Contamination with an incompatible material (e.g., acid, organic solvent, reducing agent). | 1. If safe, immediately stop the addition of any further reagents. 2. Alert others in the vicinity and be prepared to evacuate if necessary. 3. If a fume hood is in use, ensure the sash is lowered. 4. Review the experimental protocol to identify any potential incompatibilities. |
Data Presentation
Table 1: Safe Handling and Storage Parameters for this compound (based on Sodium Chlorite data)
| Parameter | Recommendation | Rationale | References |
| Storage Temperature | Store at room temperature, not to exceed 100°C (212°F). | To prevent thermal decomposition. | [7] |
| Storage Area | Cool, dry, well-ventilated area away from direct sunlight. | Humidity and high temperatures can destabilize the compound. | [7] |
| Container Materials | High-density polyethylene (HDPE), fiberglass-reinforced plastic (FRP), titanium. | To ensure chemical compatibility and prevent reactions. | [7][9] |
| Incompatible Materials | Acids, reducing agents, combustible materials (wood, paper, oil), organic materials, powdered metals, ammonia, sulfur compounds. | To prevent violent reactions, fire, or the formation of explosive chlorine dioxide gas. | [5][6] |
| Personal Protective Equipment (PPE) | Safety goggles with face shield, chemical-resistant gloves (neoprene), chemical-resistant apron or suit, rubber boots. | To protect against skin and eye burns and chemical exposure. | [10][11] |
| Decomposition Temperature | Starts to decompose around 175-200°C. | To prevent uncontrolled thermal decomposition and release of hazardous substances. | [3][4][12] |
Experimental Protocols
Protocol 1: Qualitative Test for Chloride Residue after Thermal Decomposition
This protocol is adapted from experiments with potassium chlorate and is intended to verify the presence of potassium chloride after the decomposition of this compound.
-
Decomposition: In a fume hood, gently heat a small, accurately weighed sample of this compound in a crucible until the decomposition is complete (evolution of gas ceases). Allow the crucible and its contents to cool completely.
-
Sample Preparation: Dissolve the resulting solid residue in distilled water. In a separate test tube, dissolve a small amount of the original, unheated this compound in distilled water as a control.
-
Precipitation: To both solutions, add a few drops of a silver nitrate (AgNO₃) solution.
-
Observation: The formation of a white precipitate (silver chloride, AgCl) in the solution containing the decomposed residue indicates the presence of chloride ions, a product of decomposition. The control solution of this compound should not produce a significant precipitate.
Mandatory Visualization
Caption: Logical workflow for preventing this compound decomposition.
References
- 1. Potassium Chlorate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. archpdfs.lps.org [archpdfs.lps.org]
- 3. Sodium chlorite - Wikipedia [en.wikipedia.org]
- 4. Sodium Chlorite | NaClO2 | CID 23668197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Health and safety of sodium chlorite_Chemicalbook [chemicalbook.com]
- 6. oxy.com [oxy.com]
- 7. oxy.com [oxy.com]
- 8. oxy.com [oxy.com]
- 9. blog.polyprocessing.com [blog.polyprocessing.com]
- 10. Step-by-Step Sodium Chlorite Safety Procedures [idiclo2.com]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Potassium Chlorite (KClO₂) Handling and Safety
Welcome to the Technical Support Center for the safe handling and use of potassium chlorite (KClO₂) in experimental settings. This resource is designed for researchers, scientists, and drug development professionals to prevent hazardous situations by understanding the material incompatibilities of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered hazardous?
A1: this compound (KClO₂) is an inorganic salt and a strong oxidizing agent.[1] Its hazardous nature stems from its high reactivity and instability. It can decompose exothermically, releasing oxygen, and can form explosive mixtures with a variety of substances.[1] It is also corrosive and can cause severe skin burns and eye damage upon contact.
Q2: What are the primary materials to avoid mixing with this compound?
A2: As a powerful oxidizer, this compound should not be mixed with combustible materials, organic compounds, reducing agents, acids, and finely powdered metals. Such mixtures can be sensitive to heat, friction, or shock, leading to fire or explosion.
Q3: How should I store this compound in the laboratory?
A3: Store this compound in a cool, dry, and well-ventilated area away from incompatible substances. It should be kept in a tightly sealed, properly labeled container. Storage areas should be free of combustible materials. It is recommended to store it with other inorganic oxidizing agents, such as chlorates, bromates, and iodates, but segregated from other chemical classes.[2][3][4]
Q4: What happens if this compound is heated?
A4: Heating this compound can cause it to decompose, a reaction that can be dangerously rapid and exothermic. The decomposition of this compound produces potassium chloride and oxygen gas. This release of oxygen can intensify fires.
Q5: Are there any specific laboratory plastics or metals that are incompatible with this compound?
Troubleshooting Guide: Incompatible Materials
This guide provides detailed information on the known incompatibilities of this compound.
Incompatibility Summary Table
| Incompatible Material Class | Specific Examples | Potential Hazard |
| Acids | Sulfuric acid, Hydrochloric acid, Nitric acid, Acetic acid | Violent reactions, release of toxic and explosive chlorine dioxide gas, potential for fire and explosion. |
| Reducing Agents | Sulfur, Phosphorus, Carbon, Metal hydrides, Sulfides | Spontaneous ignition, fire, and explosion. Mixtures are often sensitive to shock and friction. |
| Organic Materials & Combustibles | Alcohols, Solvents, Oils, Greases, Wood, Paper, Cloth, Sugars, Lactose, Rosin | Formation of explosive mixtures that can be initiated by heat, friction, or shock. |
| Finely Powdered Metals | Aluminum, Iron, Magnesium, Zinc | Can form explosive mixtures that are sensitive to ignition. |
| Ammonium Compounds | Ammonium salts | Can lead to the formation of unstable and explosive compounds. |
Experimental Protocols & Safety
Due to the significant hazards associated with this compound, detailed experimental protocols should be developed and rigorously reviewed as part of a comprehensive risk assessment before any work begins.
Key Safety Considerations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat.
-
Ventilation: All work with this compound should be conducted in a properly functioning chemical fume hood.
-
Quantity: Use the smallest possible quantity of this compound required for the experiment.
-
Contamination: Ensure all glassware and equipment are clean and free from any organic or other incompatible residues.
-
Waste Disposal: Dispose of this compound and any reaction residues in accordance with all local, state, and federal regulations. Do not mix with other chemical waste.
Visual Guides
Logical Workflow for Material Compatibility Assessment
Caption: A decision-making workflow for assessing material compatibility with this compound.
Signaling Pathway of a Hazardous Reaction
Caption: A diagram illustrating the pathway from incompatible materials to a hazardous outcome.
References
Technical Support Center: Controlled Release of Chlorine Dioxide from Potassium Chlorite Reactions
This technical support center is designed for researchers, scientists, and drug development professionals experimenting with the controlled release of chlorine dioxide (ClO₂) from potassium chlorite (KClO₂) reactions. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the safety, efficiency, and reproducibility of your experiments.
Troubleshooting Guides
This section addresses common issues encountered during the generation of chlorine dioxide from this compound.
| Problem | Possible Causes | Solutions |
| No or Low Chlorine Dioxide Production | 1. Incorrect Reactant Concentrations: Insufficient this compound or activator (e.g., acid, persulfate) concentration.[1] 2. Improper pH: The reaction pH is outside the optimal range for ClO₂ generation. Acid-based methods require a low pH, while other methods might have different requirements.[2] 3. Activator Depletion or Inactivity: The activating agent has been consumed, is expired, or is of low purity. 4. Low Temperature: Reaction temperature is too low, resulting in slow kinetics.[3] 5. Clogging in the Delivery System: For gas generation setups, tubing or outlets may be blocked.[4] | 1. Verify the concentrations of all reactant solutions. Prepare fresh solutions if necessary. 2. Measure and adjust the pH of the reaction mixture to the optimal range for your chosen method. For acid activation, ensure the pH is sufficiently low.[2] 3. Use fresh, high-purity activators. 4. Increase the temperature of the reaction vessel to the recommended level for your protocol, while monitoring for any uncontrolled acceleration of the reaction.[3] 5. Check all tubing and connections for blockages and clear them.[4] |
| Uncontrolled or Too Rapid Chlorine Dioxide Release | 1. Excessive Activator Concentration: Too much acid or other activating agent is added at once.[1] 2. High Temperature: The reaction temperature is too high, leading to an accelerated reaction rate.[3] 3. Concentrated Reactants: Using highly concentrated solutions of this compound and activator.[5] 4. Inadequate Mixing (in solution): Poor mixing can lead to localized high concentrations and runaway reactions. | 1. Add the activator solution gradually or use a lower concentration. For solid mixtures, ensure a homogenous blend with the correct ratio of reactants. 2. Lower the reaction temperature and use a temperature-controlled bath for better regulation. 3. Dilute the reactant solutions to the concentrations specified in the protocol.[5] 4. Ensure continuous and efficient stirring of the reaction mixture. |
| Formation of Undesired Byproducts (e.g., Chlorate, Free Chlorine) | 1. Incorrect Stoichiometry: The molar ratio of reactants is not optimal, leading to side reactions.[6] 2. Extreme pH: Very low or very high pH can favor the formation of chlorate (ClO₃⁻) or other chlorine species.[6][7] 3. Presence of Contaminants: Impurities in the reactants or water can catalyze side reactions. | 1. Carefully calculate and measure the molar ratios of your reactants as specified in your protocol. 2. Maintain the pH of the reaction within the recommended range. Buffering the solution can help stabilize the pH.[8] 3. Use high-purity reagents and deionized or distilled water. |
| Inconsistent or Non-Reproducible Results | 1. Variability in Reagent Quality: Inconsistent purity or concentration of this compound or activators. 2. Fluctuations in Environmental Conditions: Changes in ambient temperature and humidity can affect reaction rates, especially for solid-state reactions that rely on atmospheric moisture.[3] 3. Inconsistent Experimental Procedure: Variations in mixing speed, addition rate of reactants, or reaction time. | 1. Use reagents from the same batch for a series of experiments. Standardize solutions before use. 2. Conduct experiments in a controlled environment. For moisture-activated systems, control the relative humidity.[3] 3. Follow a detailed, standardized protocol for every experiment. |
| Safety Concerns (e.g., Pungent Odor, Equipment Corrosion) | 1. Gas Leakage: Chlorine dioxide gas is escaping from the experimental setup. 2. High Concentration of ClO₂: Generation of chlorine dioxide at concentrations above the explosive limit (10% in air).[9] 3. Material Incompatibility: Using materials that are not resistant to the corrosive nature of chlorine dioxide and acidic reactants.[10] | 1. Ensure all connections in your apparatus are sealed and work in a well-ventilated fume hood.[9] 2. Always dilute the generated chlorine dioxide gas with an inert carrier gas (e.g., nitrogen or air) or generate it in an aqueous solution to keep the concentration low.[9] 3. Use glassware, Teflon®, or other resistant materials for all components that come into contact with chlorine dioxide or the reaction mixture.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for controlling the release of chlorine dioxide from this compound?
A1: The most common methods involve the reaction of this compound with an activating agent. The choice of activator and the reaction conditions are key to controlling the release rate. Common activators include:
-
Acids: Strong or weak acids react with this compound to produce chlorine dioxide. The rate of release is controlled by the strength of the acid and the pH of the solution.[9]
-
Persulfates: Salts like sodium or potassium persulfate can oxidize chlorite to chlorine dioxide, offering a more controlled release compared to strong acids.[2][11]
-
Solid Acid Sources and Hydrophilic Materials: For controlled gas release, solid this compound can be mixed with a dry acid source and a hydrophilic material. The release is then initiated and controlled by the ambient humidity.
Q2: How does pH affect the generation of chlorine dioxide from this compound?
A2: pH is a critical factor. In acid-activated systems, a lower pH generally leads to a faster reaction and a higher yield of chlorine dioxide.[2] However, excessively low pH can lead to the formation of unwanted byproducts. For other activation methods, such as with persulfates, the optimal pH range may be different. It is crucial to maintain the pH within the recommended range for your specific protocol to ensure controlled release and minimize side reactions.[8]
Q3: What is the effect of temperature on the reaction?
A3: Higher temperatures generally increase the reaction rate, leading to a faster release of chlorine dioxide.[3] This can be beneficial if a rapid generation is desired, but it can also make the reaction difficult to control. For sustained and controlled release, it is often recommended to maintain a constant and moderate temperature.[12]
Q4: How can I accurately measure the concentration of the chlorine dioxide I produce?
A4: UV-Vis spectrophotometry is a common and reliable method for determining the concentration of chlorine dioxide. ClO₂ has a characteristic absorbance maximum at approximately 360 nm.[13][14] You can create a calibration curve using a standardized chlorine dioxide solution to determine the concentration of your samples. Other methods include iodometric titration and colorimetric analysis using dyes like N,N-diethyl-p-phenylenediamine (DPD).[13]
Q5: What are the primary safety precautions I should take when working with this compound and chlorine dioxide?
A5: Both this compound and chlorine dioxide are hazardous materials that require careful handling.
-
Always work in a well-ventilated fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Chlorine dioxide gas is explosive at concentrations above 10% in the air. Always generate it in dilute solutions or ensure it is diluted with an inert gas.[9]
-
This compound is a strong oxidizing agent and should not be stored with combustible materials.
-
Be aware of the corrosive nature of chlorine dioxide and the reactants used. Use compatible materials for your experimental setup.[10]
Data Presentation
Table 1: Factors Influencing Chlorine Dioxide Generation Rate
| Factor | Effect on Release Rate | Considerations for Control | Typical Operating Range |
| pH | Lower pH generally increases the rate in acid-activated systems.[2] | Use buffers to maintain a stable pH. Add acid activators slowly.[8] | pH 2.5 - 5.0 for acid activation. |
| Temperature | Higher temperature increases the reaction rate.[3] | Use a temperature-controlled water bath for stable and reproducible results.[12] | 20°C - 40°C |
| Reactant Concentration | Higher concentrations of this compound and activator increase the reaction rate.[5] | Use dilute solutions for better control. For solid mixtures, adjust the weight percentage of reactants. | KClO₂: 0.1 M - 1 M; Activator: Stoichiometric or slight excess. |
| Activator Type | Strong acids (e.g., HCl) result in a rapid release. Weaker acids or persulfates provide a more controlled release.[9][11] | Select the activator based on the desired release profile. | N/A |
| Humidity (for solid mixtures) | Higher relative humidity increases the release rate from moisture-activated solid mixtures.[3] | Conduct experiments in a humidity-controlled chamber for consistent results. | 20% - 80% RH |
Experimental Protocols
Protocol 1: Controlled Generation of Aqueous Chlorine Dioxide using Persulfate
This protocol describes the generation of an aqueous solution of chlorine dioxide using this compound and potassium persulfate.
Materials:
-
This compound (KClO₂)
-
Potassium persulfate (K₂S₂O₈)
-
Deionized water
-
Glassware (beakers, volumetric flasks, gas washing bottles)
-
Magnetic stirrer and stir bar
-
Spectrophotometer
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a 0.1 M solution of this compound by dissolving the appropriate amount in deionized water in a volumetric flask.
-
Prepare a 0.1 M solution of potassium persulfate in a separate volumetric flask.
-
-
Reaction Setup:
-
In a beaker placed on a magnetic stirrer, add a specific volume of the this compound solution.
-
Begin stirring the solution at a constant rate.
-
-
Initiate the Reaction:
-
Slowly add the potassium persulfate solution to the stirring this compound solution. A molar ratio of persulfate to chlorite greater than 1 is recommended.[12]
-
The solution will gradually turn a yellow-green color, indicating the formation of chlorine dioxide.
-
-
Monitoring the Reaction:
-
At regular intervals, withdraw a small aliquot of the reaction mixture.
-
Dilute the aliquot with deionized water to a concentration within the linear range of your spectrophotometer.
-
Measure the absorbance of the diluted sample at 360 nm.
-
Use a pre-established calibration curve to determine the concentration of chlorine dioxide.
-
-
Quenching the Reaction (Optional):
-
The reaction can be quenched by adding a reducing agent, such as sodium sulfite, or by significantly increasing the pH.
-
Protocol 2: Spectrophotometric Determination of Chlorine Dioxide Concentration
This protocol outlines the steps for creating a calibration curve and measuring the concentration of chlorine dioxide using a UV-Vis spectrophotometer.
Materials:
-
A stock solution of chlorine dioxide of a known concentration (can be prepared and standardized via iodometric titration).
-
Deionized water
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Perform a series of serial dilutions of the standardized chlorine dioxide stock solution to prepare several standard solutions of known concentrations (e.g., 1, 5, 10, 15, 20 mg/L).
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to measure absorbance at 360 nm.[14]
-
Use deionized water as a blank to zero the instrument.
-
-
Measurement of Standards:
-
Measure the absorbance of each standard solution in a quartz cuvette.
-
Record the absorbance values for each known concentration.
-
-
Creating the Calibration Curve:
-
Plot a graph of absorbance versus concentration for the standard solutions.
-
Perform a linear regression to obtain the equation of the line (y = mx + c), where y is the absorbance and x is the concentration. The R² value should be close to 1.
-
-
Measuring Unknown Samples:
-
Measure the absorbance of your unknown chlorine dioxide sample (diluted if necessary).
-
Use the equation from the calibration curve to calculate the concentration of chlorine dioxide in your sample.
-
Mandatory Visualizations
Caption: Experimental workflow for aqueous chlorine dioxide generation.
Caption: Chemical pathway for acid-activated chlorine dioxide release.
References
- 1. mdpi.com [mdpi.com]
- 2. US20070116636A1 - Generation of chlorine dioxide - Google Patents [patents.google.com]
- 3. ijetch.org [ijetch.org]
- 4. snowate.com [snowate.com]
- 5. Kinetic Role of Reactive Intermediates in Controlling the Formation of Chlorine Dioxide in the Hypochlorous Acid–Chlorite Ion Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. EP1787953A2 - Generation of chlorine dioxide - Google Patents [patents.google.com]
- 9. indfumco.com [indfumco.com]
- 10. aidic.it [aidic.it]
- 11. rsc.org [rsc.org]
- 12. patents.justia.com [patents.justia.com]
- 13. processinstruments.net [processinstruments.net]
- 14. kemtrak.com [kemtrak.com]
Addressing the hygroscopic nature of potassium chlorite in experiments
This guide provides researchers, scientists, and drug development professionals with essential information for addressing the challenges associated with the hygroscopic nature of potassium chlorite (KClO₂) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hygroscopic nature a concern in experiments?
A1: this compound (KClO₂) is a colorless, crystalline inorganic salt.[1][2] It is characterized by its pronounced hygroscopic and deliquescent properties, meaning it readily absorbs moisture from the atmosphere to the point of dissolving in the absorbed water.[1][2] This presents a significant challenge in experimental work for several reasons:
-
Inaccurate Measurements: The absorption of water increases the mass of the this compound sample, leading to errors in weighing and molar calculations.
-
Alteration of Physical Properties: The presence of moisture can change the physical state of the compound from a crystalline solid to a saturated solution, affecting its handling and addition to reaction mixtures.
-
Impact on Reaction Kinetics and Stoichiometry: Water can act as a solvent or a reactant in some experimental systems, and its unaccounted presence can alter reaction rates and outcomes.
-
Decomposition: Anhydrous this compound is thermally unstable and can decompose.[1][2] The presence of water can potentially influence its stability.
Q2: How should this compound be properly stored to minimize water absorption?
A2: To mitigate its hygroscopic nature, this compound should be stored in a tightly sealed container in a dry environment. The use of a desiccator containing a suitable drying agent (e.g., silica gel, phosphorus pentoxide) is highly recommended for maintaining a low-humidity atmosphere. For long-term storage, consider placing the sealed container inside a secondary enclosure with a desiccant.
Q3: What are the primary safety concerns when handling this compound?
A3: this compound is a strong oxidizing agent and should be handled with care.[2] Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Avoid Contamination: Keep this compound away from combustible materials, organic compounds, and strong reducing agents to prevent potentially explosive mixtures.
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust particles.
-
Controlled Heating: Avoid heating this compound unless it is a controlled part of an experimental procedure, as it can decompose exothermically.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent weighing results for the same sample of this compound. | The sample is absorbing atmospheric moisture between measurements. | Weigh the sample immediately after removal from the desiccator. For highly sensitive experiments, consider weighing inside a glove box with a controlled, dry atmosphere. |
| This compound appears clumpy or has a wet appearance. | The compound has absorbed a significant amount of water from the atmosphere. | The sample needs to be dried. Refer to the experimental protocol for drying this compound. If the extent of hydration is unknown, it may be necessary to quantify the water content. |
| Unexpected side reactions or variations in reaction yield. | The absorbed water in the this compound is participating in the reaction or altering the concentration of reactants. | Ensure the this compound is thoroughly dried before use. If possible, quantify the residual water content to account for it in your reaction calculations. |
| Difficulty in transferring the solid material. | The hygroscopic nature has caused the solid to become sticky or form a paste. | Handle the material in a low-humidity environment, such as a glove box. Use appropriate spatulas and weighing papers designed for handling hygroscopic materials. |
Experimental Protocols
Protocol 1: Drying this compound Using a Desiccator
This protocol is suitable for removing absorbed atmospheric moisture from this compound before use in non-aqueous or water-sensitive experiments.
Materials:
-
Hygroscopic this compound
-
Glass weighing dish or watch glass
-
Desiccator with a fresh, active desiccant (e.g., silica gel with indicator, phosphorus pentoxide)
-
Spatula
-
Analytical balance
Procedure:
-
Place a thin layer of the hygroscopic this compound onto a pre-weighed glass weighing dish or watch glass.
-
Carefully place the weighing dish inside a desiccator containing a fresh and active desiccant.
-
Ensure the desiccator is properly sealed to maintain a dry atmosphere.
-
Allow the this compound to dry for at least 24 hours. For larger quantities or highly hydrated samples, a longer drying time may be necessary.
-
To confirm dryness, remove the sample and weigh it. Return it to the desiccator for another 2-4 hours and re-weigh. The sample is considered dry when consecutive weighings are constant.
-
Once dried, promptly use the this compound in your experiment to minimize re-absorption of atmospheric moisture.
Protocol 2: Determination of Water Content by Karl Fischer Titration (Adapted)
Karl Fischer titration is a highly accurate method for determining the water content of a solid sample. This is an adapted general procedure; specific instrument parameters should be optimized.
Materials:
-
Dried this compound sample
-
Karl Fischer titrator
-
Anhydrous methanol or other suitable solvent
-
Karl Fischer reagent
-
Water standard for titer determination
Procedure:
-
Titer Determination: Standardize the Karl Fischer reagent by titrating a known amount of a water standard to determine the reagent's water equivalency (titer).
-
Sample Preparation: In a dry, inert atmosphere (e.g., a glove box), accurately weigh a sample of the this compound.
-
Titration: Quickly transfer the weighed sample to the titration vessel containing a pre-tared anhydrous solvent.
-
Begin the titration. The Karl Fischer reagent is added until all the water from the sample has been consumed.
-
Calculation: The instrument's software will calculate the percentage of water in the sample based on the amount of titrant used, the titer of the reagent, and the mass of the sample.
Visualizations
Caption: Workflow for handling hygroscopic this compound.
Caption: Troubleshooting logic for KClO₂ experiments.
References
Preventing explosive decomposition of potassium chlorite mixtures
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Technical Support Center: Improving the Selectivity of Potassium Chlorite in Complex Organic Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the selectivity of potassium chlorite in complex organic reactions. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in selective organic synthesis?
A1: this compound (KClO₂), often used interchangeably with sodium chlorite (NaClO₂), is a powerful and selective oxidizing agent. Its main applications include:
-
Pinnick-type Oxidation: The highly chemoselective oxidation of aldehydes to carboxylic acids. This method is valued for its mild conditions and tolerance of a wide array of functional groups, including alcohols, alkenes, and alkynes.[1]
-
TEMPO-catalyzed Oxidation: In conjunction with a catalyst like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), this compound is used for the oxidation of primary alcohols to carboxylic acids.[1]
Q2: How does this compound differ from potassium chlorate, and can they be used interchangeably?
A2: this compound (KClO₂) and potassium chlorate (KClO₃) are distinct compounds with different oxidation states of chlorine (+3 in chlorite and +5 in chlorate) and should not be used interchangeably. Potassium chlorate is a much stronger and less selective oxidizing agent, often used in pyrotechnics and as a herbicide.[2] Using potassium chlorate in place of this compound in a controlled organic synthesis can lead to explosive reactions and a lack of selectivity.
Q3: What are the key factors that influence the stability and decomposition of this compound solutions?
A3: The stability of this compound solutions is crucial for reproducible results. The primary factors influencing its decomposition are:
-
Temperature: Higher temperatures accelerate the rate of decomposition.[3]
-
Light: Exposure to UV radiation can speed up decomposition. It is recommended to use amber glassware or protect the reaction vessel from light.[3]
-
pH: this compound is most stable in neutral to slightly alkaline conditions. Acidic conditions can lead to rapid decomposition and the formation of chlorine dioxide (ClO₂) gas.[3]
-
Impurities: The presence of transition metal ions can catalyze decomposition. Using high-purity reagents and solvents is recommended.[3]
Q4: What are "scavengers" and why are they essential in Pinnick-type oxidations?
A4: Scavengers are reagents added to a reaction mixture to remove reactive byproducts that can interfere with the desired transformation. In Pinnick-type oxidations, the byproduct hypochlorous acid (HOCl) is formed.[4][5] HOCl can lead to several side reactions, including:
-
Decomposition of the chlorite reagent.[6]
-
Chlorination of electron-rich functional groups or double bonds (halohydrin formation).[5]
Commonly used scavengers include 2-methyl-2-butene, hydrogen peroxide (H₂O₂), resorcinol, and sulfamic acid.[4][7] These compounds react with and neutralize the HOCl, thus improving the selectivity and yield of the desired carboxylic acid.
Troubleshooting Guides
Problem 1: Low Yield or Incomplete Conversion in Pinnick Oxidation
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Decomposition of this compound | Ensure the this compound solution is freshly prepared and has been stored protected from light and heat. Use high-purity this compound and deionized water.[3] |
| Incorrect pH | The reaction is typically buffered to a mildly acidic pH (around 4-5) to generate the active oxidant, chlorous acid. Use a phosphate buffer (e.g., NaH₂PO₄) to maintain the optimal pH range.[4] |
| Insufficient Scavenger | The scavenger is crucial for preventing side reactions that consume the oxidant. Ensure an adequate excess of the scavenger (e.g., 2-methyl-2-butene) is used.[5] |
| Substrate-Specific Issues | Aliphatic, α,β-unsaturated, and hydrophilic aldehydes may give lower yields. Consider using a cosolvent like DMSO to improve solubility and reaction rates for certain substrates.[5] |
| Reaction Temperature Too Low | While the reaction is typically run at or below room temperature to control exotherms, very low temperatures can slow the reaction rate. Monitor the reaction by TLC or LC-MS and allow for sufficient reaction time. |
Problem 2: Formation of Chlorinated Byproducts
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Ineffective Scavenging of HOCl | Increase the equivalents of the scavenger. 2-methyl-2-butene is particularly effective at preventing chlorination of double bonds.[7] |
| Reaction pH is Too Acidic | Excessively low pH can increase the concentration of reactive chlorine species. Ensure the buffer system is effective in maintaining the desired pH. |
| Electron-Rich Substrate | Aromatic rings with electron-donating groups are more susceptible to chlorination. In TEMPO-catalyzed systems using bleach as a co-oxidant, switching to a protocol that uses catalytic bleach with stoichiometric chlorite can minimize this side reaction.[8] |
Problem 3: Over-oxidation or Lack of Selectivity in TEMPO-catalyzed Oxidations
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Incorrect pH | The selectivity of TEMPO-catalyzed oxidations is highly pH-dependent. For selective oxidation of primary alcohols to aldehydes, a pH of around 9.5 is often used. For oxidation to carboxylic acids, a pH of approximately 6.7 is common in the TEMPO/bleach/chlorite system.[9][10] |
| Reaction Temperature Too High | Exothermic reactions can lead to a loss of selectivity. Maintain careful temperature control, especially during the addition of reagents. Reactions are often run at 0 °C or room temperature. |
| Prolonged Reaction Time | Extended reaction times can sometimes lead to the formation of byproducts. Monitor the reaction progress and quench it promptly upon completion. |
Data Presentation
Table 1: Comparison of Common Scavengers in the Pinnick Oxidation of Cinnamaldehyde
| Scavenger | Equivalents | Solvent | Yield of Cinnamic Acid (%) | Reference |
| 2-Methyl-2-butene | 1.5 | Acetonitrile/Water | ~95% | [8] |
| Hydrogen Peroxide (35%) | 1.04 | Acetonitrile/Water | 95% | [2] |
| Sulfamic Acid | 1.3 | Acetonitrile/Water | 60% (with byproducts) | [2] |
| None | - | Acetonitrile/Water | Lower yields and formation of chlorinated byproducts | [5] |
Table 2: Effect of pH on the TEMPO-Catalyzed Oxidation of Primary Alcohols
| Substrate | Oxidant System | pH | Primary Product | Selectivity/Yield | Reference |
| Methyl α-d-glucopyranoside | TEMPO/NaOCl/NaBr | 10 | Carboxylic Acid | High Conversion | [3] |
| 4-Methoxyphenethyl alcohol | TEMPO/NaClO₂/NaOCl | 6.7 | Carboxylic Acid | 93-94% Yield | [11] |
| Primary Alcohols | TEMPO/NaOCl/NaBr | 9.5 | Aldehyde | High Selectivity | [10] |
| Primary Alcohols (acid sensitive) | NaIO₄/TEMPO/NaBr | Acidic | Aldehyde/Ketone | High Selectivity | [12] |
Experimental Protocols
Protocol 1: Pinnick Oxidation of an α,β-Unsaturated Aldehyde (e.g., Cinnamaldehyde)
This protocol is adapted from procedures described in the literature.[2][4]
Materials:
-
Cinnamaldehyde
-
This compound (or sodium chlorite)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
2-methyl-2-butene
-
tert-Butanol (t-BuOH)
-
Water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium sulfite (Na₂SO₃) solution
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the aldehyde (1.0 equiv) in a mixture of t-BuOH and water (e.g., a 2:1 ratio).
-
Add 2-methyl-2-butene (e.g., 5-10 equiv) to the solution.
-
In a separate flask, prepare an aqueous solution of this compound (e.g., 1.5 equiv) and sodium dihydrogen phosphate (e.g., 1.5 equiv).
-
Slowly add the aqueous this compound/buffer solution to the stirred aldehyde solution at room temperature. An ice bath can be used to control any exotherm.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Acidify the mixture to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the product by recrystallization or column chromatography as needed.
Protocol 2: TEMPO-Catalyzed Oxidation of a Primary Alcohol to a Carboxylic Acid
This protocol is based on the method developed for the oxidation of primary alcohols using a catalytic amount of TEMPO and bleach with stoichiometric sodium chlorite.[9][11]
Materials:
-
Primary alcohol (e.g., 4-methoxyphenethyl alcohol)
-
TEMPO
-
This compound (or sodium chlorite, 80%)
-
Sodium hypochlorite (NaOCl, household bleach)
-
Sodium phosphate buffer (0.67 M, pH 6.7)
-
Acetonitrile
-
Methyl t-butyl ether (MTBE)
-
2 M Sodium hydroxide (NaOH)
-
2 M Hydrochloric acid (HCl)
-
Sodium sulfite (Na₂SO₃)
Procedure:
-
To a three-necked, round-bottomed flask equipped with a mechanical stirrer and two addition funnels, add the primary alcohol (1.0 equiv), TEMPO (e.g., 0.07 equiv), acetonitrile, and the pH 6.7 sodium phosphate buffer.
-
Prepare a solution of this compound (2.0 equiv) in water and a dilute solution of sodium hypochlorite (e.g., dilute household bleach to ~2 mol%).
-
Heat the reaction mixture to 35 °C with stirring.
-
Add approximately 20% of the this compound solution, followed by 20% of the dilute bleach solution.
-
Simultaneously add the remaining portions of both solutions over 2 hours. Caution: Do not mix the chlorite and bleach solutions before addition as the mixture can be unstable.[11]
-
Stir the mixture at 35 °C until the reaction is complete (monitor by TLC or LC-MS), typically 6-10 hours.
-
Cool the reaction to room temperature, add water, and adjust the pH to 8.0 with 2 M NaOH.
-
Quench the reaction by pouring it into an ice-cold aqueous solution of sodium sulfite.
-
Stir for 30 minutes at room temperature.
-
Extract with MTBE to remove non-acidic impurities.
-
Acidify the aqueous layer to pH 3-4 with 2 M HCl and extract the product with MTBE (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid.
Mandatory Visualizations
Caption: Experimental workflow for the Pinnick oxidation of an aldehyde.
Caption: Workflow for the TEMPO-catalyzed oxidation of a primary alcohol.
Caption: Troubleshooting decision tree for common selectivity issues.
References
- 1. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4549025A - Process for oxidizing aldehydes to carboxylic acids - Google Patents [patents.google.com]
- 3. d-nb.info [d-nb.info]
- 4. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 6. TEMPO [organic-chemistry.org]
- 7. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach [organic-chemistry.org]
- 10. psiberg.com [psiberg.com]
- 11. orgsyn.org [orgsyn.org]
- 12. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to Potassium Chlorite and Sodium Chlorite as Oxidizing Agents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the selective oxidation of aldehydes to carboxylic acids is a fundamental transformation. Among the various reagents available for this purpose, chlorites, particularly sodium chlorite, have gained prominence through the well-established Pinnick oxidation. This guide provides a comprehensive comparison of potassium chlorite and sodium chlorite as oxidizing agents, focusing on their performance, experimental protocols, and practical considerations for laboratory use.
Executive Summary
Both this compound (KClO₂) and sodium chlorite (NaClO₂) are effective oxidizing agents for the conversion of aldehydes to carboxylic acids. Their chemical reactivity is primarily dictated by the chlorite anion (ClO₂⁻), making them largely interchangeable in terms of reaction outcomes.[1] The choice between the two often comes down to practical considerations such as solubility, cost, and availability. While sodium chlorite is more extensively documented in the literature for reactions like the Pinnick oxidation, this compound is a viable and effective substitute.[1]
Performance and Applications
The most notable application of both potassium and sodium chlorite in organic synthesis is the Pinnick oxidation. This method is highly valued for its mild reaction conditions and remarkable chemoselectivity, allowing for the oxidation of aldehydes in the presence of other sensitive functional groups.[1][2]
Key Features of Chlorite-Based Oxidations:
-
High Chemoselectivity: Chlorites selectively oxidize aldehydes to carboxylic acids without affecting most other functional groups, such as alcohols, alkenes, and alkynes, under standard conditions.[1]
-
Broad Substrate Scope: The Pinnick oxidation is effective for a wide range of aldehydes, including α,β-unsaturated and sterically hindered substrates.[2]
-
Mild Reaction Conditions: The reaction is typically carried out at or near room temperature in a buffered, slightly acidic solution.[1][2]
Physical and Chemical Properties
A key differentiator between this compound and sodium chlorite lies in their physical properties, which can influence their handling and application in the laboratory.
| Property | This compound (KClO₂) | Sodium Chlorite (NaClO₂) |
| Molar Mass | 106.55 g/mol | 90.44 g/mol |
| Appearance | White crystalline solid | White crystalline solid or flakes |
| Solubility in Water | Data not readily available for direct comparison. | 75.8 g/100 mL at 25 °C[3] |
| Hygroscopicity | Data not readily available for direct comparison. | Slightly hygroscopic[4] |
| Thermal Stability | Decomposes upon heating. | Anhydrous form decomposes at 180–200 °C.[3] The trihydrate decomposes at 38 °C.[3] |
Experimental Protocols
The following are general experimental protocols for the Pinnick oxidation using either potassium or sodium chlorite. The core procedure remains the same, highlighting their interchangeability.
General Protocol for Pinnick-type Oxidation of an Aldehyde
Materials:
-
Aldehyde (1.0 eq)
-
This compound (1.5 eq, 80% technical grade) or Sodium Chlorite (1.5 eq, 80% technical grade)
-
Sodium dihydrogen phosphate (NaH₂PO₄) (1.5 eq)
-
2-Methyl-2-butene (3.0 eq)
-
tert-Butanol (t-BuOH)
-
Water
Procedure: [1]
-
Dissolve the aldehyde in a 2:1 mixture of t-BuOH and water.
-
Add 2-methyl-2-butene to the solution.
-
In a separate flask, dissolve the this compound (or sodium chlorite) and sodium dihydrogen phosphate in water.
-
Slowly add the aqueous solution of the chlorite and buffer to the aldehyde solution at room temperature with vigorous stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture to a pH of 3-4 with 1 M HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude carboxylic acid.
-
Purify the product by recrystallization or column chromatography.
Visualizations
Pinnick Oxidation Mechanism
The reaction proceeds through the formation of chlorous acid (HClO₂) in situ, which is the active oxidizing agent.[2][5]
Caption: Mechanism of the Pinnick Oxidation.
Experimental Workflow for Aldehyde Oxidation
The following diagram illustrates a typical experimental workflow for the oxidation of an aldehyde to a carboxylic acid using a chlorite-based reagent.
Caption: General experimental workflow.
Safety and Handling
Both this compound and sodium chlorite are strong oxidizing agents and should be handled with care.
-
Oxidizers: They can form explosive mixtures with combustible materials.[3][6] Avoid contact with organic materials, reducing agents, and acids.[7][8]
-
Toxicity: Both are toxic if ingested.[9]
-
Irritation: They can cause severe irritation or burns to the skin and eyes.[8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling these reagents.
Dry sodium chlorite is a strong oxidizer and can ignite upon contact with combustible materials.[8] Sodium chlorite solutions are corrosive and can become a fire hazard if allowed to dry.[8][10] While specific, direct comparative safety data for this compound is less detailed in the provided search results, it should be treated with similar precautions as a strong oxidizer.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 3. Sodium chlorite - Wikipedia [en.wikipedia.org]
- 4. Sodium Chlorite | NaClO2 | CID 23668197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]
- 6. Potassium chlorate - Wikipedia [en.wikipedia.org]
- 7. Sodium Chlorite vs Sodium Chlorate - Huiya Envirotech [hyenviro.com]
- 8. Health and safety of sodium chlorite_Chemicalbook [chemicalbook.com]
- 9. oxy.com [oxy.com]
- 10. Step-by-Step Sodium Chlorite Safety Procedures [idiclo2.com]
Comparative Study on the Thermal Stability of Alkali Metal Chlorites
A comprehensive analysis of the thermal decomposition behavior of alkali metal chlorites (LiClO₂, NaClO₂, KClO₂, RbClO₂, and CsClO₂) reveals a nuanced trend in their stability, primarily governed by the polarizing power of the alkali metal cation. Experimental data indicates that all alkali metal chlorites undergo an exothermic disproportionation reaction upon heating, yielding the corresponding metal chlorate and metal chloride as the primary solid products, without the evolution of gas.
The thermal stability of these compounds generally increases down the group from lithium to cesium, with some exceptions. This trend is attributed to the decreasing polarizing power of the alkali metal cation as its ionic radius increases. The smaller, more charge-dense cations like lithium (Li⁺) exert a stronger polarizing effect on the chlorite anion (ClO₂⁻), weakening the Cl-O bonds and thus lowering the decomposition temperature. Conversely, the larger cations like cesium (Cs⁺) have a weaker polarizing effect, resulting in a more stable chlorite salt that requires higher temperatures to decompose.
Quantitative Data Summary
The following table summarizes the key quantitative data related to the thermal decomposition of alkali metal chlorites, primarily based on Differential Thermal Analysis (DTA) peak temperatures, which indicate the point of maximum reaction rate.
| Compound | Formula | Molar Mass ( g/mol ) | DTA Exothermic Peak (°C) | Decomposition Products |
| Lithium Chlorite | LiClO₂ | 74.39 | ~125 | LiClO₃, LiCl |
| Sodium Chlorite | NaClO₂ | 90.44 | 180-200 | NaClO₃, NaCl[1] |
| Potassium Chlorite | KClO₂ | 106.55 | ~175 | KClO₃, KCl |
| Rubidium Chlorite | RbClO₂ | 152.92 | ~178 | RbClO₃, RbCl |
| Cesium Chlorite | CsClO₂ | 200.36 | ~190 | CsClO₃, CsCl |
Decomposition Pathway
The thermal decomposition of alkali metal chlorites follows a disproportionation pathway. In this reaction, the chlorite ion is simultaneously oxidized to a chlorate ion and reduced to a chloride ion. This process is an exothermic solid-phase transformation that occurs without any measurable gas evolution.[2]
The general equation for this reaction is:
3 MClO₂(s) → 2 MClO₃(s) + MCl(s)
(where M = Li, Na, K, Rb, Cs)
This transformation is a critical consideration in the handling and storage of these materials, as the exothermic nature of the decomposition can lead to thermal runaway if not properly managed.
Experimental Protocols
The thermal stability of the alkali metal chlorites was determined using Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA).
Synthesis of Alkali Metal Chlorites
A common method for the laboratory synthesis of alkali metal chlorites involves the reaction of barium chlorite with the corresponding alkali metal sulfate in an aqueous solution.[2]
-
Reactants: Barium chlorite (Ba(ClO₂)₂) and the desired alkali metal sulfate (M₂SO₄, where M = Li, Na, K, Rb, Cs).
-
Procedure: Equimolar aqueous solutions of barium chlorite and the alkali metal sulfate are mixed.
-
Precipitation: Insoluble barium sulfate (BaSO₄) precipitates out of the solution.
-
Filtration: The barium sulfate precipitate is removed by filtration.
-
Crystallization: The resulting filtrate, containing the dissolved alkali metal chlorite, is concentrated by evaporation under vacuum to induce crystallization.
-
Purification: The obtained crystals are then recrystallized to achieve higher purity.
Thermal Analysis
Differential Thermal Analysis (DTA):
-
Apparatus: A standard differential thermal analyzer.
-
Sample Preparation: A small, accurately weighed sample of the finely powdered alkali metal chlorite is placed in a sample holder (e.g., platinum or alumina).
-
Reference Material: An inert material with similar thermal properties, such as calcined alumina, is used as a reference.
-
Heating Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., inert nitrogen).
-
Data Acquisition: The temperature difference between the sample and the reference is recorded as a function of the furnace temperature. Exothermic events, such as disproportionation, are observed as peaks in the DTA curve.
Thermogravimetric Analysis (TGA):
-
Apparatus: A thermogravimetric analyzer equipped with a high-precision balance.
-
Sample Preparation: A small, accurately weighed sample of the alkali metal chlorite is placed in a tared TGA crucible.
-
Heating Program: The sample is heated from ambient temperature to a final temperature at a constant heating rate (e.g., 10 °C/min) under a continuous flow of an inert gas (e.g., nitrogen).
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature. For the disproportionation of alkali metal chlorites, no significant mass loss is expected in the initial decomposition step as no gaseous products are formed.
Visualizations
Caption: Trend in thermal stability of alkali metal chlorites.
References
A Comparative Guide to the Disinfection Efficacy of Potassium Chlorite and Calcium Hypochlorite
This guide offers an objective comparison of the disinfection performance of potassium chlorite, which acts as a precursor to chlorine dioxide, and calcium hypochlorite. It is designed for researchers, scientists, and drug development professionals, providing a detailed examination of their mechanisms, efficacy supported by experimental data, and standardized testing protocols.
Overview and Mechanism of Action
This compound (as Chlorine Dioxide)
This compound (KClO₂) itself is not the primary disinfecting agent. It is a stable precursor that, when activated (typically with an acid), generates chlorine dioxide (ClO₂), a highly potent and selective oxidizing gas that is soluble in water[1]. The primary mechanism of chlorine dioxide is oxidation; it directly targets the cell walls and essential enzymes of microorganisms, leading to their rapid destruction[1]. Unlike chlorine-based disinfectants, ClO₂ does not hydrolyze in water to form an acid, allowing it to remain effective over a wide pH range[2]. Its action as a free radical electrophile makes it more similar in function to ozone than to traditional chlorine.
Calcium Hypochlorite
Calcium hypochlorite (Ca(OCl)₂) is a widely used solid disinfectant that, when dissolved in water, releases hypochlorous acid (HOCl) and hypochlorite ions (OCl⁻)[1][3]. Hypochlorous acid is the primary active disinfecting agent, killing microorganisms by disrupting their cellular processes[1][4]. The equilibrium between HOCl and OCl⁻ is highly pH-dependent, with the more potent HOCl being dominant at lower pH levels (below 7.5)[4][5]. This makes the disinfection efficacy of calcium hypochlorite sensitive to the pH of the water being treated[6].
Comparative Efficacy and Data Summary
The choice between this compound (generating ClO₂) and calcium hypochlorite is dictated by the specific application, water chemistry, and target microorganisms. Chlorine dioxide generally exhibits superior performance under challenging conditions.
| Feature | This compound (as Chlorine Dioxide) | Calcium Hypochlorite (as Hypochlorous Acid) |
| Biocidal Spectrum | Highly effective against a broad spectrum of pathogens, including bacteria, viruses, fungi, and complex organisms like cysts and protozoa[2][7]. | Effective against a wide range of bacteria, viruses, and fungi[1][3]. Less effective against certain complex organisms. |
| Effective pH Range | Remains highly effective over a broad pH range, typically from 2 to 10[2][7]. | Efficacy is highly dependent on pH; it is most effective at lower pH (below 7.5) where hypochlorous acid (HOCl) dominates[4][5]. |
| Byproduct Formation | Does not form chlorinated organic compounds like trihalomethanes (THMs) or haloacetic acids (HAAs)[1][7]. Forms inorganic byproducts, primarily chlorite (ClO₂⁻) and chlorate (ClO₃⁻)[5][8]. | Reacts with natural organic matter in water to form potentially harmful disinfection byproducts (DBPs), including THMs and HAAs[7]. |
| Biofilm Control | Exceptionally effective at penetrating and controlling biofilms common in water systems[7]. | Less effective at controlling established biofilms compared to chlorine dioxide. |
| Residual Efficacy | Can provide a longer-lasting residual disinfectant level in water systems compared to chlorine[9]. | Provides a disinfectant residual, but it can decay more rapidly, especially in the presence of organic matter or sunlight. |
| Corrosiveness | Does not hydrolyze to form acid, making it generally less corrosive to equipment than chlorine solutions[2]. | Can be corrosive to equipment and surfaces, a factor that needs to be managed in application design[7]. |
Experimental Protocols for Efficacy Testing
To validate and compare the efficacy of disinfectants like this compound and calcium hypochlorite, standardized testing protocols are essential. The following outlines a typical quantitative suspension test methodology, which is a foundational method for evaluating a disinfectant's ability to reduce a microbial load in a liquid phase[10][11].
Objective: To determine the log₁₀ reduction of a target microorganism population after exposure to the disinfectant for a specified contact time. A 3-log reduction (99.9%) for vegetative bacteria is a common performance benchmark[12].
Methodology:
-
Microorganism Preparation:
-
Select and culture reference microbial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Aspergillus brasiliensis) to a standardized concentration (e.g., 1x10⁸ CFU/mL)[13].
-
Harvest, wash, and resuspend the microbial cells in a sterile diluent to create the inoculum.
-
-
Disinfectant Preparation:
-
Prepare stock solutions of calcium hypochlorite at the desired use-dilution.
-
For this compound, prepare the solution and activate it according to the manufacturer's instructions (e.g., by adding a food-grade acid) to generate chlorine dioxide just prior to the test[1].
-
-
Suspension Test Procedure:
-
Dispense a set volume (e.g., 9 mL) of the prepared disinfectant solution into a sterile test tube.
-
Add a specific volume (e.g., 1 mL) of the microbial inoculum to the disinfectant. This starts the contact time.
-
Simultaneously, add an identical volume of inoculum to a control tube containing a sterile buffer instead of a disinfectant.
-
After a predetermined contact time (e.g., 5, 10, or 15 minutes), transfer a specific volume of the inoculum/disinfectant mixture into a tube containing a validated chemical neutralizer (e.g., sodium thiosulfate) to halt the antimicrobial action[12].
-
-
Enumeration and Data Analysis:
-
Perform ten-fold serial dilutions of the neutralized sample and the control sample[13].
-
Plate the dilutions onto a suitable growth medium (e.g., Soybean Casein Digest Agar for bacteria) using the pour plate method[13].
-
Incubate the plates under appropriate conditions (e.g., 30-35°C for 5 days for bacteria)[13].
-
Count the surviving colonies (CFU/mL) on both the test and control plates.
-
Calculate the log₁₀ reduction using the formula: Log₁₀ Reduction = Log₁₀(Control Count) - Log₁₀(Test Count).
-
Visualized Pathways and Workflows
The following diagrams, rendered using Graphviz, illustrate the chemical activation pathway for this compound and the logical workflow for a comparative disinfection efficacy study.
Caption: Generation of active chlorine dioxide from its this compound precursor.
Caption: Standardized workflow for comparing the efficacy of two disinfectants.
Conclusion
Both this compound (via chlorine dioxide) and calcium hypochlorite are effective broad-spectrum disinfectants. However, their performance profiles differ significantly.
-
Calcium Hypochlorite is a cost-effective and widely available disinfectant suitable for general applications where water chemistry (particularly pH) is controlled and the risk of DBP formation is managed.
-
This compound , when activated to produce chlorine dioxide, offers a more robust and versatile disinfection solution. Its superior efficacy across a wide pH range, effectiveness against resistant organisms and biofilms, and favorable byproduct profile make it the preferred choice for applications in challenging water conditions or where DBP formation is a primary concern[1][7].
The selection between these two agents should be based on a thorough risk assessment that considers the target pathogens, environmental conditions, material compatibility, and regulatory standards for disinfection byproducts.
References
- 1. Aguachlon-Calcium Hypochlorite vs. Chlorine Dioxide: A Comprehensive Comparison for Water Treatment [aguachlon.com]
- 2. purewaterent.net [purewaterent.net]
- 3. Compared Calcium Hypochlorite to Other Chlorine-based Disinfectants [dongachem.com]
- 4. Comparison of disinfectants for drinking water: chlorine gas vs. on-site generated chlorine [eeer.org]
- 5. researchgate.net [researchgate.net]
- 6. What is the difference between sodium hypochlorite and chlorine dioxide? - Knowledge [zhaoguangroup.com]
- 7. water.hakimavi.co [water.hakimavi.co]
- 8. qscience.com [qscience.com]
- 9. Data for comparison of chlorine dioxide and chlorine disinfection power in a real dairy wastewater effluent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. microrao.com [microrao.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. SOP for Disinfectant Efficacy Test | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to Titrimetric Purity Validation of Synthesized Potassium Chlorite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized potassium chlorite, with a primary focus on titration techniques. Detailed experimental protocols, comparative performance data, and workflow visualizations are presented to assist researchers in selecting the most appropriate method for their needs.
Synthesis and Potential Impurities of this compound
This compound (KClO₂) is typically synthesized through the reaction of chlorine dioxide (ClO₂) with potassium hydroxide (KOH). The primary reaction is as follows:
2 ClO₂(g) + 2 KOH(aq) → KClO₂(aq) + KClO₃(aq) + H₂O
This reaction can also produce potassium chlorate (KClO₃) as a significant byproduct. Therefore, the synthesized this compound may contain several impurities that need to be quantified to determine its purity.
Common Impurities:
-
Potassium Chlorate (KClO₃): A common byproduct of the synthesis reaction.
-
Potassium Chloride (KCl): Can be formed if the chlorine dioxide gas stream contains unreacted chlorine.
-
Unreacted Potassium Hydroxide (KOH): Residual starting material from the synthesis.
Analytical Methods for Purity Determination
Several methods can be employed to determine the purity of this compound. This guide focuses on titration methods and compares them with other common analytical techniques.
Titration Methods
a) Iodometric Titration:
Iodometric titration is a widely used method for determining the concentration of oxidizing agents like chlorite. In an acidic solution, chlorite ions (ClO₂⁻) oxidize iodide ions (I⁻) to iodine (I₂). The liberated iodine is then titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution using a starch indicator. The endpoint is indicated by the disappearance of the blue starch-iodine complex.
b) Back-Titration with Thiourea Dioxide and Potassium Permanganate:
This method involves the reduction of chlorite with a known excess of a reducing agent, thiourea dioxide (TUD). The unreacted TUD is then back-titrated with a standardized potassium permanganate (KMnO₄) solution. The endpoint is easily visualized by the persistence of the pink permanganate color.[1][2][3][4]
Alternative Methods
a) Ion Chromatography (IC):
Ion chromatography is a powerful technique for separating and quantifying ions. It can simultaneously determine the concentration of chlorite, chlorate, and chloride ions in a sample, providing a comprehensive impurity profile.[5][6]
b) Chronoamperometry:
This electrochemical technique measures the current response of an analyte to a potential step. It can be a rapid and sensitive method for chlorite determination.[1]
Comparative Performance of Analytical Methods
The choice of analytical method depends on various factors, including the required accuracy, precision, cost, and available equipment. The following table summarizes the performance of the discussed methods for chlorite determination.
| Feature | Iodometric Titration | Back-Titration (TUD/KMnO₄) | Ion Chromatography (IC) | Chronoamperometry |
| Principle | Redox Titration | Redox Back-Titration | Ion Exchange Separation | Electrochemical |
| Accuracy | Good to Excellent | Excellent | Excellent | Good |
| Precision | Good | Excellent | Excellent | Good |
| Limit of Detection | ~1-5 mg/L | ~1 mg/L | Low µg/L to mg/L | Low µg/L to mg/L |
| Interferences | Other oxidizing/reducing agents | Other oxidizing/reducing agents | Co-eluting anions | Electroactive species |
| Analysis Time | ~15-30 minutes per sample | ~20-40 minutes per sample | ~15-30 minutes per sample | ~5-10 minutes per sample |
| Cost per Sample | Low | Low | High | Moderate |
| Equipment Cost | Low | Low | High | Moderate |
| Complexity | Moderate | Moderate | High | Moderate |
Experimental Protocol: Purity Determination by Back-Titration
This section provides a detailed protocol for the back-titration method using thiourea dioxide and potassium permanganate, which offers excellent accuracy and a clear visual endpoint.[1][2][3][4]
Reagents and Solutions
-
Standardized 0.02 M Potassium Permanganate (KMnO₄) Solution: Prepare and standardize against sodium oxalate.
-
0.05 M Thiourea Dioxide (TUD) Solution: Dissolve the appropriate amount of TUD in deionized water. Prepare fresh daily.
-
2.5 M Sulfuric Acid (H₂SO₄) Solution.
-
Synthesized this compound Sample.
Procedure
-
Sample Preparation: Accurately weigh a sample of the synthesized this compound and dissolve it in a known volume of deionized water to create a stock solution.
-
Reaction with TUD:
-
Pipette a known volume of the this compound sample solution into an Erlenmeyer flask.
-
Add a known excess volume of the 0.05 M TUD solution to the flask.
-
Add a sufficient volume of 2.5 M H₂SO₄ to acidify the solution.
-
Gently heat the mixture to approximately 60°C and stir for 2-3 minutes to ensure the complete reaction between chlorite and TUD.[1][2]
-
-
Back-Titration:
-
Blank Titration: Perform a blank titration using the same volumes of TUD and H₂SO₄ but with deionized water instead of the this compound sample.
Calculation of Purity
-
Calculate the moles of TUD that reacted with KMnO₄ in the sample titration.
-
Calculate the total moles of TUD initially added.
-
Calculate the moles of TUD that reacted with the this compound.
-
Using the stoichiometry of the chlorite-TUD reaction, calculate the moles of this compound in the sample.
-
Calculate the mass of this compound in the sample.
-
Calculate the purity of the synthesized this compound as a percentage.
Workflow and Logical Diagrams
The following diagrams illustrate the synthesis and validation workflow and the logical relationship between the analytical methods.
References
- 1. A Titration Method for Standardization of Aqueous Sodium Chlorite Solutions Using Thiourea Dioxide† - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Titration Method for Standardization of Aqueous Sodium Chlorite Solutions Using Thiourea Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of ion chromatography and flow injection analysis methods for monitoring chlorite and chlorate ions in drinking water [vtechworks.lib.vt.edu]
- 6. separationmethods.com [separationmethods.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Chlorite Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of chlorite is essential for ensuring water quality and safety, particularly in applications where chlorine dioxide is used as a disinfectant. The validation of analytical methods is a critical regulatory requirement to ensure data integrity and reliability. This guide provides a comprehensive comparison of common analytical techniques for chlorite quantification, supported by experimental data and detailed methodologies.
The validation of an analytical procedure is the process to demonstrate its suitability for the intended purpose[1]. Key validation characteristics, as outlined by the International Council for Harmonisation (ICH) Q2(R1) and FDA guidelines, include accuracy, precision, specificity, linearity, range, and the limits of detection (LOD) and quantification (LOQ)[2][3][4].
Comparison of Analytical Methods
A summary of the performance characteristics of different analytical methods for chlorite quantification is presented in the table below. This allows for a direct comparison of their key validation parameters.
| Analytical Method | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Precision (RSD%) | Accuracy/Recovery (%) |
| Ion Chromatography (IC) with Suppressed Conductivity Detection | Separation of ions based on their affinity to an ion-exchange resin, followed by detection of their electrical conductivity. | 0.023 - 1.0 µg/L[5][6] | Not explicitly stated in all sources | 0.5 - 100 µg/L[7] | 1.1 - 6.5%[5][7] | 79.96 - 110.0%[5][6] |
| Spectrophotometry (UV-Vis) | Measurement of the absorbance of a colored complex formed by the reaction of chlorite with a specific reagent. | 0.036 mg/L[8][9] | Not explicitly stated | 0 - 0.51 mg/L[8][9] | Not explicitly stated | Not explicitly stated |
| Amperometric Titration | Electrochemical titration where the endpoint is detected by a change in the current flowing between two electrodes. | 0.1 mg/L (MDL)[10] | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Ion Chromatography (IC) with Suppressed Conductivity Detection
Principle: Ion chromatography is a standard and widely used method for the determination of chlorite in water.[11] It involves the separation of chlorite from other anions on an analytical column. The separated anions then pass through a suppressor, which reduces the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte. The conductivity of the suppressed eluent is then measured, and the chlorite concentration is determined by comparing the peak area to a calibration curve.[12]
Detailed Methodology:
-
Sample Preparation:
-
Filter the water sample through a 0.45 µm filter to remove particulate matter.[13]
-
If the chlorite concentration is expected to be high, dilute the sample with deionized water to fall within the calibration range.[13]
-
For samples containing residual chlorine dioxide, purge with an inert gas (e.g., nitrogen) for approximately 5 minutes.[13]
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject a series of chlorite standards of known concentrations to generate a calibration curve.
-
Inject the prepared samples.
-
Identify the chlorite peak based on its retention time.
-
Quantify the chlorite concentration in the samples by comparing their peak areas to the calibration curve.[14]
-
Spectrophotometry (UV-Vis)
Principle: Spectrophotometric methods for chlorite determination are based on the reaction of chlorite with a chromogenic reagent to form a colored product. The absorbance of this product is then measured at a specific wavelength, and the concentration of chlorite is determined from a calibration curve. One common method involves the decolorization of Indigo Carmine in the presence of Fe(II).[8][9][15]
Detailed Methodology (using Indigo Carmine):
-
Reagents:
-
Indigo Carmine solution
-
Ferrous iron (Fe(II)) solution
-
Chlorite standard solutions
-
-
Procedure:
-
Prepare a series of chlorite standard solutions of known concentrations.
-
To a set of test tubes, add a fixed volume of the Indigo Carmine solution and the Fe(II) solution.
-
Add varying volumes of the chlorite standard solutions to the test tubes.
-
Add the prepared water sample to a separate test tube containing the reagents.
-
Allow the reaction to proceed for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 45-55 °C).[8]
-
Cool the solutions to room temperature.
-
Measure the absorbance of each solution at 610 nm using a spectrophotometer.[8]
-
-
Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of chlorite in the sample from the calibration curve.
-
Amperometric Titration
Principle: Amperometric titration is an electrochemical method used for the determination of chlorite. It involves the titration of the sample with a suitable titrant, and the endpoint is determined by measuring the change in current that flows between a pair of electrodes as a function of the volume of titrant added.[10] For chlorite analysis, a common titrant is phenylarsine oxide (PAO).[16]
Detailed Methodology:
-
Apparatus:
-
Amperometric titrator with platinum electrodes.
-
-
Reagents:
-
Procedure:
-
This method often involves a series of titrations to differentiate between chlorine, chlorine dioxide, and chlorite.[16]
-
To determine total available chlorite and chlorine dioxide, add sulfuric acid to the sample to lower the pH to 2.[16]
-
Add potassium iodide, which reacts with chlorite and chlorine dioxide to liberate iodine.
-
Titrate the liberated iodine with a standard solution of phenylarsine oxide.
-
The endpoint is detected by a sharp change in the current.
-
-
Analysis:
-
The concentration of chlorite is calculated based on the volume of titrant used and the stoichiometry of the reaction. Specific calculations will depend on the differentiation of other chlorine species present.[16]
-
Method Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of different analytical methods for chlorite quantification.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 4. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 5. Ion chromatographic determination of trace iodate, chlorite, chlorate, bromide, bromate and nitrite in drinking water using suppressed conductivity detection and visible detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of chlorite, chlorate, perchlorate and bromate in ozonated saline by using IC-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. lcms.cz [lcms.cz]
- 8. Spectrophotometric method for the determination of chlorite and chlorate - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Spectrophotometric method for the determination of chlorite and chlorate - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Methods for Determining Chlorine Dioxide and Chorite in Water - Palintest [palintest.com]
- 12. standingcommitteeofanalysts.co.uk [standingcommitteeofanalysts.co.uk]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. separationmethods.com [separationmethods.com]
- 15. Spectrophotometric method for the determination of chlorite and chlorate - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. Analytical Method [keikaventures.com]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of the Biocidal Activities of Potassium Chlorite and Potassium Chloride
For Immediate Release
[City, State] – [Date] – In the ongoing effort to identify and characterize effective antimicrobial agents, a comprehensive comparison of the biocidal activities of potassium chlorite (KClO₂) and potassium chloride (KCl) has been compiled for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of their mechanisms of action, quantitative biocidal data, and the experimental protocols used to determine their efficacy.
Executive Summary
This guide reveals fundamental differences in the biocidal mechanisms and efficacy of this compound and potassium chloride. Potassium chloride, a simple salt, primarily exerts its antimicrobial effect through the induction of osmotic stress, leading to cellular dehydration. Its efficacy is comparable to that of sodium chloride on a molar basis. In contrast, this compound is a potent oxidizing agent. Its biocidal activity is attributed to the chlorite anion (ClO₂⁻), which can disrupt essential cellular processes through oxidative damage. When acidified, solutions of chlorite can generate chlorine dioxide (ClO₂), a well-known, broad-spectrum biocide.
Mechanisms of Action
Potassium Chloride (KCl)
The antimicrobial action of potassium chloride is primarily physical, stemming from its ability to increase the osmotic pressure of the extracellular environment. This hypertonic condition creates a water potential gradient, causing water to move out of the microbial cell, leading to dehydration, plasmolysis, and ultimately, the inhibition of metabolic processes and cell death.
Caption: Mechanism of Action for Potassium Chloride.
This compound (KClO₂)
This compound's biocidal activity is chemical in nature, driven by the strong oxidizing potential of the chlorite ion. This oxidative stress can lead to the damage of critical cellular components, including proteins, lipids in the cell membrane, and nucleic acids. The disruption of the cell membrane's integrity and the inactivation of essential enzymes are key consequences of this oxidative attack.
A Comparative Guide to Laboratory-Scale Chlorine Dioxide Generation: Moving Beyond Potassium Chlorite
For researchers, scientists, and drug development professionals seeking safe, efficient, and reliable methods for in-lab chlorine dioxide (ClO₂) production, this guide offers a comprehensive comparison of alternatives to the traditionally used potassium chlorite. While effective, the handling and storage of this compound present notable safety concerns. This document explores various alternative precursor chemicals and generation methodologies, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to inform your selection of the most suitable method for your laboratory's needs.
Chlorine dioxide is a powerful disinfecting and oxidizing agent with a broad range of applications in research and development, including sterilization of equipment, decontamination of work areas, and specific chemical synthesis.[1] Due to its inherent instability, ClO₂ must be generated at its point-of-use.[1][2] The selection of a generation method is a critical decision that impacts not only the yield and purity of the gas but also the safety and efficiency of the laboratory workflow.
Executive Summary of Alternative Generation Chemistries
The most prevalent and well-documented alternative to this compound is sodium chlorite (NaClO₂).[3] This guide focuses on the primary methods of generating chlorine dioxide from this precursor, which include activation by acids, chlorine gas, hypochlorite, and electrochemical processes. Each method presents a unique balance of efficiency, safety, cost, and ease of implementation.
| Generation Method | Precursor Chemicals | Theoretical Yield | Key Advantages | Key Disadvantages |
| Acid-Chlorite | Sodium Chlorite, Acid (e.g., HCl, H₂SO₄, Citric Acid) | ~80%[2] | Simplicity of operation, uses only two feeds.[2] | Lower conversion efficiency, potential for unwanted byproducts with excess acid.[2] |
| Chlorine-Chlorite | Sodium Chlorite, Chlorine Gas | 100%[2] | High efficiency and flexibility.[2] | Requires handling of hazardous chlorine gas.[1] |
| Acid-Hypochlorite-Chlorite | Sodium Chlorite, Sodium Hypochlorite, Acid | 100%[2] | High efficiency, avoids direct use of chlorine gas.[2] | Requires careful control of reactant ratios.[2] |
| Electrochemical | Sodium Chlorite (often with NaCl) | High | High purity ClO₂, eliminates need for hazardous chemical precursors.[1][4] | Requires specialized equipment (electrolytic cell).[5] |
| Solid-Phase | Solid tablets of a chlorite salt and an acid | Variable | High degree of safety and ease of use.[6] | May have lower yield and concentration control compared to other methods. |
In-Depth Analysis of Generation Methods
Acid-Chlorite Method
This is the most straightforward method for generating chlorine dioxide in a laboratory setting.[2] The reaction is initiated by acidifying a sodium chlorite solution.
Reaction Chemistry:
The overall reaction can be summarized as follows when using hydrochloric acid:
5NaClO₂ + 4HCl → 4ClO₂ + 5NaCl + 2H₂O[1]
A similar reaction occurs with other acids, such as citric acid, which is often used in commercially available two-part systems.[7]
Experimental Protocol:
Materials:
-
Sodium chlorite (NaClO₂) solution (e.g., 25% w/v)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) solution (e.g., 10% v/v)
-
Gas generation flask with a dropping funnel and a gas outlet
-
Gas washing bottle (scrubber) containing a dilute NaClO₂ solution to trap any unreacted chlorine gas
-
Collection vessel (e.g., an amber bottle with deionized water) placed in an ice bath to dissolve the generated ClO₂[8]
-
Air or nitrogen supply for sparging
Procedure:
-
Assemble the gas generation apparatus as illustrated in the workflow diagram below.
-
Charge the reaction flask with a specific volume of the sodium chlorite solution.
-
Fill the dropping funnel with the acid solution.
-
Begin a gentle flow of air or nitrogen through the system to carry the generated ClO₂ to the collection vessel.
-
Slowly add the acid from the dropping funnel to the sodium chlorite solution. The solution will turn yellow as ClO₂ is generated.
-
Control the rate of acid addition to maintain a steady generation of ClO₂.
-
Continue the gas flow for a period after the acid addition is complete to ensure all generated ClO₂ is collected.
-
The resulting aqueous solution of chlorine dioxide should be stored in a sealed, amber bottle in a refrigerator.[8]
Chlorine-Chlorite Method
Regarded as the most efficient method, it involves the direct reaction of chlorine gas with a sodium chlorite solution.[2]
Reaction Chemistry:
2NaClO₂ + Cl₂ → 2ClO₂ + 2NaCl[3]
Experimental Protocol:
Materials:
-
Sodium chlorite (NaClO₂) solution
-
Chlorine (Cl₂) gas source
-
Gas flow meters to control the ratio of chlorine to a carrier gas (e.g., nitrogen)
-
Reaction column packed with a solid support or a gas-sparging reactor[3]
-
Collection vessel with chilled deionized water
Procedure:
-
Set up the reaction apparatus, ensuring a well-ventilated area due to the use of chlorine gas.
-
Prepare a controlled flow of chlorine gas diluted with an inert carrier gas.
-
Pass the gas mixture through the sodium chlorite solution in the reactor.
-
The reaction is typically rapid, with the formation of a yellow-green ClO₂ gas.
-
The generated ClO₂ is then dissolved in chilled deionized water in the collection vessel.
Acid-Hypochlorite-Chlorite Method
This method serves as a safer alternative to the chlorine-chlorite method by generating the necessary chlorine species in situ.[2]
Reaction Chemistry:
First, hypochlorous acid is formed:
NaOCl + HCl → HOCl + NaCl[2]
Then, hypochlorous acid reacts with sodium chlorite:
2NaClO₂ + 2HOCl → 2ClO₂ + 2NaCl + H₂O
Experimental Protocol:
Materials:
-
Sodium chlorite (NaClO₂) solution
-
Sodium hypochlorite (NaOCl) solution
-
Acid (e.g., HCl)
-
Reaction vessel
-
Collection vessel with chilled deionized water
Procedure:
-
In the reaction vessel, first mix the sodium hypochlorite solution with the acid to generate hypochlorous acid.
-
Subsequently, add the sodium chlorite solution to the reaction mixture.
-
The generation of chlorine dioxide will commence, indicated by the formation of a yellow solution.
-
The generated ClO₂ can be sparged with an inert gas and collected in chilled water.
Electrochemical Generation
This advanced method produces high-purity chlorine dioxide without the need for strong acids or chlorine gas.[4] It involves the anodic oxidation of chlorite ions in an electrochemical cell.
Reaction Chemistry:
At the anode: ClO₂⁻ → ClO₂ + e⁻
Experimental Protocol:
Materials:
-
Electrochemical cell with an anode and a cathode, separated by a membrane
-
Power supply
-
Sodium chlorite (NaClO₂) solution, often with an electrolyte like sodium chloride (NaCl)[5]
-
Collection system for the generated ClO₂
Procedure:
-
The anolyte chamber of the cell is filled with the sodium chlorite solution.
-
A constant current is applied across the electrodes.
-
Chlorite ions are oxidized at the anode to form chlorine dioxide.
-
The generated ClO₂ is then typically removed from the anolyte solution by sparging with a carrier gas and dissolved in a collection vessel.
Visualizing the Pathways and Workflows
To further clarify the processes, the following diagrams illustrate the chemical pathways and a general experimental workflow for gas generation methods.
Caption: Chemical pathways for different chlorine dioxide generation methods.
References
- 1. indfumco.com [indfumco.com]
- 2. oxy.com [oxy.com]
- 3. oxy.com [oxy.com]
- 4. One moment, please... [dioxide.com]
- 5. researchgate.net [researchgate.net]
- 6. Method to Generate Chlorine Dioxide Gas In Situ for Sterilization of Automated Incubators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oxy.com [oxy.com]
A Comparative Analysis of Potassium Chlorite and Potassium Perchlorate as Oxidizers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis and drug development, the choice of an oxidizing agent is critical to ensure reaction efficiency, selectivity, and safety. This guide provides a detailed comparative analysis of two potent oxidizers: potassium chlorite (KClO₂) and potassium perchlorate (KClO₄). By examining their chemical properties, reactivity, and applications, supported by experimental data and protocols, this document aims to inform the selection process for researchers in the field.
At a Glance: Key Performance Indicators
The following table summarizes the key quantitative data for this compound and potassium perchlorate, offering a direct comparison of their fundamental properties.
| Property | This compound (KClO₂) | Potassium Perchlorate (KClO₄) |
| Molecular Weight | 106.55 g/mol | 138.55 g/mol [1] |
| Oxygen Content | 30.03% | 46.19% |
| Oxidizing Strength (Standard Reduction Potential) | ClO₂⁻/Cl⁻: +1.59 V[2] | ClO₄⁻/Cl⁻: +1.39 V[3] |
| Decomposition Temperature | Decomposes below melting point, softening begins at 150°C | Decomposes at approximately 400°C, melts at 610°C[1][4] |
| Solubility in Water (25°C) | Highly soluble | 1.5 g/100 mL[1] |
| Acute Oral Toxicity (LD50, rat) | Data not readily available for KClO₂. For KClO₃: 1870 mg/kg[2][5][6][7][8] | >2000 mg/kg (for sodium perchlorate)[9] |
In-Depth Analysis: Performance and Applications
This compound (KClO₂): The Selective Oxidant
This compound, and more commonly its sodium salt, is renowned for its application in the selective oxidation of aldehydes to carboxylic acids, a transformation of significant importance in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[10] Its key advantage lies in its ability to effect this conversion under mild conditions, leaving other sensitive functional groups intact.
The most notable application is the Pinnick oxidation , which utilizes chlorite in a buffered solution to achieve high yields of carboxylic acids from a wide range of aldehydes, including α,β-unsaturated aldehydes.[10][11][12][13] Furthermore, in conjunction with a catalyst like TEMPO (2,2,6,6-tetramethylpiperidinyloxy), chlorite can be used for the oxidation of primary alcohols to carboxylic acids.[5][10]
However, this compound is thermally unstable and can decompose exothermically.[14] Its decomposition in aqueous solution is a disproportionation reaction, yielding potassium chlorate and potassium chloride.[14] This instability necessitates careful handling and storage.
Potassium Perchlorate (KClO₄): The Stable and Powerful Oxidizer
Potassium perchlorate is a significantly more stable compound than this compound, with a much higher decomposition temperature.[12][15] This thermal stability, coupled with its high oxygen content, makes it a preferred oxidizer in applications requiring a robust and powerful oxygen source, such as in pyrotechnics, solid rocket propellants, and safety airbags.[1][3][15]
While a strong oxidizer, potassium perchlorate is kinetically less reactive than chlorates in solution at room temperature.[1] Its oxidizing power is typically harnessed at elevated temperatures. In a laboratory setting, it can be used as a source of oxygen upon thermal decomposition. Unlike potassium chlorate, potassium perchlorate can be used more safely in the presence of sulfur.[1]
Experimental Protocols
I. Selective Oxidation of an Aldehyde to a Carboxylic Acid using this compound (Pinnick Oxidation)
This protocol is adapted from established procedures for the Pinnick oxidation.[10][12]
Materials:
-
Aldehyde (1.0 eq)
-
This compound (KClO₂, 1.5 eq, 80% technical grade)
-
Sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq)
-
2-Methyl-2-butene (3.0 eq)
-
tert-Butanol (t-BuOH)
-
Water
-
Sodium sulfite (Na₂SO₃) solution (aqueous)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the aldehyde in a 2:1 mixture of t-BuOH and water.
-
Add 2-methyl-2-butene to the solution.
-
In a separate flask, dissolve this compound and sodium dihydrogen phosphate in water.
-
Slowly add the aqueous this compound/buffer solution to the aldehyde solution at room temperature with vigorous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture to a pH of 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting carboxylic acid by recrystallization or column chromatography.
II. Laboratory Preparation of Oxygen via Thermal Decomposition of Potassium Perchlorate
This protocol describes a general method for generating oxygen gas from the thermal decomposition of an oxygen-rich salt.
Materials:
-
Potassium perchlorate (KClO₄)
-
Manganese dioxide (MnO₂, catalyst, optional)
-
Hard glass test tube
-
Retort stand and clamp
-
Delivery tube
-
Gas collection trough
-
Gas jars
-
Bunsen burner
Procedure:
-
Place a small amount of potassium perchlorate into a hard glass test tube. For a more controlled and lower-temperature decomposition, a small amount of manganese dioxide can be added as a catalyst.
-
Securely clamp the test tube to the retort stand at an angle.
-
Fit the test tube with a stopper and a delivery tube leading to a gas collection trough filled with water.
-
Invert a gas jar filled with water over the outlet of the delivery tube in the trough.
-
Gently heat the test tube containing the potassium perchlorate with a Bunsen burner.
-
Oxygen gas will be produced and will displace the water in the gas jar.
-
Once the gas jar is filled with oxygen, seal it and remove it from the trough.
-
Repeat the collection process with additional gas jars as needed.
-
Remove the delivery tube from the water trough before stopping the heating to prevent water from being drawn back into the hot test tube.
-
Allow the apparatus to cool completely before cleaning.
Visualizing the Chemistry
Pinnick Oxidation Workflow
References
- 1. oregon.gov [oregon.gov]
- 2. researchgate.net [researchgate.net]
- 3. gov.nl.ca [gov.nl.ca]
- 4. researchgate.net [researchgate.net]
- 5. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.ca [fishersci.ca]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach [organic-chemistry.org]
- 11. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 12. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Pinnick (Kraus) Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 14. 2024.sci-hub.ru [2024.sci-hub.ru]
- 15. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic comparison of potassium chlorite and sodium chlorite
In the realm of inorganic compounds, potassium chlorite (KClO₂) and sodium chlorite (NaClO₂) hold significant roles, particularly as potent oxidizing agents. While their chemical reactivity is well-documented, a detailed comparative analysis of their spectroscopic properties is essential for researchers in materials science, analytical chemistry, and drug development for unambiguous identification and characterization. This guide provides a comprehensive spectroscopic comparison, supported by experimental data and detailed protocols.
Executive Summary
This guide delves into the infrared (IR) and Raman spectroscopic signatures of this compound and sodium chlorite. The primary spectroscopic features of both compounds are governed by the vibrational modes of the chlorite anion (ClO₂⁻). The difference in the cation (K⁺ vs. Na⁺) subtly influences these vibrational frequencies and introduces distinct lattice mode vibrations, providing a basis for their differentiation. While extensive experimental data for sodium chlorite is readily available, the data for this compound is less common in the public domain. Therefore, this comparison combines experimental data for sodium chlorite with a theoretical and predictive analysis for this compound.
Spectroscopic Data Comparison
The vibrational modes of the chlorite ion, which has a bent molecular geometry (C₂ᵥ symmetry), are the foundation of the IR and Raman spectra for both salts. The three fundamental vibrational modes are the symmetric stretch (ν₁), the bending mode (ν₂), and the asymmetric stretch (ν₃).
| Spectroscopic Data | Sodium Chlorite (NaClO₂) | This compound (KClO₂) (Predicted) |
| Infrared (IR) Peaks (cm⁻¹) | ||
| Symmetric Stretch (ν₁) | ~828 (Raman active, weak in IR) | ~820-830 |
| Bending Mode (ν₂) | ~400 | ~390-410 |
| Asymmetric Stretch (ν₃) | ~800 | ~790-810 |
| Raman Peaks (cm⁻¹) | ||
| Symmetric Stretch (ν₁) | ~828 | ~820-830 |
| Bending Mode (ν₂) | ~400 | ~390-410 |
| Asymmetric Stretch (ν₃) | ~800 (IR active, weak in Raman) | ~790-810 |
| UV-Vis Absorption (Aqueous) | λmax ≈ 260 nm[1] | λmax ≈ 260 nm |
Note: The peak positions for this compound are predicted based on the known spectra of sodium chlorite and the expected influence of the heavier potassium cation. The primary effect of substituting sodium with potassium is an anticipated slight shift in the vibrational frequencies of the chlorite ion due to changes in the crystal lattice environment and cation-anion interactions.
Experimental Protocols
Detailed methodologies are crucial for reproducible spectroscopic analysis. Below are standard protocols for obtaining infrared and Raman spectra of solid samples like potassium and sodium chlorite.
Solid-State Fourier Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Pellet Formation:
-
Transfer the mixture to a pellet die.
-
Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.[2]
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Solid-State Raman Spectroscopy
-
Sample Preparation:
-
Place a small amount of the crystalline powder onto a clean microscope slide or into a sample cup.[4] No special preparation is typically needed for solid samples.
-
-
Instrument Setup:
-
Place the sample on the microscope stage of the Raman spectrometer.
-
Focus the laser onto the sample using the microscope objective.
-
-
Data Acquisition:
-
Select an appropriate laser excitation wavelength (e.g., 532 nm or 785 nm) to minimize fluorescence.
-
Set the laser power, integration time, and number of accumulations to achieve an adequate signal-to-noise ratio.
-
Collect the Raman spectrum over the desired spectral range.
-
Visualizing the Workflow
To illustrate the process of spectroscopic analysis, the following diagram outlines the key steps from sample preparation to data interpretation.
Caption: Experimental Workflow for Spectroscopic Analysis.
Signaling Pathways and Logical Relationships
The relationship between the chemical structure and the resulting spectroscopic data can be visualized as follows:
Caption: Structure-Spectra Relationship.
Conclusion
The spectroscopic comparison of this compound and sodium chlorite reveals that while their spectra are dominated by the vibrational modes of the common chlorite anion, subtle yet significant differences are expected due to the influence of the cation. The provided experimental protocols offer a standardized approach for obtaining high-quality spectra for these and similar solid inorganic compounds. The accompanying diagrams visually articulate the experimental workflow and the fundamental relationship between chemical structure and spectroscopic output, serving as a valuable resource for researchers in the field.
References
Bridging the Gap: Validating Experimental Results of Potassium Chlorite Reactions with Computational Models
A Comparative Guide for Researchers and Drug Development Professionals
In the fields of chemical research and drug development, a thorough understanding of reaction kinetics and mechanisms is paramount. Potassium chlorite (KClO₂), a powerful oxidizing agent, and its reactions are of significant interest. This guide provides a comparative overview of experimental findings and computational models for reactions involving this compound, offering a framework for validating experimental data and gaining deeper mechanistic insights.
Thermal Decomposition of Potassium Chlorate (KClO₃): A Comparative Analysis
While the focus is on this compound, the thermal decomposition of the related compound, potassium chlorate (KClO₃), provides a well-studied example of how experimental data and computational models can be integrated.
Experimental Observations:
The thermal decomposition of potassium chlorate has been extensively studied using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These experiments reveal that the decomposition is a multi-step process. When heated, potassium chlorate first melts and then decomposes into potassium perchlorate (KClO₄) and potassium chloride (KCl). With further heating, the potassium perchlorate intermediate decomposes into potassium chloride and oxygen.
Computational Models:
Density Functional Theory (DFT) has been employed to investigate the reaction mechanisms of potassium chlorate's thermal decomposition. Computational studies have optimized the geometries of the species involved and calculated thermochemical values and energies. These calculations support the experimental observation that the process involves the formation of potassium perchlorate as an intermediate.
Data Comparison:
The following table summarizes a comparison of activation energies obtained from experimental DSC results and those predicted by computational models for the multi-step decomposition of KClO₃.
| Decomposition Step | Experimental Activation Energy (kJ·mol⁻¹) (from DSC) | Computational Model |
| Step 1 | 237.3 | Avrami-Erofeev model (A x/y) |
| Step 2 | 293.8 | Avrami-Erofeev model (A x/y) |
| Step 3 | 231.3 | Avrami-Erofeev model (A x/y) |
This comparison highlights the synergy between experimental and computational approaches. While experimental methods provide macroscopic kinetic data, computational models offer insights into the underlying reaction pathways and the energetics of each step.
Aqueous Decomposition of this compound (KClO₂)
In aqueous solutions, this compound primarily undergoes a disproportionation reaction, where the chlorite ion (ClO₂⁻) is simultaneously oxidized to the chlorate ion (ClO₃⁻) and reduced to the chloride ion (Cl⁻).
Factors Influencing Decomposition:
The rate of this decomposition is influenced by several factors:
-
Temperature: Higher temperatures accelerate the reaction rate.
-
Light: Exposure to light, especially UV radiation, can promote decomposition.
-
pH: The stability of this compound is pH-dependent, with acidic conditions generally increasing the decomposition rate.
-
Impurities: The presence of certain metal ions can catalyze the decomposition process.
The following diagram illustrates the workflow for a typical experimental investigation of this compound decomposition in an aqueous solution.
Caption: Experimental workflow for kinetic analysis of KClO₂ decomposition.
The disproportionation reaction pathway is visualized in the following diagram.
Caption: Disproportionation pathway of this compound in water.
Experimental Protocols
Protocol 1: Isothermal Decomposition of this compound via Ion Chromatography
This protocol outlines a method for determining the decomposition kinetics of this compound in an aqueous solution at a constant temperature.
1. Materials and Reagents:
-
This compound (KClO₂), analytical grade
-
Buffered aqueous solution (e.g., phosphate buffer at pH 7.0)
-
Amber volumetric flasks and reaction vessels
-
Temperature-controlled water bath
-
Ion chromatograph with a suitable column for anion analysis
2. Procedure:
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 0.1 M) in the buffered aqueous solution. Use amber volumetric flasks to minimize light exposure.
-
Kinetic Run: Place a sealed amber reaction vessel containing the this compound solution into the temperature-controlled water bath set to the desired experimental temperature (e.g., 50 °C).
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a cold mobile phase to prevent further decomposition before analysis.
-
Analysis: Inject the diluted samples into the ion chromatograph. Separate and quantify the concentrations of chlorite (ClO₂⁻), chlorate (ClO₃⁻), and chloride (Cl⁻) ions.
3. Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the reaction order and the rate constant (k) by applying the appropriate integrated rate laws.
-
Plot the concentrations of the chlorate and chloride products over time to confirm the stoichiometry of the disproportionation reaction.
Protocol 2: Thermal Decomposition of Potassium Chlorate using TGA/DSC
This protocol describes the use of non-isothermal thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to study the kinetics of potassium chlorate decomposition.
1. Materials and Equipment:
-
Potassium chlorate (KClO₃), analytical grade (>99.9% purity)
-
Simultaneous thermal analyzer (STA) with TGA and DSC capabilities
-
Alumina sample vessels
-
Nitrogen gas for inert atmosphere
2. Procedure:
-
Weigh approximately 15 mg of KClO₃ into an alumina sample vessel.
-
Place the sample in the STA.
-
Heat the sample from ambient temperature to 900 °C at different heating rates (e.g., 5, 10, 15, and 20 °C·min⁻¹) under a nitrogen atmosphere.
-
Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.
3. Data Analysis:
-
Analyze the DSC thermograms to identify exothermic peaks corresponding to decomposition steps.
-
Use peak fitting procedures to resolve overlapping peaks.
-
Analyze the TGA thermograms to determine the mass loss associated with each decomposition step.
-
Apply model-free kinetic methods, such as the Kissinger-Akahira-Sunose (KAS) method, to the data from different heating rates to calculate the activation energy for each step.
The Role of Computational Chemistry in Validation
Computational chemistry, particularly DFT, serves as a powerful tool to complement experimental findings. It can be used to:
-
Predict Reaction Mechanisms: Elucidate the elementary steps of a reaction, including the identification of transition states and intermediates.
-
Calculate Thermodynamic and Kinetic Parameters: Provide theoretical values for activation energies, reaction enthalpies, and rate constants that can be compared with experimental data.
-
Interpret Spectroscopic Data: Predict spectroscopic properties that can aid in the identification of reaction intermediates and products.
When computational results align with experimental observations, it provides a higher degree of confidence in the proposed reaction mechanism and the accuracy of the experimental data. Discrepancies between computational predictions and experimental results can point to the need for refinement of the computational model or further experimental investigation.
Conclusion
The validation of experimental results for this compound reactions through computational modeling represents a robust approach to advancing our understanding of these complex chemical processes. By integrating experimental techniques that provide macroscopic data with computational methods that offer atomistic insights, researchers can achieve a more complete and accurate picture of reaction mechanisms and kinetics. This integrated strategy is invaluable for applications ranging from fundamental chemical research to the development of safe and effective chemical processes in the pharmaceutical and other industries.
Safety Operating Guide
Proper Disposal of Potassium Chlorite: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the disposal of potassium chlorite based on available safety information for similar oxidizing agents. Specific procedures may vary depending on institutional protocols and local, state, and federal regulations. Always consult the Safety Data Sheet (SDS) provided by the manufacturer and contact your institution's Environmental Health and Safety (EHS) department for definitive disposal instructions.
This compound (KClO₂) is a strong oxidizing agent that requires careful handling and disposal to prevent fire, explosion, and environmental contamination. Improper disposal can lead to dangerous chemical reactions and pose a significant hazard.
Immediate Safety and Handling Precautions
Before proceeding with any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or fumes.[1] Keep this compound and its waste away from heat, sparks, open flames, and any combustible materials.[2][3]
Step-by-Step Disposal Procedures
The primary principle for the disposal of this compound is to treat it as a hazardous waste.[3] It should not be disposed of down the drain or in regular trash.
-
Waste Identification and Classification:
-
This compound is classified as a strong oxidizer.[3] Wastes exhibiting the characteristic of reactivity (such as oxidizers) are considered hazardous under the Resource Conservation and Recovery Act (RCRA). The EPA hazardous waste code for ignitable/reactive wastes is D001/D003.
-
Consult your EHS department to confirm the specific hazardous waste codes applicable in your jurisdiction.
-
-
Segregation and Storage of Waste:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, spill cleanup debris), in a designated, clearly labeled, and sealed container.
-
The container must be compatible with this compound and should be labeled "Hazardous Waste - this compound (Oxidizer)."
-
Store the waste container in a cool, dry, and well-ventilated area, separated from incompatible materials.[1]
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and proper treatment of the this compound waste.[1]
-
Professional waste handlers have the expertise and equipment to manage and neutralize hazardous oxidizing agents safely.
-
Chemical Incompatibility
This compound must not be mixed with incompatible materials, as this can lead to violent reactions, including fire and explosion. The following table summarizes key incompatibilities.
| Incompatible Material Category | Specific Examples |
| Acids | Strong acids |
| Reducing Agents | Sodium bisulfite, sodium metabisulfite, ferrous salts |
| Combustible Materials | Wood, paper, oils, solvents, cloth |
| Organic Materials | Alcohols, hydrocarbons, sugars |
| Finely Powdered Metals | Aluminum, iron, magnesium |
| Sulfur and Sulfides | Elemental sulfur, sulfide salts |
| Ammonium Compounds | Ammonium salts |
This table is based on general knowledge of oxidizing agents and data for similar compounds like potassium chlorate. Always refer to the specific SDS for your product.
Spill and Emergency Procedures
In the event of a this compound spill:
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading and keep it away from drains and incompatible materials.
-
Clean-up:
-
For small spills, carefully sweep up the solid material using non-sparking tools. Avoid creating dust.[1]
-
Place the spilled material into a designated hazardous waste container.
-
Clean the spill area with a damp cloth (water only), and place the cloth in the hazardous waste container as well.
-
-
Decontamination: Decontaminate any tools or equipment used in the cleanup.
-
Report: Report the spill to your EHS department.
For large spills, evacuate the area and contact your institution's emergency response team immediately.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Handling Protocols for Potassium Chlorite
Potassium chlorite is a strong oxidizing agent. Contact with combustible materials may cause fire, and it can form explosive mixtures. It is harmful if swallowed and can cause severe skin and eye irritation or damage.[1][2]
Personal Protective Equipment (PPE)
Consistent and proper use of personal protective equipment is the most critical line of defense against the hazards associated with this compound. The following table summarizes the recommended PPE for various activities.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling/Weighing (Solid) | Chemical safety goggles or a face shield.[3] | Chemical-resistant gloves (e.g., neoprene, butyl rubber).[3] | Lab coat or chemical-resistant apron.[3] | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved particulate respirator may be required.[3][4] |
| Preparing Solutions | Chemical safety goggles and a face shield.[3] | Elbow-length, impervious gloves. | Chemical-resistant apron or suit.[3] | Work in a chemical fume hood or an area with adequate local exhaust ventilation.[3] |
| Handling Spills | Chemical safety goggles and a face shield.[3] | Heavy-duty, chemical-resistant gloves (e.g., neoprene).[3] | Full chemical-resistant suit.[3] | NIOSH-approved self-contained breathing apparatus (SCBA) for large spills or in confined spaces.[5] |
| Emergency Situations (e.g., Fire) | Full facepiece with SCBA. | Chemical-resistant gloves.[3] | Full chemical-resistant suit (firefighter's gear). | Positive-pressure, self-contained breathing apparatus (SCBA).[1] |
Operational Plan: Handling and Disposal
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1] Do not smoke in areas where this compound is handled.[6]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[7] Do not ingest.
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled or stored.[8][9] Wash hands thoroughly after handling.[8]
-
Incompatible Materials: Keep away from combustible materials, organic materials, strong reducing agents, finely powdered metals, and acids.[6] Contact with acids liberates very toxic chlorine dioxide gas.[7]
Storage:
-
Conditions: Store in a cool, dry, well-ventilated area.[10]
-
Containers: Keep containers tightly closed.[7] Store in the original container or an approved alternative.
-
Segregation: Store away from incompatible materials.[10] Do not store on wooden shelves.
Disposal Plan
Dispose of waste in accordance with all local, state, and federal regulations.[11] Do not dispose of down the drain or in regular trash.[8]
Experimental Protocol for Neutralization of Chlorite Waste:
This procedure should only be performed by trained personnel wearing appropriate PPE.
-
Dilution: In a suitable container, dilute the this compound waste with water to a concentration of approximately 5%.
-
Reduction: Slowly add a 50% excess of sodium sulfite (Na₂SO₃) solution while stirring continuously in a well-ventilated area or fume hood.[11] The reaction is exothermic, and adding the reducing agent slowly helps to control the temperature increase.[11]
-
pH Adjustment: Once the reduction is complete, slowly add a 5% hydrochloric acid (HCl) solution to lower the pH to between 4 and 5.[11] Monitor the pH using acid/base pH paper.
-
Verification: Test the solution with potassium iodide (KI)/starch indicator paper. Neutralization is complete when the paper does not turn black, blue, or brown.[11] If it does, add more sodium sulfite, stir, and re-test.
-
Final Disposal: The neutralized solution can now be disposed of in accordance with local regulations.[11]
Contaminated materials (e.g., paper towels, gloves) should be treated as hazardous waste and disposed of accordingly.[6]
Emergency Procedures
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek immediate medical attention. Contaminated clothing should be soaked with water to prevent fire and laundered separately before reuse or disposed of as hazardous waste.[6]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[7] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response:
-
Evacuate: Evacuate all non-essential personnel from the spill area.[8]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, contain the spill with an inert absorbent material like clay or sand.[5] For solid spills, cover with dry lime, sand, or soda ash.[8]
-
Collect: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[8] Do not return spilled material to the original container.[5]
-
Clean: Clean the spill area thoroughly with water.[8] Prevent runoff from entering drains.[7]
Caption: Workflow for the safe handling of this compound.
References
- 1. ercoworldwide.com [ercoworldwide.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. oxy.com [oxy.com]
- 4. hollandiagardens.com [hollandiagardens.com]
- 5. oxy.com [oxy.com]
- 6. Step-by-Step Sodium Chlorite Safety Procedures [idiclo2.com]
- 7. cdn.webshopapp.com [cdn.webshopapp.com]
- 8. nj.gov [nj.gov]
- 9. nexchem.co.uk [nexchem.co.uk]
- 10. ercoworldwide.com [ercoworldwide.com]
- 11. oxy.com [oxy.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
